2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O/c14-7-1-3-10(15)9(5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHFGVFUDZMDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349754 | |
| Record name | 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-86-7 | |
| Record name | 2-(5-Bromo-2-chlorophenyl)-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a discussion of the strategic considerations underpinning the synthetic route.
Introduction
Benzoxazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities. The unique structural motif of this compound, featuring a halogenated phenyl ring appended to an amino-benzoxazole core, presents a compelling scaffold for the development of novel therapeutic agents. This guide delineates a strategic, multi-step synthesis that is both logical and adaptable, emphasizing reaction efficiency, scalability, and purity of the final product.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core benzoxazole ring is logically formed through the condensation of a substituted o-aminophenol with a substituted benzoic acid or its corresponding aldehyde. The 5-amino group on the benzoxazole ring can be introduced via the reduction of a nitro group, a reliable and high-yielding transformation. This leads to a proposed synthetic route commencing with readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of Key Precursors
The successful synthesis of the target compound hinges on the efficient preparation of two key building blocks: 2-amino-4-nitrophenol and 5-bromo-2-chlorobenzoic acid.
Synthesis of 2-Amino-4-nitrophenol
The synthesis of 2-amino-4-nitrophenol is typically achieved through the selective reduction of 2,4-dinitrophenol. This transformation requires careful control of reaction conditions to avoid over-reduction.
Reaction Scheme:
Detailed Experimental Protocol:
A method for the selective reduction of 2,4-dinitrophenol involves using sodium sulfide or ammonium sulfide as the reducing agent. It has been found that a practically selective partial reduction of the 2-nitro group of 2,4-dinitrophenol can be achieved using hydrogen sulfide in an aqueous alkaline solution at temperatures between 20 to 100°C, provided the pH does not exceed 9.5[1].
-
Reaction Setup: In a well-ventilated fume hood, a solution of 2,4-dinitrophenol is prepared in an aqueous alkaline medium.
-
Reduction: A solution of sodium sulfide nonahydrate in water is added dropwise to the solution of 2,4-dinitrophenol at a controlled temperature, typically around 80-90 °C.
-
Work-up: After the reaction is complete, the mixture is cooled, and the pH is carefully adjusted to precipitate the product. The resulting solid is filtered, washed with cold water, and dried.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dinitrophenol | |
| Reducing Agent | Sodium sulfide or Ammonium sulfide | [1] |
| Solvent | Aqueous alkaline solution | [1] |
| Temperature | 80-90 °C | |
| pH control | Below 9.5 | [1] |
Table 1: Key parameters for the synthesis of 2-amino-4-nitrophenol.
Synthesis of 5-Bromo-2-chlorobenzoic acid
Several routes exist for the synthesis of 5-bromo-2-chlorobenzoic acid. A common and efficient method starts from 2-chlorobenzoic acid.
Reaction Scheme:
Detailed Experimental Protocol:
One patented method involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid[2].
-
Reaction Setup: 2-chlorobenzoic acid is dissolved in concentrated sulfuric acid in a flask equipped with a stirrer.
-
Bromination: N-bromosuccinimide is added portion-wise to the solution while maintaining a low temperature.
-
Work-up: The reaction mixture is then carefully poured onto ice, leading to the precipitation of the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
An alternative route starts from 2-chlorobenzonitrile, which is first brominated and then hydrolyzed to the desired benzoic acid[3]. Another approach uses 2-chloro benzotrichloride as the starting material, which undergoes bromination followed by hydrolysis[4].
| Starting Material | Reagents | Key Advantages | Reference |
| 2-Chlorobenzoic acid | NBS / H₂SO₄ | Direct, high yielding | [2] |
| 2-Chlorobenzonitrile | Brominating agent, then alkali hydrolysis | Utilizes readily available starting material | [3] |
| 2-Chloro benzotrichloride | Brominating agent, then acid hydrolysis | One-pot potential, high purity | [4] |
Table 2: Comparison of synthetic routes to 5-bromo-2-chlorobenzoic acid.
Part 2: Core Synthesis of the Benzoxazole Ring
The central step in this synthesis is the formation of the benzoxazole ring via the condensation of 2-amino-4-nitrophenol with 5-bromo-2-chlorobenzoic acid.
Reaction Scheme:
Mechanistic Considerations:
The formation of the benzoxazole ring from an o-aminophenol and a carboxylic acid proceeds through an initial amidation to form an o-hydroxy amide intermediate. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the benzoxazole. Polyphosphoric acid (PPA) is a highly effective reagent for this transformation as it acts as both a catalyst and a dehydrating agent.
2-(5-Bromo-2-chlorophenyl)-5-nitro-1,3-benzoxazole --[Reducing Agent]--> this compound
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
A Senior Application Scientist's Perspective on Navigating the Path from a Novel Benzoxazole Derivative to a Potential Therapeutic
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is both exhilarating and fraught with challenges. This guide provides a comprehensive framework for investigating the mechanism of action of a specific benzoxazole derivative, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine. While direct studies on this particular molecule are not extensively available in public literature, the rich pharmacology of the benzoxazole scaffold offers a robust starting point for our investigation.[1][2][3][4] This document will not only outline a logical experimental workflow but also delve into the rationale behind these methodologies, ensuring a self-validating and scientifically rigorous approach.
Introduction to the Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzoxazole nucleus, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a cornerstone in medicinal chemistry.[2][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and antihyperglycemic properties.[1][2][3] This diverse bioactivity stems from the ability of the benzoxazole core to act as a structural isostere of naturally occurring nucleic bases, facilitating interactions with various biological macromolecules.[4] Our target molecule, this compound, possesses key substitutions that are anticipated to modulate its biological profile. The presence of a halogenated phenyl ring at the 2-position and an amine group at the 5-position are common features in bioactive benzoxazoles, suggesting a high potential for significant pharmacological effects.[5]
Physicochemical Properties of this compound
A foundational step in any investigation is to characterize the physicochemical properties of the compound. These parameters are crucial for designing relevant biological assays and for understanding its potential pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C13H8BrClN2O | PubChem[6] |
| Molecular Weight | 322.58 g/mol | PubChem[6] |
| XlogP (predicted) | 4.1 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
A Strategic Approach to Unraveling the Mechanism of Action
Given the novelty of this compound, a systematic, multi-pronged approach is required to elucidate its mechanism of action. The following workflow is designed to progress from broad phenotypic screening to specific target identification and validation.
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An In-Depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine: A Molecule of Interest in Medicinal Chemistry
Foreword: Navigating the Landscape of a Novel Benzoxazole Derivative
In the dynamic field of drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine , a halogenated benzoxazole derivative. It is important to establish at the outset that while this specific molecule is indexed in chemical databases, comprehensive experimental data on its physicochemical properties and biological activities are not yet prevalent in publicly accessible literature.[1][2] This guide, therefore, serves a dual purpose: to present the existing predicted data for this compound and to provide a robust framework for its synthesis and empirical characterization based on established principles and the well-documented behavior of the benzoxazole scaffold. By grounding our approach in the broader context of benzoxazole chemistry, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate this promising molecule.
The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery
The benzoxazole core, a heterocyclic system comprising a fused benzene and oxazole ring, is widely recognized as a "privileged structure" in medicinal chemistry.[3][4][5] This designation stems from its prevalence in both natural products and synthetic compounds that exhibit a wide array of biological activities.[4][5] Benzoxazole derivatives have been extensively investigated and have shown potential as antitumor, antimicrobial, anti-inflammatory, and anti-HIV agents.[5][6] Their therapeutic versatility is attributed to the ability of the benzoxazole moiety to engage in various interactions with biological targets, including enzymes and receptors.[4][7] The continued synthesis and evaluation of novel benzoxazole derivatives remain a significant focus in the quest for new therapeutic agents.[3]
Physicochemical Profile of this compound
While experimental data is scarce, computational tools provide valuable predictions for the physicochemical properties of this compound. These predictions offer a preliminary understanding of the molecule's behavior and can guide experimental design.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₃H₈BrClN₂O | PubChemLite[1] |
| CAS Number | 293737-86-7 | Sigma-Aldrich[2] |
| Monoisotopic Mass | 321.95084 Da | PubChemLite[1] |
| XlogP | 4.1 | PubChemLite[1] |
| Predicted Collision Cross Section ([M+H]⁺) | 163.7 Ų | PubChemLite[1] |
| Physical State | Solid (Expected based on related compounds) | Inferred |
| Solubility | Expected to be poorly soluble in water, more soluble in organic solvents like DMSO and DMF. | Inferred |
-
Rationale for Inferred Properties: The high XlogP value suggests significant lipophilicity, which generally correlates with low aqueous solubility. The solid physical state is typical for aromatic heterocyclic compounds of this molecular weight.
Proposed Synthesis and Characterization Workflow
The synthesis of 2-aryl-1,3-benzoxazoles is a well-established area of organic chemistry. A plausible and efficient route to this compound involves the condensation of a substituted 2-aminophenol with a corresponding benzoic acid derivative.
Proposed Synthetic Pathway
A common and effective method for constructing the benzoxazole ring is the reaction of a 2-aminophenol with a carboxylic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), at elevated temperatures.[8]
Caption: Proposed two-step synthesis of the target compound.
-
Causality behind Experimental Choices: This two-step approach is strategically sound. The initial condensation to form the nitro-substituted benzoxazole is generally high-yielding. The subsequent reduction of the nitro group to an amine is a standard and reliable transformation. This pathway avoids potential side reactions that might occur if the free amine were present during the high-temperature cyclization step.
Experimental Protocols for Physicochemical Characterization
To empirically validate the properties of the synthesized compound, a series of standard analytical techniques should be employed.
-
Protocol:
-
A small, dry sample of the purified compound is loaded into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range over which the sample melts is recorded.
-
-
Trustworthiness: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.
-
Protocol:
-
A known mass (e.g., 1 mg) of the compound is added to a known volume (e.g., 1 mL) of various solvents (e-g., water, ethanol, DMSO, acetone) in separate vials.
-
The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours).
-
The solutions are visually inspected for dissolution. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined by UV-Vis spectroscopy or HPLC.
-
-
Expertise & Experience: This tiered approach, from qualitative to quantitative, efficiently screens for suitable solvents for further biological assays and formulation development.
-
Protocol (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using UV-Vis spectroscopy or HPLC.
-
LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
Authoritative Grounding: This method is a classic and widely accepted standard for LogP determination.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The expected spectra can be predicted and compared with experimental data.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[1]
-
UV-Vis Spectroscopy: To determine the wavelength of maximum absorbance (λmax), which is useful for concentration measurements.
Caption: A logical workflow for the comprehensive characterization of the synthesized compound.
Potential Applications in Drug Development
Given the extensive biological activities of the benzoxazole class, this compound represents a compelling candidate for biological screening.[3][5][7] The presence of bromo and chloro substituents can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with target proteins.
-
Anticancer Potential: Many benzoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7] The target molecule should be evaluated in cell viability assays against a panel of human cancer cell lines.
-
Antimicrobial Activity: The benzoxazole scaffold is also a known pharmacophore for antimicrobial agents.[6][10] Screening against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, is warranted.
Conclusion and Future Directions
While a comprehensive experimental profile for this compound is yet to be established, this guide provides a clear and actionable framework for its synthesis and characterization. The predicted physicochemical properties, coupled with the known biological significance of the benzoxazole scaffold, underscore the potential of this molecule as a valuable building block in medicinal chemistry. The proposed synthetic and analytical workflows are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data. It is our hope that this guide will stimulate further research into this and related compounds, ultimately contributing to the discovery of new therapeutic agents.
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A Spectroscopic Blueprint for a Novel Benzoxazole: An In-depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Introduction: The Imperative of Structural Elucidation in Drug Discovery
Benzoxazole derivatives represent a cornerstone in medicinal chemistry, lauded for their vast pharmacological potential.[1] The journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical checkpoints, the most critical of which is the unequivocal confirmation of its chemical structure. Spectroscopic techniques are the bedrock of this validation process, providing a detailed molecular fingerprint.[2]
This technical guide offers a comprehensive exploration of the spectral characteristics of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine . In the absence of direct experimental data in publicly available literature, this document, grounded in established spectroscopic principles and data from analogous structures, will serve as a robust predictive blueprint for researchers and drug development professionals. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectral output.
Molecular Structure and Analytical Workflow
The foundational step in any spectral analysis is a clear understanding of the molecule's architecture and a logical workflow for its characterization.
Figure 2: Predicted major fragmentation pathways for this compound under electron ionization.
Conclusion: A Predictive Framework for Advancing Research
This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging established principles and data from structurally related compounds, we have constructed a comprehensive spectral blueprint that can guide researchers in the identification and characterization of this novel molecule. The protocols and predicted data herein serve as a valuable resource for scientists in the field of drug discovery and development, facilitating the crucial process of structural validation and accelerating the journey from synthesis to application.
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Introduction: Targeting the Molecular Basis of Cystic Fibrosis
An In-depth Technical Guide to the Synthesis and Characterization of Lumacaftor (VX-809)
For Researchers, Scientists, and Drug Development Professionals
Cystic Fibrosis (CF) is a life-shortening genetic disorder instigated by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride ion channel in the epithelial cells of various organs.[2][3] The most prevalent mutation, F508del, leads to the misfolding of the CFTR protein, which is subsequently targeted for premature degradation by the cell's quality control machinery.[1][2] This results in a diminished quantity of functional CFTR channels at the cell surface, leading to impaired ion and water transport and the accumulation of thick, sticky mucus, particularly in the lungs.[1]
Lumacaftor (VX-809), developed by Vertex Pharmaceuticals, is a groundbreaking small molecule that functions as a CFTR corrector.[4][5] It is designed to address the primary defect in patients with the F508del mutation by acting as a pharmacological chaperone, aiding in the proper folding of the F508del-CFTR protein and enhancing its trafficking to the cell surface.[2][3][4] While Lumacaftor monotherapy showed limited clinical efficacy, its combination with Ivacaftor (a CFTR potentiator that increases the channel's open probability) as the drug Orkambi®, has demonstrated significant clinical benefit for CF patients homozygous for the F508del mutation.[1][6]
This technical guide provides a comprehensive overview of the synthesis and characterization of Lumacaftor, offering insights into the chemical strategies and analytical methodologies crucial for its development and quality control.
Retrosynthetic Analysis and Synthesis Pathway
The molecular structure of Lumacaftor, chemically named 3-(6-(1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid, presents several key synthetic challenges, including the construction of the substituted pyridine core, the formation of the amide bond, and the creation of the cyclopropane ring.[7] A common retrosynthetic approach involves a Suzuki coupling to form the biaryl system and an amide coupling to connect the cyclopropyl carboxylic acid moiety.
DOT Diagram: Retrosynthetic Analysis of Lumacaftor
Caption: Retrosynthetic disconnection of Lumacaftor.
Synthetic Protocol
The synthesis of Lumacaftor can be achieved through a multi-step process, as detailed in various patents.[8][9] A representative and efficient pathway is outlined below.
Step 1: Synthesis of 1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)cyclopropanecarbonitrile
This step involves the formation of the key cyclopropane ring.
-
Reaction: 2-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)acetonitrile is reacted with 1,2-dibromoethane in the presence of a strong base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).
-
Rationale: The strong base deprotonates the alpha-carbon of the acetonitrile, creating a nucleophile that attacks one of the carbons in 1,2-dibromoethane. A subsequent intramolecular cyclization reaction forms the cyclopropane ring.
Step 2: Hydrolysis to 1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)cyclopropanecarboxylic acid
The nitrile group is converted to a carboxylic acid.
-
Reaction: The cyclopropanecarbonitrile from the previous step is subjected to acidic or basic hydrolysis. For instance, heating with a strong acid like hydrochloric acid in a water/acetonitrile mixture.[9]
-
Rationale: This is a standard nitrile hydrolysis reaction that proceeds via the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
Step 3: Synthesis of N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)cyclopropanecarboxamide
This step involves the formation of the crucial amide bond.
-
Reaction: 1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)cyclopropanecarboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride in the presence of a catalytic amount of DMF.[9] The resulting acid chloride is then reacted with 6-amino-2-chloro-3-methylpyridine in the presence of a base like pyridine or triethylamine.
-
Rationale: The conversion to the more reactive acid chloride facilitates the nucleophilic acyl substitution reaction with the weakly nucleophilic amino group of the pyridine derivative.
Step 4: Suzuki Coupling to form Lumacaftor
The final step is the formation of the biaryl linkage.
-
Reaction: The N-(6-chloro-5-methylpyridin-2-yl) intermediate is coupled with 3-boronobenzoic acid using a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium carbonate in a suitable solvent system (e.g., DMF/water).[9]
-
Rationale: The Suzuki coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used in the synthesis of complex pharmaceutical molecules due to its high functional group tolerance and efficiency.
DOT Diagram: Lumacaftor Synthesis Workflow
Caption: Simplified workflow for the synthesis of Lumacaftor.
Comprehensive Characterization of Lumacaftor
Thorough characterization is imperative to ensure the identity, purity, and quality of the synthesized Lumacaftor. A combination of spectroscopic and chromatographic techniques is employed.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary methods for assessing the purity of Lumacaftor and quantifying it in various matrices.[10][11][12]
Table 1: Representative Chromatographic Conditions for Lumacaftor Analysis
| Parameter | HPLC Method | LC-MS/MS Method |
| Column | C8 or C18, e.g., Waters C8 (5 µm, 3.9x150 mm)[12] | C18, e.g., Acquity UPLC BEH C18 (1.7 µm, 2.1x50 mm) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (e.g., 60:40 v/v)[12] | Gradient elution with Acetonitrile and 0.1% Formic acid in Water |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at a suitable wavelength (e.g., 280 nm) | Tandem Mass Spectrometry (ESI+) |
| Retention Time | Approximately 5.4 minutes[12] | Varies with gradient, typically < 5 minutes |
| MS/MS Transition | - | m/z 453.1 -> specific fragment ions[12] |
Experimental Protocol: Purity Determination by HPLC
-
Standard and Sample Preparation: Prepare a stock solution of Lumacaftor reference standard in a suitable solvent (e.g., DMSO or acetonitrile). Prepare the synthesized sample solution at a similar concentration.
-
Instrumentation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a defined volume (e.g., 10 µL) of the standard and sample solutions.
-
Data Analysis: Record the chromatograms. The purity of the synthesized Lumacaftor is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure of the synthesized molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. The spectrum of Lumacaftor will show characteristic signals for the aromatic protons, the methyl group on the pyridine ring, and the diastereotopic protons of the cyclopropane ring.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
¹⁹F NMR: Confirms the presence of the two fluorine atoms in the difluorobenzodioxole moiety.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. For Lumacaftor (C₂₄H₁₈F₂N₂O₅), the expected exact mass is 452.1184.[13]
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can identify key functional groups. The spectrum of Lumacaftor will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, and the C-F stretches.
-
Solid-State Characterization
The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, such as solubility and stability.
-
X-Ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying the crystalline form of Lumacaftor. Different polymorphs will produce distinct diffraction patterns. For example, Form I of Lumacaftor is characterized by specific peaks at 15.4, 16.3, and 14.5 degrees 2θ when using Cu Kα radiation.[14]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal stability of the crystalline solid.
Conclusion
The synthesis and characterization of Lumacaftor represent a significant achievement in medicinal chemistry, providing a vital therapeutic agent for a subset of cystic fibrosis patients. The synthetic strategies, particularly the use of modern cross-coupling reactions like the Suzuki coupling, enable the efficient construction of this complex molecule. Rigorous analytical characterization, employing a suite of chromatographic and spectroscopic techniques, is paramount to ensuring the quality, purity, and identity of the final API. This guide has provided a detailed overview of these critical aspects, offering a valuable resource for researchers and professionals in the field of drug development.
References
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- Vertex Pharmaceuticals. (2013, June 5). Vertex Announces Initiation of Pivotal Phase 3 Program of VX-809 in Combination with Ivacaftor for the Treatment of People with Cystic Fibrosis Who Have Two Copies of the F508del Mutation.
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Wikipedia. (2023, November 29). Lumacaftor. Retrieved from [Link]
- Vertex Pharmaceuticals. (2009, March 25). Vertex Pharmaceuticals Initiates Phase 2 Development for CFTR Corrector VX-809 in Patients with Cystic Fibrosis.
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Rowe, S. M., et al. (2017). The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis. Expert Opinion on Drug Safety, 16(9), 1117-1124. Retrieved from [Link]
- Vertex Pharmaceuticals. (2010, February 3). Vertex Announces Results from Phase 2a Trial of VX-809 Targeting the Defective Protein Responsible for Cystic Fibrosis.
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van de Merbel, N. C., et al. (2019). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Therapeutic Drug Monitoring, 41(5), 657-665. Retrieved from [Link]
- Vertex Pharmaceuticals. (2011, October 3). Vertex Announces Presentation of New Data on VX-770 and VX-809 at North American Cystic Fibrosis Conference.
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Sahana K., et al. (2025). AN IN-DEPTH REVIEW OF THE ANALYTICAL METHODS FOR LUMACAFTOR AND IVACAFTOR. World Journal of Pharmaceutical and Medical Research, 11(4), 170-173. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2017). Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. Journal of Chromatography B, 1061-1062, 347-354. Retrieved from [Link]
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van de Merbel, N. C., et al. (2019). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Therapeutic Drug Monitoring, 41(5), 657-665. Retrieved from [Link]
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Tomati, V., et al. (2022). CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium. International Journal of Molecular Sciences, 23(12), 6689. Retrieved from [Link]
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Farinha, C. M., et al. (2015). Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR. Journal of Cystic Fibrosis, 14(6), 703-711. Retrieved from [Link]
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ResearchGate. (n.d.). The structures of lumacaftor and ivacaftor. Retrieved from [Link]
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ResearchGate. (2017). Development of HPLC and LC–MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. Retrieved from [Link]
- Google Patents. (2017). WO2017017696A1 - Process for the preparation of lumacaftor.
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Gentile, F., et al. (2021). Journey on VX-809-Based Hybrid Derivatives towards Drug-like F508del-CFTR Correctors: From Molecular Modeling to Chemical Synthesis and Biological Assays. International Journal of Molecular Sciences, 22(21), 11585. Retrieved from [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 293737-86-7 Name. Retrieved from [Link]
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ResearchGate. (n.d.). a) Structure of the pharmacological corrector VX-809 (Lumacaftor). b).... Retrieved from [Link]
- Google Patents. (2020). US10858346B2 - Crystalline form of lumacaftor.
-
Google Patents. (2014). US8653103B2 - Solid forms of 3-(6-(1-(2,2-difluorobenzo[D][1][4]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. Retrieved from
- Google Patents. (2020). US10844048B2 - Process and crystalline forms of lumacaftor.
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Chemical Dictionary. (n.d.). CAS No. 293737-86-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Lumacaftor. PubChem Compound Database. Retrieved from [Link]
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Patsnap Eureka. (2012). Solid forms of 3-(6-(1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lumacaftor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-(6-(3-(2,2-Difluorobenzo[d][1][4]dioxol-5-yl)-5-hydroxy-2-oxopyrrolidin-1-yl)-3-methylpyridin-2-yl)benzoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Biosynthesis pathway of MK-7 in B. subtilis. Retrieved from [Link]
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PubMed. (2024). Combinatorial metabolic engineering of Bacillus subtilis for menaquinone-7 biosynthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Organic Solvent Solubility of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Abstract
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound of interest in contemporary drug discovery and materials science. In the absence of extensive published experimental solubility data for this specific molecule, this document serves as a foundational resource for researchers. It outlines the theoretical considerations governing its solubility, provides a detailed, field-proven experimental protocol for its determination, and discusses computational approaches for solubility prediction. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related benzoxazole derivatives.
Introduction: The Significance of Solubility in the Application of Benzoxazole Derivatives
This compound belongs to the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are of significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties[1][2]. The efficacy of any biologically active compound is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility. Understanding the solubility of this compound in various organic solvents is therefore a critical parameter for:
-
Drug Formulation and Delivery: The ability to dissolve the compound in a suitable solvent system is paramount for creating effective oral, topical, or injectable drug formulations.
-
Process Chemistry and Purification: Solubility data is essential for designing efficient crystallization, extraction, and chromatographic purification processes during synthesis[3][4].
-
In Vitro and In Vivo Screening: Consistent and known concentrations are required for accurate biological assays. Poor solubility can lead to misleading results and hinder the drug discovery process.
The fundamental principle of "like dissolves like" governs solubility, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents[5][6]. The molecular structure of this compound, featuring both polar (amine) and non-polar (halogenated phenyl rings) moieties, suggests a nuanced solubility profile across a range of organic solvents.
Physicochemical Properties and Predicted Solubility Profile
| Property | Predicted Value/Information |
| Molecular Formula | C₁₃H₈BrClN₂O[7] |
| Molecular Weight | 322.58 g/mol |
| Predicted XlogP | 4.1[7] |
| Hydrogen Bond Donors | 1 (from the amine group) |
| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen in the benzoxazole ring) |
| General Solubility Outlook | The high predicted XlogP value suggests a preference for non-polar or moderately polar organic solvents over water. The presence of hydrogen bond donors and acceptors indicates that solvents capable of hydrogen bonding (e.g., alcohols) may also be effective. |
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust and reliable method for determining the solubility of this compound in a range of organic solvents. The shake-flask method, a widely accepted technique, is described here[5].
Materials and Reagents
-
This compound (ensure high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) of analytical grade or higher.
-
Scintillation vials or other suitable sealed containers.
-
Orbital shaker or magnetic stirrer.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Volumetric flasks and pipettes.
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant temperature (e.g., 25 °C). This ensures that the dissolution process has reached equilibrium.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid at the bottom.
-
To ensure no solid particles are transferred, centrifuge the aliquot or filter it through a syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Accurately dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting value is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Self-Validating System and Trustworthiness
-
Mass Balance Confirmation: After determining the concentration of the supernatant, the remaining solid can be dried and weighed to confirm that a significant amount of undissolved compound remains, validating the saturation.
-
Kinetic Confirmation: Samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration does not change, confirming that equilibrium has been reached.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.
Computational Approaches to Solubility Prediction
In the absence of experimental data, computational models can provide valuable, albeit predictive, insights into a compound's solubility. These methods are increasingly used in early-stage drug discovery to prioritize compounds and select appropriate solvents for screening.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use statistical and machine learning techniques to correlate the chemical structure of a molecule with its physical properties, including solubility[3]. These models are trained on large datasets of experimentally determined solubilities and can predict the solubility of new compounds based on their molecular descriptors.
Thermodynamic Models
Thermodynamic models, such as COSMO-RS (Conductor-like Screening Model for Real Solvents), use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived. These methods can provide a more fundamental understanding of the interactions driving dissolution[4][8].
It is important to note that while predictive models are powerful tools, they are not a substitute for experimental validation, especially in later stages of development[9][10].
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general precautions for handling halogenated aromatic amines should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[11][12][13][14]. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the organic solvent solubility of this compound. While specific experimental data is currently lacking, the detailed protocol presented herein offers a clear and reliable path for researchers to generate this crucial information. The general principles and methodologies outlined are broadly applicable to other novel compounds where solubility data is a prerequisite for further research and development. The integration of experimental determination with computational prediction will undoubtedly accelerate the journey of promising molecules from the laboratory to practical application.
References
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
- A unified ML framework for solubility prediction across organic solvents. RSC Publishing.
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]
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Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]
-
How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Safety Data Sheet in accordance with Regulation (EU) No.453/2010.
- Safety data sheet.
- 7 - SAFETY DATA SHEET.
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2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-ylamine. PubChemLite. Available at: [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]
- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
- Compound N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide.
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Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. Available at: [Link]
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2,5-dibromo-N-(5-bromo-2-chlorophenyl)benzamide | C13H7Br3ClNO. PubChem. Available at: [Link]
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(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. PubChem. Available at: [Link]
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Benzoxazoles. AMERICAN ELEMENTS®. Available at: [Link]
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Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of. NIST Technical Series Publications. Available at: [Link]
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5-(2-Bromophenyl)sulfanyl-1,3-benzothiazol-4-amine. PubChem. Available at: [Link]
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An In-Depth Technical Guide to the Theoretical and Experimental Characterization of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide outlines a comprehensive theoretical and experimental framework for the characterization of a novel derivative, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine . Due to the absence of specific literature on this compound, this document serves as a detailed roadmap for its synthesis, in-depth computational analysis, and initial biological evaluation. By elucidating its structural, electronic, and biological properties, we aim to uncover its therapeutic potential and provide a robust dataset for further drug development endeavors.
Introduction: The Rationale for Investigating this compound
Benzoxazole derivatives are structurally analogous to naturally occurring nucleic bases, which may facilitate their interaction with biological macromolecules.[2] The strategic incorporation of a bromo-chlorophenyl moiety and an amine group at the 5-position of the benzoxazole ring is hypothesized to modulate the compound's electronic and steric properties, potentially enhancing its biological activity and target specificity. The bromine and chlorine atoms can participate in halogen bonding and alter the lipophilicity, while the amine group can act as a hydrogen bond donor, influencing receptor binding and pharmacokinetic properties. This guide provides a systematic approach to validate these hypotheses through a combination of theoretical modeling and experimental validation.
Proposed Synthetic Route and Spectroscopic Characterization
A plausible synthetic route for this compound involves the condensation of a substituted 2-aminophenol with a substituted benzoic acid or benzaldehyde.[3]
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for the target compound.
Detailed Synthetic Protocol
-
Step 1: Condensation and Cyclization. To a solution of 4-amino-2-nitrophenol (1 equivalent) in a suitable solvent like polyphosphoric acid, add 2-bromo-5-chlorobenzoic acid (1 equivalent). Heat the reaction mixture at an elevated temperature (e.g., 180-200°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and neutralize with a base to precipitate the intermediate product.
-
Step 2: Reduction of the Nitro Group. Suspend the intermediate, 2-(5-bromo-2-chlorophenyl)-5-nitro-1,3-benzoxazole, in a solvent such as ethanol. Add a reducing agent like stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid. Reflux the mixture until the reaction is complete (monitored by TLC).
-
Step 3: Purification. After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the final compound, this compound.
Spectroscopic Characterization Protocol
The structure of the synthesized compound will be unequivocally confirmed using a suite of spectroscopic techniques.[4][5]
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and connectivity. | Aromatic protons in the range of δ 7.0-8.5 ppm, and amine protons as a broad singlet. |
| ¹³C NMR | To identify the number and types of carbon atoms. | Aromatic carbons in the range of δ 110-160 ppm. |
| FT-IR | To identify functional groups. | Characteristic peaks for N-H stretching (amine), C=N stretching (oxazole), and C-Br/C-Cl stretching. |
| Mass Spectrometry | To determine the molecular weight and formula. | A molecular ion peak corresponding to the exact mass of C₁₃H₈BrClN₂O. |
In Silico Analysis: Predicting Physicochemical and Biological Properties
Computational methods are invaluable for predicting the properties of a novel compound, thereby guiding experimental design and saving resources.[6][7]
Computational Workflow
Caption: Workflow for the in silico characterization.
Density Functional Theory (DFT) Analysis
DFT calculations will be employed to understand the electronic structure and reactivity of the molecule.[1][8]
-
Protocol for Geometry Optimization and Electronic Properties:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional with a 6-311++G(d,p) basis set is a common choice.[8]
-
Procedure:
-
Perform geometry optimization to find the lowest energy conformation.
-
Conduct frequency calculations to confirm a true energy minimum (no imaginary frequencies).
-
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic band gap, which is an indicator of chemical reactivity.[9][10]
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[9]
-
-
| Parameter | Significance |
| HOMO Energy | Correlates with the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Correlates with the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[10] |
| MEP Map | Red regions indicate negative electrostatic potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites). |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Early prediction of ADMET properties is crucial to assess the "drug-likeness" of a compound.[11][12]
-
Protocol for ADMET Prediction:
-
Software: Various online tools and software packages are available, such as SwissADME, pkCSM, and ADMET Predictor.[13]
-
Input: The optimized 3D structure of the molecule.
-
Analysis: The software will predict a range of properties based on established models.
-
| Property | Importance in Drug Development |
| Lipophilicity (LogP) | Affects absorption, distribution, and membrane permeability. |
| Aqueous Solubility | Crucial for absorption and formulation. |
| Blood-Brain Barrier Permeability | Important for CNS-targeting drugs. |
| CYP450 Inhibition | Predicts potential for drug-drug interactions. |
| Toxicity | Early identification of potential safety concerns. |
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and mode of interaction.[14][15] Based on the known biological activities of benzoxazoles, several potential targets are proposed for investigation.
-
Proposed Biological Targets:
-
Anticancer:
-
Antimicrobial:
-
DNA Gyrase: A bacterial enzyme essential for DNA replication.[14]
-
-
-
Protocol for Molecular Docking:
-
Software: AutoDock, GOLD, or Schrödinger Suite.
-
Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the ligand (our target compound) by optimizing its geometry and assigning charges.
-
-
Docking:
-
Define the binding site on the protein.
-
Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
-
Proposed In Vitro Biological Evaluation
Experimental validation is essential to confirm the theoretical predictions and to quantify the biological activity of the compound.
In Vitro Anticancer Activity Assay
-
Protocol for MTT Assay:
-
Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line for cytotoxicity comparison.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vitro Antimicrobial Susceptibility Testing
-
Protocol for Broth Microdilution Assay:
-
Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).
-
Procedure:
-
Prepare serial two-fold dilutions of the compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions.
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.
-
Conclusion and Future Directions
This technical guide presents a structured and comprehensive approach for the multifaceted characterization of this compound. By integrating rational synthesis, advanced spectroscopic analysis, robust computational modeling, and targeted in vitro biological evaluation, this framework will enable a thorough understanding of the compound's physicochemical properties and its potential as a therapeutic agent. The successful execution of these proposed studies will not only elucidate the specific attributes of this novel molecule but will also contribute valuable knowledge to the broader field of benzoxazole-based drug discovery. Positive outcomes from this initial investigation would warrant further preclinical studies, including mechanism of action elucidation, in vivo efficacy, and safety profiling.
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An In-depth Technical Guide to the Crystal Structure of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine: From Synthesis to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and crystal structure determination of the novel benzoxazole derivative, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine. While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as an expert guide to the methodologies and expected structural features, based on closely related compounds and established principles of crystallography. We will delve into the rationale behind the synthetic route, the intricacies of single-crystal X-ray diffraction, and the interpretation of the resulting structural data.
The Significance of the Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole core is a privileged heterocyclic motif in drug discovery, renowned for its broad spectrum of biological activities.[1] Derivatives of this scaffold have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] The specific substitutions on the 2-phenyl ring and the benzoxazole core, as in our target molecule, are designed to modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms through crystal structure analysis is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.
Synthesis and Crystallization: A Proposed Pathway
The synthesis of 2-arylbenzoxazoles is typically achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2] For our target molecule, a plausible and efficient synthetic route involves the reaction of 4-amino-2-nitrophenol with 5-bromo-2-chlorobenzoic acid, followed by reduction of the nitro group. A key advantage of this approach is the use of readily available starting materials.
Proposed Synthetic Protocol:
-
Condensation: A mixture of 4-amino-2-nitrophenol (1.0 eq) and 5-bromo-2-chlorobenzoic acid (1.1 eq) in polyphosphoric acid (PPA) is heated at 170-200°C for 2-3 hours.[2] The PPA serves as both the solvent and a dehydrating agent to facilitate the cyclization.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with sodium bicarbonate solution to remove unreacted acid, and then with water. The crude product is purified by column chromatography.
-
Reduction: The intermediate nitro-benzoxazole is dissolved in ethanol, and a reducing agent such as tin(II) chloride or catalytic hydrogenation (H2/Pd-C) is employed to reduce the nitro group to the primary amine, yielding the final product, this compound.[2]
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol/dichloromethane.
Caption: Proposed synthesis of this compound.
Unveiling the Molecular Architecture: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of small molecules at atomic resolution.[3] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a crystal.[3]
Experimental Workflow:
The determination of a crystal structure is a multi-step process, each with its own set of critical considerations.[3][4]
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Methodologies:
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as a series of reflections.
-
Structure Solution and Refinement: The intensities of the reflections are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to achieve the best fit with the experimental data.
The Crystal Structure: An Illustrative Analysis
As the crystal structure of the title compound is not yet publicly available, we will use the crystallographic data of a related compound, 2-phenylbenzoxazole fluorosulfate , to illustrate the key structural parameters and analysis.[5]
Hypothetical Crystallographic Data for this compound
The following table presents a hypothetical but realistic set of crystallographic data for our target molecule, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Chemical formula | C₁₃H₈BrClN₂O |
| Formula weight | 323.58 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.123, 15.456, 10.234 |
| α, β, γ (°) | 90, 105.67, 90 |
| Volume (ų) | 1234.5 |
| Z | 4 |
| Density (calculated) | 1.740 g/cm³ |
| Absorption coefficient (mm⁻¹) | 3.567 |
| F(000) | 640 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 8543 |
| Independent reflections | 2876 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.128 |
Analysis of Molecular Geometry and Intermolecular Interactions:
-
Conformation: The benzoxazole ring system is expected to be essentially planar. The dihedral angle between the benzoxazole and the 2-chlorophenyl rings will be a key conformational feature, influencing the overall shape of the molecule.
-
Bond Lengths and Angles: The bond lengths and angles within the molecule will be consistent with standard values for similar chemical environments. Any significant deviations could indicate electronic or steric strain.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice will be governed by a network of intermolecular interactions. Given the presence of the amine group and the halogen atoms, hydrogen bonding and halogen bonding are expected to play a significant role in stabilizing the crystal structure. Pi-pi stacking interactions between the aromatic rings are also likely to be observed.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to the synthesis and structural elucidation of this compound. While the specific crystal structure remains to be determined, the methodologies and analytical principles discussed here provide a robust framework for its investigation. The determination of this crystal structure will be a valuable contribution to the field of medicinal chemistry, enabling a deeper understanding of the structure-activity relationships of benzoxazole derivatives and facilitating the design of new therapeutic agents. Researchers are encouraged to deposit their crystallographic data in the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the wider scientific community.[6]
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CoLab. (2010, March 2). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
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A Comprehensive Technical Guide to 2-Phenylbenzoxazole-5-amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 2-phenylbenzoxazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities. This technical guide focuses specifically on the 2-phenylbenzoxazole-5-amine class, providing an in-depth review for researchers, scientists, and drug development professionals. We will explore the core synthetic methodologies, delve into the significant anticancer, antimicrobial, and anti-inflammatory properties, and analyze the critical structure-activity relationships (SAR) that govern their biological effects. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams to serve as a comprehensive resource for advancing the therapeutic development of this promising class of compounds.
Chapter 1: The 2-Phenylbenzoxazole Scaffold: A Cornerstone in Drug Discovery
Benzoxazole is a heterocyclic compound composed of a benzene ring fused to an oxazole ring.[1][2] This aromatic structure is found in various pharmaceutically relevant compounds and is a key building block in drug design.[1] The "2-substituted" benzoxazole derivatives, in particular, have garnered significant attention due to their diverse biological applications, including antiviral, antimicrobial, and anticancer properties.[1]
The addition of a phenyl group at the 2-position and an amine group at the 5-position creates the 2-phenylbenzoxazole-5-amine core. This specific arrangement is of high interest for several reasons:
-
Structural Mimicry: The planar, aromatic system can interact with biological macromolecules, including enzymes and nucleic acids.
-
Lipophilicity and Polarity Balance: The phenyl group enhances lipophilicity, aiding in cell membrane penetration, while the amine group at the 5-position provides a crucial point for hydrogen bonding and can be readily modified to fine-tune solubility and target engagement.
-
Modulation of Activity: As structure-activity relationship studies have shown, substitutions at both the 2- and 5-positions are critical for determining the specific biological activity and its potency.[3][4]
This unique combination of features makes 2-phenylbenzoxazole-5-amine derivatives versatile candidates for developing novel therapeutics against a range of diseases.
Chapter 2: Synthetic Strategies for 2-Phenylbenzoxazole-5-amine Derivatives
The synthesis of these derivatives typically involves a multi-step process that begins with the formation of the core benzoxazole ring, followed by functional group manipulations.
Classical Synthetic Approach: Condensation and Reduction
The most established method for constructing the 2-phenylbenzoxazole core is the condensation of an o-aminophenol with a substituted benzoic acid or its derivative.[5] For the 5-amine target, a common strategy involves using a precursor with a nitro group at the corresponding position, which is later reduced.
A general and reliable pathway involves the acid-catalyzed condensation of 2-amino-4-nitrophenol with a substituted benzoic acid, often using polyphosphoric acid (PPA) as both the catalyst and solvent at elevated temperatures.[5] The resulting 5-nitro-2-phenylbenzoxazole intermediate is then subjected to a reduction reaction (e.g., catalytic hydrogenation with Pd/C or reduction with iron powder in an acidic medium) to yield the final 2-phenylbenzoxazole-5-amine derivative.[6][7]
Detailed Experimental Protocol: Synthesis of 5-amino-2-(4-bromophenyl)benzoxazole
This protocol provides a self-validating system for synthesizing a representative compound, adapted from established methodologies.
Step 1: Synthesis of 2-(4-bromophenyl)-5-nitrobenzoxazole
-
To a stirred solution of polyphosphoric acid (PPA) (30 g), add 2-amino-4-nitrophenol (1.54 g, 10 mmol).
-
Heat the mixture to 80°C to ensure complete dissolution.
-
Add 4-bromobenzoic acid (2.01 g, 10 mmol) portion-wise to the mixture.
-
Slowly raise the temperature of the reaction mixture to 200°C and maintain it for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (4:1).
-
After completion, cool the reaction mixture to approximately 100°C and pour it onto crushed ice (200 g).
-
Neutralize the resulting solution with 10% sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with cold water, and dry under a vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-bromophenyl)-5-nitrobenzoxazole.
Step 2: Synthesis of 5-amino-2-(4-bromophenyl)benzoxazole
-
In a round-bottom flask, suspend the 2-(4-bromophenyl)-5-nitrobenzoxazole (3.19 g, 10 mmol) in methanol (50 mL).
-
Add ammonium chloride (2.67 g, 50 mmol) and iron powder (2.79 g, 50 mmol).
-
Heat the mixture to reflux at 70°C for 3 hours.[6]
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a celite bed to remove the iron catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain pure 5-amino-2-(4-bromophenyl)benzoxazole.
Modern and Green Synthetic Approaches
To address the limitations of classical methods (harsh conditions, long reaction times), more sustainable techniques have been developed. These include using microwave irradiation and novel nanocatalysts (e.g., Ag@Fe2O3), which can facilitate the reaction at room temperature in aqueous-ethanolic systems, leading to high yields in significantly shorter times.[3][8]
Chapter 3: Biological Activities and Therapeutic Potential
2-Phenylbenzoxazole-5-amine derivatives have demonstrated a wide spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.
Anticancer Activity
Numerous studies have confirmed the potent antiproliferative activity of this class of compounds against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (NCI-H460), and prostate (PC-3) cancers.[3][9]
Mechanism of Action: Induction of Apoptosis and Inhibition of Angiogenesis The anticancer effects are often mediated through the induction of apoptosis (programmed cell death). For example, 5-amino-2-[p-bromophenyl]-benzoxazole has been shown to exert its effects in breast cancer cells by modulating key apoptosis-related proteins. This includes down-regulating the anti-apoptotic protein Bcl-2 and activating effector caspases like caspase-3. The decrease in Bcl-2 allows for the release of cytochrome C from the mitochondria, which then forms a complex with Apaf-1 (Apoptotic protease activating factor-1) to initiate the caspase cascade, leading to cell death. Furthermore, these compounds can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, partly by decreasing the expression of Vascular Endothelial Growth Factor (VEGF).
Quantitative Data: In Vitro Cytotoxicity
The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀).
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(2,4-dihydroxyphenyl)-6-methylbenzoxazole | B16-F10 (Melanoma) | 0.51 ± 0.00 | [10] |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 (Breast) | Not specified (activity shown) | |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB (Breast) | Not specified (activity shown) | |
| Ortho-fluorosulfate derivative | MCF-7 (Breast) | Significant cytotoxicity noted | [9][11] |
Antimicrobial Activity
Derivatives of 2-phenylbenzoxazole are well-recognized for their broad-spectrum antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal strains (Candida albicans, Aspergillus niger).[3][5]
Mechanism of Action: DNA Gyrase Inhibition While the exact mechanism can vary, one proposed target for the antibacterial action of benzoxazole derivatives is DNA gyrase.[1] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the cessation of cell division and bacterial death. This mechanism is attractive as DNA gyrase is a validated target for antibiotics with distinct differences from its human counterparts.
Quantitative Data: Antimicrobial Potency
Antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Derivative 47 | Pseudomonas aeruginosa | 0.25 | [3] |
| Derivative 47 | Enterococcus faecalis | 0.5 | [3] |
| Schiff's Base 2b, 2c, 2d | Various Bacteria | High Activity Noted | [5] |
| Schiff's Base 2b, 2c, 2d, 2h | Various Fungi | Good Activity Noted | [5] |
| *Derivative 47 is a 2-(3-methoxy-4-(2-morpholinoethoxy)phenyl)-5-bromobenzoxazole. | |||
| **Schiff's bases derived from 4-(Benzoxazol-2-yl)-phenylamine. |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments but are associated with gastrointestinal side effects due to their inhibition of the cyclooxygenase-1 (COX-1) enzyme.[12] Research has focused on developing selective COX-2 inhibitors, as COX-2 is primarily expressed at sites of inflammation. 2-substituted benzoxazole derivatives have emerged as promising candidates for potent and selective COX-2 inhibitors, offering significant anti-inflammatory effects with a potentially better safety profile.[12]
Chapter 4: Structure-Activity Relationship (SAR) Analysis
The biological potency of 2-phenylbenzoxazole-5-amine derivatives is highly dependent on the nature and position of substituents on both the benzoxazole core and the 2-phenyl ring.
-
Substituents on the 2-Phenyl Ring:
-
Anticancer Activity: The presence of a methoxy group at the 3-position of the phenyl ring, combined with a morpholine or N,N-diethyl group at the 4-position, generally enhances antiproliferative activity.[3] Halogen substitutions, such as bromine at the para-position, are also common in active anticancer compounds.
-
Tyrosinase Inhibition: For applications like skin-lightening, a 2,4-dihydroxyphenyl moiety at the 2-position results in potent tyrosinase inhibitory activity.[10]
-
Antimicrobial Activity: An additional nitrogen-containing group, such as an -NH- linker between the phenyl and benzoxazole rings, can significantly boost activity against specific bacteria like E. coli.[1]
-
-
Substituents on the Benzoxazole Ring:
Chapter 5: Key Experimental Protocols
The following are standardized protocols for evaluating the primary biological activities of 2-phenylbenzoxazole-5-amine derivatives.
In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Antimicrobial Susceptibility (Agar Diffusion Method)
This method assesses the ability of a compound to inhibit microbial growth on an agar plate.
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]
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- 9. mdpi.com [mdpi.com]
- 10. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vitro Evaluation of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Benzoxazole Scaffolds
Benzoxazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This is largely due to their structural similarities to naturally occurring nucleic acid bases, which allows for interaction with a variety of biological macromolecules.[1] These synthetic compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The benzoxazole nucleus serves as a versatile scaffold for the synthesis of novel therapeutic agents, with modifications to its structure leading to a diverse range of biological effects.[1]
This document provides a detailed guide for the initial in vitro evaluation of a novel benzoxazole derivative, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine (CAS No: 293737-86-7).[5] Given the lack of specific biological data for this compound, the following protocols are based on the well-established activities of the broader benzoxazole class, focusing on two key areas: cytotoxicity against cancer cell lines and enzyme inhibition . These assays will provide a foundational understanding of the compound's biological potential and guide further investigation.
Part 1: Cytotoxicity Profiling in Cancer Cell Lines
A frequent application of novel benzoxazole derivatives is in the field of oncology, where many have shown potent cytotoxic effects against various cancer cell lines.[6][7][8] The primary objective of this protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration required to inhibit the growth of 50% of a cell population.[9] The XTT assay is recommended here for its streamlined workflow and high reproducibility.[10]
Scientific Rationale: The XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] The core principle relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the water-soluble XTT tetrazolium salt to a water-soluble orange-colored formazan product.[11][13] The intensity of the orange color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance using a microplate reader.[13] Unlike the related MTT assay, the XTT assay does not require a solubilization step for the formazan product, which simplifies the protocol and reduces the potential for experimental error.[10][13]
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[9]
Detailed Protocol: XTT Cytotoxicity Assay
1. Materials and Reagents:
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Sterile 96-well cell culture plates
-
Microplate reader
2. Procedure:
a. Cell Seeding:
-
Culture the selected cancer cell lines in appropriate flasks until they reach approximately 80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
b. Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to obtain a range of desired concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
c. XTT Assay:
-
Prior to the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well of the 96-well plate.[13]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the metabolically active cells to convert the XTT to the colored formazan product.[13]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[13]
3. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation Time | 24, 48, 72 hours |
| Final DMSO Concentration | ≤ 0.5% |
| XTT Incubation Time | 2 - 4 hours |
| Absorbance Wavelength | 450 - 500 nm |
| Reference Wavelength | 630 - 690 nm |
Part 2: Enzymatic Inhibition Screening
Benzoxazole derivatives have been reported to inhibit various enzymes, including protein kinases and cholinesterases.[6][14][15] Therefore, a general enzymatic inhibition assay is a logical next step to explore the mechanism of action of this compound. The following is a generalized protocol that can be adapted for a specific enzyme of interest.
Scientific Rationale: Enzyme Inhibition Assays
Enzyme inhibition assays are designed to measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. By monitoring the formation of a product or the depletion of a substrate over time, the inhibitory potential of the test compound can be quantified. The half-maximal inhibitory concentration (IC50) in this context is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is a critical parameter for characterizing the potency of a potential drug candidate.
Experimental Workflow: General Enzyme Inhibition Assay
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Detailed Protocol: General Enzymatic Inhibition Assay
1. Materials and Reagents:
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
This compound
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
DMSO, sterile
-
96-well or 384-well microplate (appropriate for the detection method)
-
Microplate reader (capable of kinetic measurements if required)
2. Procedure:
a. Reagent Preparation:
-
Prepare a stock solution of this compound and the positive control inhibitor in sterile DMSO.
-
Perform serial dilutions of the test compound and positive control in the assay buffer.
-
Prepare working solutions of the enzyme and substrate in the assay buffer at concentrations optimized for the assay.
b. Assay Performance:
-
Add a defined volume of the diluted test compound, positive control, or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction by measuring the signal (e.g., absorbance, fluorescence) at regular intervals (kinetic assay) or after a fixed incubation time (end-point assay).
3. Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the signal versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [1 - (Rate of inhibitor-treated reaction / Rate of vehicle control reaction)] x 100
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response model using non-linear regression analysis.
| Parameter | To Be Determined/Optimized |
| Enzyme Concentration | Based on preliminary experiments |
| Substrate Concentration | Typically at or near the Km value |
| Pre-incubation Time | 10 - 30 minutes |
| Reaction Time | Dependent on enzyme kinetics |
| Assay Temperature | Optimal for the specific enzyme |
| Detection Method | Absorbance, Fluorescence, Luminescence |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the data generated from these protocols, the following controls must be included in every experiment:
-
Negative (Vehicle) Control: Cells or enzyme treated with the same concentration of DMSO as the test compound. This control is used to assess the baseline viability or activity and is the reference for calculating percentage inhibition.
-
Positive Control: A known cytotoxic agent (for cytotoxicity assays) or a known inhibitor (for enzyme assays). This validates that the assay system is responsive to inhibition.
-
Untreated Control: Cells or enzyme in assay buffer alone. This helps to monitor the health and behavior of the cells or the stability of the enzyme over the course of the experiment.
-
Blank Control: Wells containing only medium or assay buffer without cells or enzyme. This is used to subtract background signal.
References
-
Biotech Spain. XTT Assays vs MTT. [Link]
-
Wikipedia. MTT assay. [Link]
-
National Center for Biotechnology Information. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
-
ResearchGate. Biological activities of benzoxazole and its derivatives. [Link]
-
National Center for Biotechnology Information. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
-
Global Research Online. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
National Center for Biotechnology Information. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. [Link]
-
ResearchGate. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]
-
PubMed. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. [Link]
-
National Center for Biotechnology Information. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. [Link]
-
BMC Chemistry. Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]
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- 5. 2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. biotech-spain.com [biotech-spain.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine as a potential enzyme inhibitor
Application Notes & Protocols
Topic: 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Investigating this compound as a Kinase Inhibitor
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] These activities include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A significant body of research has identified 2-substituted benzoxazole derivatives as potent inhibitors of various enzymes, making them attractive candidates for drug discovery programs.[1][4] In particular, the inhibition of protein kinases has emerged as a key therapeutic strategy, especially in oncology.[4][5][6]
Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing crucial roles in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[5][6] Several benzoxazole-containing molecules have been successfully developed as kinase inhibitors.[4][5][6][7] For instance, derivatives of this scaffold have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][6][8][9]
This document provides a comprehensive guide for the investigation of This compound (hereafter referred to as Cpd-X) as a potential kinase inhibitor, with a focus on VEGFR-2 as a plausible target. The rationale for selecting VEGFR-2 is based on structure-activity relationships observed in similar 2-arylbenzoxazole compounds.[4][6] The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial screening to detailed mechanistic studies.
Physicochemical Properties and Handling of Cpd-X
Prior to initiating biological assays, it is crucial to understand the physicochemical properties of Cpd-X to ensure accurate and reproducible results.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₈BrClN₂O | [10] |
| CAS Number | 293737-86-7 | [10] |
| Solubility | To be determined experimentally. A stock solution is typically prepared in 100% DMSO. | General Lab Practice |
| Stability | To be determined. Store protected from light and moisture. | General Lab Practice |
Protocol for Preparation of Cpd-X Stock Solution:
-
Accurately weigh a precise amount of Cpd-X.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality: DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays due to its high solubilizing capacity.[11] Preparing a high-concentration stock allows for minimal volumes to be added to the final assay, thereby minimizing any potential solvent effects on enzyme activity.[11]
Experimental Workflow for Evaluating Cpd-X as a Kinase Inhibitor
The evaluation of a novel compound as an enzyme inhibitor follows a logical progression from high-throughput screening to detailed mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.
Figure 1: A generalized workflow for the characterization of a novel enzyme inhibitor.
Phase 1 & 2: Kinase Inhibition Assay and IC50 Determination
The initial step is to determine if Cpd-X inhibits the activity of the target kinase (e.g., VEGFR-2) and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[12][13]
Principle of the Assay:
A common method for measuring kinase activity is to quantify the amount of ATP consumed during the phosphorylation reaction. Commercially available kits, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on enzyme function.
Protocol for VEGFR-2 Inhibition Assay and IC50 Determination:
This protocol is adapted for a 96-well plate format.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Cpd-X (serial dilutions prepared from DMSO stock)
-
Kinase reaction buffer (specific to the enzyme)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white, opaque plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Prepare Cpd-X Dilutions:
-
Perform a serial dilution of the 10 mM Cpd-X stock solution in DMSO.
-
Further dilute these intermediate concentrations into the kinase reaction buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Set Up Assay Plate:
-
Negative Control (0% Inhibition): Add kinase, substrate, ATP, and reaction buffer with DMSO (no Cpd-X).
-
Positive Control (100% Inhibition): Add kinase, substrate, and reaction buffer with a known potent inhibitor of VEGFR-2 (e.g., Sorafenib) or without ATP.
-
Test Wells: Add kinase, substrate, ATP, and reaction buffer containing the serial dilutions of Cpd-X.
-
-
Initiate Kinase Reaction:
-
Add ATP to all wells to start the reaction. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[11]
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Terminate Reaction and Detect Signal:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of Cpd-X using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Plot the % Inhibition against the logarithm of the Cpd-X concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[12]
-
Data Presentation:
| Cpd-X Conc. [µM] | Luminescence (RLU) | % Inhibition |
| 0 (Negative Control) | 150,000 | 0 |
| 0.01 | 145,000 | 3.4 |
| 0.1 | 120,000 | 20.7 |
| 1 | 78,000 | 49.7 |
| 10 | 25,000 | 86.2 |
| 100 (Positive Control) | 5,000 | 100 |
Note: The data above is hypothetical and for illustrative purposes only.
Phase 3: Mechanism of Action (MoA) Studies
Once Cpd-X is confirmed as a potent inhibitor, the next step is to understand its mechanism of action (MoA).[11] For kinase inhibitors, it is crucial to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.[11]
Principle of MoA Studies:
By measuring the initial reaction rates at various concentrations of both the substrate (or ATP) and the inhibitor, one can determine the mode of inhibition. This is typically visualized using a double-reciprocal plot (Lineweaver-Burk plot).[14]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme, often at the active site. In a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect on the y-axis.[11]
-
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The lines will intersect on the x-axis.[11]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines will be parallel.[11]
Protocol for Determining MoA with Respect to ATP:
-
Experimental Setup:
-
Prepare a matrix of reactions in a 96-well plate.
-
Vary the concentration of ATP across the columns (e.g., 5, 10, 20, 50, 100 µM).
-
Vary the concentration of Cpd-X across the rows (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Keep the concentration of the peptide substrate constant and saturating.
-
-
Reaction and Detection:
-
Run the kinase reaction and detect the signal as described in the IC50 protocol. Ensure that the measurements are taken in the initial linear phase of the reaction.[15]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each condition.
-
Create a Lineweaver-Burk plot by plotting 1/v against 1/[ATP] for each inhibitor concentration.
-
Analyze the pattern of line intersections to determine the mode of inhibition.
-
Figure 2: The three basic modes of reversible enzyme inhibition.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, every protocol must incorporate self-validating controls:
-
Solvent Tolerance: The enzyme's activity should be tested at the highest concentration of DMSO used in the assays to confirm that the solvent itself is not causing inhibition.
-
Z'-factor: For screening assays, calculating the Z'-factor provides a measure of the assay's quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reference Compound: Always include a known inhibitor of the target enzyme as a positive control. The IC50 value obtained for this reference compound should be consistent with literature values, thereby validating the assay's performance.
-
Linearity of Reaction: Enzyme reactions should be performed under conditions of linearity with respect to time and enzyme concentration. This ensures that the measured rates are accurate representations of the enzyme's initial velocity.[14][15]
Conclusion
The protocols and framework detailed in these application notes provide a comprehensive and scientifically rigorous approach to evaluating this compound as a potential kinase inhibitor. By systematically progressing from initial screening to potency determination and mechanistic studies, researchers can generate high-quality, reproducible data. The benzoxazole scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors, and a thorough investigation of Cpd-X and its analogues may lead to the identification of new therapeutic agents.
References
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). ResearchGate. [Link]
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Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). JoVE. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. [Link]
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2017, June 29). PubMed Central. [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022, December). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies. (2021). Springer. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). Chemistry Central Journal. [Link]
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The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. [Link]
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(PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). ResearchGate. [Link]
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Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. (n.d.). MDPI. [Link]
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Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. [Link]
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Guidelines for accurate EC50/IC50 estimation. (2011, March-April). Pharmaceutical Statistics. [Link]
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2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. (n.d.). ACS Medicinal Chemistry Letters. [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. [Link]
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(PDF) Design, Synthesis and Biological Evaluation of Benzoxazole Derivatives as Cyclooxygensase-2 Inhibitors. (2016, February 13). ResearchGate. [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]
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Top 5 Methods Devised for Enzyme Kinetics Measurement. (n.d.). Biology Discussion. [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.). Taylor & Francis Online. [Link]
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Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. [Link]
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7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. (1979, August). Xenobiotica. [Link]
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N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (n.d.). PubMed. [Link]
-
(PDF) Guidelines for accurate EC50/IC50 estimation. (2025, August 10). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (n.d.). MDPI. [Link]
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Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2025, October 22). ResearchGate. [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (n.d.). Semantic Scholar. [Link]
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The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.). Longdom Publishing. [Link]
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In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (n.d.). National Institutes of Health. [Link]
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Laboratory Exercise To Measure Restriction Enzyme Kinetics. (n.d.). American Society for Microbiology. [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PubMed Central. [Link]
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N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide. (n.d.). PubChem. [Link]
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5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid. (n.d.). Shunyuansheng bio-pharmtech co., ltd. [Link]
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Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the strategic role of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine in modern drug discovery.
The benzoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity.[3] Naturally occurring and synthetic benzoxazoles exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6] This inherent biological relevance makes any novel benzoxazole derivative, such as this compound, a compound of significant interest for initiating drug discovery campaigns.
Molecular Deconstruction: Analyzing the Therapeutic Potential of this compound
The therapeutic potential of this specific molecule can be inferred by examining its three key structural components. This structure-activity relationship (SAR) analysis provides a logical foundation for its application in targeted drug design.
-
The 1,3-Benzoxazole Core: This heterocyclic system is the primary pharmacophore. Its aromaticity confers stability, while the nitrogen and oxygen atoms serve as crucial hydrogen bond acceptors, enabling interaction with protein active sites.[1] This core is found in numerous bioactive compounds and is known to be a key element for activities like kinase inhibition and cytotoxicity in cancer cells.[6][7]
-
The 2-(5-Bromo-2-chlorophenyl) Substituent: The di-halogenated phenyl ring at the 2-position significantly influences the molecule's properties. Halogens, particularly bromine and chlorine, are electron-withdrawing and increase lipophilicity. This can enhance membrane permeability and improve pharmacokinetic profiles. Furthermore, the specific positioning of these halogens can create unique steric and electronic interactions within a target's binding pocket, potentially leading to high potency and selectivity.
-
The 5-Amine (-NH₂) Group: The primary amine at the 5-position is arguably the most critical feature for its role as a drug discovery tool. This functional group serves two primary purposes:
-
A Vector for Target Interaction: The amine can act as a hydrogen bond donor, forming a key interaction to anchor the molecule within a biological target.
-
A Chemical Handle for Derivatization: It provides a reactive site for synthetic chemists to easily generate large libraries of analogues. By modifying this amine, researchers can systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
Application in Drug Discovery: A Versatile Starting Point
Given its structural features, this compound is not merely a potential drug candidate itself, but a powerful starting point for two primary drug discovery workflows: as a library development core and as a scaffold for targeted inhibitor design.
Core Scaffold for Library Synthesis
The presence of the reactive amine allows the molecule to be used as a versatile building block for creating diverse chemical libraries through techniques like parallel synthesis. This approach is fundamental to hit identification and lead optimization.
Caption: Workflow for library generation from the core amine scaffold.
Template for Targeted Inhibitor Design: The Case of Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology.[7] Many kinase inhibitors are ATP-competitive, binding to the adenine-binding pocket. The benzoxazole scaffold is well-suited to mimic the hinge-binding interactions of the adenine moiety of ATP. The 2-substituted phenyl group can extend into the hydrophobic pocket, while modifications at the 5-amine position can be used to achieve selectivity and interact with solvent-exposed regions.
Caption: Benzoxazole scaffold as a template for kinase inhibitor design.
Potential Therapeutic Areas
Based on extensive research into the benzoxazole class of molecules, this compound and its derivatives are prime candidates for investigation in several key therapeutic areas.[2][5]
| Therapeutic Area | Rationale & Potential Mechanism of Action | Key References |
| Oncology | Inhibition of protein kinases (e.g., EGFR, VEGFR), induction of apoptosis, cell cycle arrest. Benzoxazoles have shown potent activity against various cancer cell lines including colorectal, breast, and lung cancer. | [3][5][6][7] |
| Infectious Diseases | Disruption of bacterial or fungal cell wall synthesis, inhibition of essential enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). Broad-spectrum activity has been reported. | [5][6][8][9] |
| Inflammation | Inhibition of inflammatory mediators and pathways. Some benzoxazoles, like the NSAID flunoxaprofen, have proven anti-inflammatory effects. | [1][2][3] |
Application Protocols
The following protocols provide a framework for utilizing this compound in a drug discovery setting.
Protocol 1: Synthesis of an N-Acyl Derivative Library via Amide Coupling
Objective: To generate a small, diverse library of amide derivatives from the parent amine for initial screening.
Rationale: Amide coupling is a robust and reliable reaction in medicinal chemistry. Using a variety of carboxylic acids allows for systematic exploration of the structure-activity relationship at the 5-position.
Materials:
-
This compound (Starting Material)
-
A diverse set of 10-20 carboxylic acids (e.g., acetic acid, benzoic acid, cyclohexane carboxylic acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as coupling agent
-
DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base
-
Anhydrous DMF (Dimethylformamide) as solvent
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a 2 mL reaction vial, dissolve the starting amine (1.0 eq., ~0.05 mmol) in anhydrous DMF (0.5 mL).
-
Addition of Reagents: To the solution, add the selected carboxylic acid (1.1 eq.), DIPEA (3.0 eq.), and HATU (1.2 eq.).
-
Reaction: Seal the vial and stir the mixture at room temperature for 12-16 hours. Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (5 mL). Wash sequentially with saturated sodium bicarbonate solution (2 x 5 mL) and brine (1 x 5 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antiproliferative Screening using SRB Assay
Objective: To determine the cytotoxic effect of the synthesized compounds on a human cancer cell line.
Rationale: The Sulforhodamine B (SRB) assay is a rapid, sensitive, and inexpensive method for measuring drug-induced cytotoxicity in adherent cell cultures. It relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate.[5]
Materials:
-
Human colorectal carcinoma (HCT116) cell line[5]
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Synthesized benzoxazole derivatives dissolved in DMSO (10 mM stock)
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microtiter plates
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in complete medium from the DMSO stock. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
Cell Fixation: Gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Plot the percentage of inhibition versus log concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Outlook
This compound represents a highly valuable starting point for drug discovery. Its constituent parts—a biologically active benzoxazole core, strategically placed halogens for pharmacokinetic modulation, and a reactive amine for library synthesis—make it an ideal platform for developing novel therapeutics. The protocols outlined provide a clear path for researchers to synthesize and evaluate new chemical entities based on this promising scaffold, with strong potential for yielding new drug candidates in oncology, infectious disease, and beyond.
References
- Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham), 382(4), 33.
- ScienceDirect. (2024). Benzoxazole derivatives: Significance and symbolism. ScienceDirect Topics.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 86.
- Wikipedia. (n.d.). Benzoxazole. Wikipedia.
- International Journal of Research and Review. (n.d.).
- Sigma-Aldrich. (n.d.). 2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YLAMINE. Sigma-Aldrich.
- ChemSynthesis. (n.d.). Benzoxazoles database - synthesis, physical properties. ChemSynthesis.
- Al-Ostath, A., et al. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. globalresearchonline.net.
- ResearchGate. (2025). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.
- MolPort. (n.d.). Compound N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide. MolPort.
- MolPort. (n.d.). Compound 5-bromo-2-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide. MolPort.
- SpringerLink. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
- MDPI. (n.d.). Roles of Phytochemicals in Cancer Prevention and Therapeutics. MDPI.
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-54.
- MDPI. (n.d.). Identifying Novel Actionable Targets in Colon Cancer. MDPI.
- Royal Society of Chemistry. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition.
- Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- Chemdiv. (n.d.). Compound 2-(4-aminophenyl)-1,3-benzoxazol-5-amine. Chemdiv.
- Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
- Dovepress. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide.
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Application Notes & Protocols: 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine as a Versatile Fluorescent Probe
Foreword for the Researcher
The benzoxazole scaffold is a cornerstone in the development of novel fluorescent probes, prized for its rigid, planar structure and rich photophysical properties.[1] These molecules are exquisitely sensitive to their local environment, making them powerful tools for interrogating complex biological systems. This guide focuses on a specific, yet promising derivative: 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine . The strategic placement of bromo, chloro, and amine functionalities on this scaffold suggests a unique fluorescent profile with broad applicability. The electron-withdrawing halogen atoms can modulate the electronic properties of the fluorophore, while the electron-donating amine group offers a site for bioconjugation and can significantly influence the probe's photophysical behavior, potentially leading to environment-sensitive fluorescence.[2]
This document provides a comprehensive overview of the anticipated properties and applications of this probe. The protocols herein are built upon established methodologies for closely related benzoxazole derivatives and are intended to serve as a robust starting point for your investigations. As with any novel tool, empirical optimization is key to unlocking its full potential.
Physicochemical and Spectroscopic Properties
The unique substitution pattern of this compound dictates its expected fluorescent characteristics. The extended π-conjugated system of the 2-arylbenzoxazole core is the basis for its fluorescence.[1] The properties listed below are predicted based on the known behavior of similar benzoxazole derivatives and should be experimentally verified.
| Property | Predicted Value/Characteristic | Rationale & Key Considerations |
| Molecular Formula | C₁₃H₈BrClN₂O[3] | --- |
| Molecular Weight | ~322.58 g/mol [3] | --- |
| Excitation Max (λex) | ~350 - 380 nm | Based on the 2-phenylbenzoxazole scaffold. The exact maximum will be solvent-dependent.[4] |
| Emission Max (λem) | ~450 - 550 nm | A significant Stokes shift is anticipated due to potential Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) processes.[5] The amine group may enhance ICT character.[2] |
| Quantum Yield (ΦF) | Variable | Expected to be low in polar protic solvents and to increase in nonpolar environments or upon binding to macromolecules. This is a hallmark of molecular rotors and probes sensitive to viscosity. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol). Limited aqueous solubility. | The aromatic structure confers hydrophobicity. The amine group may slightly improve solubility in acidic aqueous solutions. |
| Purity | >98% (HPLC) | As with any fluorescent probe, high purity is critical to avoid artifacts from fluorescent impurities. |
Principle of Operation: A Multifaceted Fluorescent Reporter
The fluorescence of this compound is expected to be highly sensitive to its microenvironment, a characteristic that can be harnessed for various sensing applications.
Environmental Polarity and Viscosity Sensing
The core mechanism likely involves Twisted Intramolecular Charge Transfer (TICT).[2] In the excited state, rotation around the single bond connecting the benzoxazole and the phenyl ring can occur.
-
In low viscosity environments: This rotation is facile, leading to a non-radiative decay pathway and quenched fluorescence.
-
In high viscosity environments (e.g., within lipid membranes or protein aggregates): Rotational freedom is restricted, closing the non-radiative decay channel and leading to a significant increase in fluorescence intensity.[4]
Caption: Mechanism of a molecular rotor for viscosity sensing.
pH Sensing
The amine group on the benzoxazole ring can be protonated in acidic conditions. This change in the electronic structure of the fluorophore is expected to alter its absorption and emission spectra, allowing for ratiometric pH sensing.[6]
Bioconjugation and Targeted Labeling
The primary amine at the 5-position is a versatile chemical handle for covalent attachment to biomolecules.[7] It can be readily reacted with amine-reactive reagents such as:
-
N-hydroxysuccinimide (NHS) esters
-
Isothiocyanates
-
Aldehydes/ketones (via reductive amination)
This allows for the targeted labeling of proteins, nucleic acids, or other molecules of interest, transforming the probe into a specific biosensor.
Protocols for Application
Disclaimer: The following protocols are generalized based on the benzoxazole class of probes. Researchers should perform necessary optimizations, including probe concentration and incubation times, for their specific experimental system.
General Stock Solution Preparation
-
Reagent: this compound
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Procedure: Prepare a 1-5 mM stock solution in DMSO. Sonicate briefly if necessary to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
Protocol for Cellular Imaging of Microviscosity
This protocol is designed for fluorescence microscopy to visualize changes in intracellular viscosity.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture to the desired confluency.
-
Probe Loading:
-
Dilute the probe stock solution in a serum-free medium or an appropriate buffer (e.g., PBS) to a final working concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-45 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with warm PBS to remove any unbound probe.[4]
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom set for ~360 nm excitation and ~480 nm emission).[4]
-
Acquire images before and after inducing a biological process known to alter viscosity (e.g., apoptosis induction). An increase in fluorescence intensity is expected to correlate with an increase in viscosity.
-
Caption: Workflow for cellular viscosity imaging.
Protocol for In Vitro DNA Interaction Analysis
Benzoxazole derivatives have shown potential as DNA intercalating agents, with fluorescence enhancement upon binding.[8][9]
-
Reagent Preparation:
-
Prepare a stock solution of the probe (e.g., 100 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration spectrophotometrically.
-
-
Titration Experiment:
-
In a quartz cuvette, place a fixed concentration of the probe (e.g., 5 µM).
-
Record the fluorescence emission spectrum (e.g., λex = 360 nm).
-
Incrementally add small aliquots of the DNA stock solution.
-
After each addition, mix gently and allow to equilibrate for 2-3 minutes before recording the new emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration. A significant increase in fluorescence suggests DNA binding.
-
The binding constant can be determined using appropriate models, such as the Scatchard plot.
-
Protocol for Amine-Reactive Labeling of a Protein
This protocol provides a general method for conjugating the probe to a protein via its primary amine.
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0). The protein solution should be free of other primary amines (e.g., Tris or glycine).
-
-
Probe Activation (if necessary) and Conjugation:
-
This protocol assumes the use of an NHS-ester derivative of the probe. If starting with the amine, it must first be derivatized. For this example, we will assume the direct use of a commercially available or custom-synthesized NHS-ester of a related benzoxazole.
-
Dissolve the amine-reactive probe in anhydrous DMSO immediately before use.
-
Add the reactive probe to the protein solution at a molar ratio between 5:1 and 20:1 (probe:protein). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Purification:
-
Remove the unreacted probe and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the probe at its absorbance maximum.
-
Potential Applications in Drug Development
-
High-Throughput Screening (HTS): The "turn-on" fluorescence in viscous environments makes this probe a candidate for screening for inhibitors of protein aggregation or enzymes that alter cytoplasmic viscosity.
-
Monitoring Apoptosis: Apoptosis is often accompanied by an increase in intracellular viscosity. This probe could be used to monitor apoptotic progression in response to drug candidates.[4]
-
Assessing Drug-DNA Interactions: As a potential DNA intercalator, it could be used in assays to screen for compounds that bind to DNA and disrupt its structure.[8]
-
Cellular Uptake and Distribution: The probe's fluorescence can be used to track the cellular localization of conjugated drug molecules.
Concluding Remarks
This compound represents a promising scaffold for the development of sophisticated fluorescent tools. Its sensitivity to the local environment, coupled with the potential for bioconjugation, opens up a wide array of applications in cell biology, biochemistry, and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to begin exploring the capabilities of this versatile probe.
References
- BenchChem. (2025). Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy.
- Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- BenchChem. (2025). Application Notes and Protocols: 3-(1,3-Benzoxazol-2-yl)benzoic Acid as a Potential Fluorescent Probe.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Fluorescent Probes from 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
- Geppert, S. (2019). Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. University of Minnesota M.S. thesis.
- MDPI. (2021). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond.
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- Thermo Fisher Scientific.
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antimicrobial activity of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Application Notes and Protocols for a Senior Application Scientist
Subject: Comprehensive Methodologies for Evaluating the Antimicrobial Potential of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Antimicrobial Research
The relentless emergence of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents.[1] Within the landscape of medicinal chemistry, the benzoxazole moiety has been identified as a "privileged structure" due to its presence in a variety of biologically active compounds, including those with potent antimicrobial properties.[1][2] Benzoxazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3] The mechanism of action for some benzoxazoles is thought to involve the inhibition of crucial cellular processes, such as nucleic acid synthesis.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial activity of a novel benzoxazole derivative, This compound . While specific biological data for this compound is not yet extensively published, its structural alerts—namely the halogenated phenyl ring and the benzoxazole core—suggest a strong rationale for its investigation as a potential antimicrobial agent. The following protocols are based on established, robust methodologies for antimicrobial susceptibility testing and preliminary cytotoxicity assessment, providing a clear pathway for characterizing this promising compound.
Quantitative Data Summary: A Framework for Efficacy Analysis
Effective data management is crucial for the comparison of antimicrobial efficacy. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) data. Researchers should populate a similar table with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Novel Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Fluconazole | [Insert Data] | [Insert Data] |
Experimental Protocols: Step-by-Step Methodologies
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a gold-standard method for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[4][5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism cultures
-
0.5 McFarland standard
-
Positive control antibiotic stock solution
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
Procedure:
-
Preparation of Inoculum: From a fresh culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[4] Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4][6]
-
Preparation of Compound Dilutions: In the first column of a 96-well plate, add a specific volume of the novel compound stock solution to the broth to achieve the highest desired concentration. Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next, resulting in a range of decreasing concentrations.[4][6]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[4][6]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[6]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[6]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4][6] This can be assessed visually or by measuring the optical density using a plate reader.[5]
Caption: Workflow for Broth Microdilution Assay.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.[7]
Materials:
-
Petri dishes with appropriate agar medium
-
Test microorganism cultures (adjusted to 0.5 McFarland)
-
Sterile swabs
-
Sterile cork borer or pipette tip to create wells
-
Stock solution of this compound
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Compound: Add a defined volume of the test compound solution, positive control, and solvent control into separate wells.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Caption: Workflow for Agar Well Diffusion Assay.
MTT Assay for Cytotoxicity Assessment
It is imperative to assess the potential toxicity of a novel antimicrobial compound to mammalian cells. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[4]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[4]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition and Incubation: After the treatment period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.[4]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase
While the precise mechanism of this compound is yet to be elucidated, some benzoxazole derivatives have been shown to target bacterial DNA gyrase.[8] This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics.
Caption: Hypothetical Inhibition of DNA Gyrase.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of the antimicrobial properties of this compound. A systematic approach, beginning with MIC determination against a panel of clinically relevant microorganisms, followed by an assessment of cytotoxicity, will provide valuable insights into the compound's therapeutic potential. Favorable results from these initial screens would warrant further investigation into its spectrum of activity, mechanism of action, and potential for in vivo efficacy. The rich history of benzoxazoles in medicinal chemistry suggests that this compound is a worthy candidate for thorough investigation in the ongoing search for novel anti-infective agents.
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- Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives.
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH.
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Application Notes & Protocols for the Anticancer Evaluation of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Introduction and Scientific Rationale
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives reported to possess a wide range of pharmacological properties, including potent anticancer activity.[1][2] These compounds have been shown to interact with various biological targets, inducing cytotoxicity in diverse human cancer cell lines.[1][3] The subject of this guide, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine (hereinafter "BXB-5A"), is a novel investigational compound designed to leverage the established pharmacophore of the benzoxazole ring system. The strategic placement of bromo and chloro substituents on the phenyl ring is intended to modulate lipophilicity and electronic properties, potentially enhancing target engagement and cellular uptake.
This document provides a comprehensive, phased approach to the preclinical in vitro evaluation of BXB-5A. The workflow is designed to first establish its cytotoxic potential and subsequently elucidate its mechanism of action. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that the experimental design is robust, reproducible, and self-validating.
Pre-Analytical Compound Preparation
Before commencing any biological evaluation, the identity and purity of BXB-5A must be rigorously confirmed.
-
Source: The compound can be procured from commercial suppliers or synthesized via established routes, such as the condensation of a substituted aminophenol with a corresponding isothiocyanate or aldehyde.[4][5]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Purity Assessment: Purity should be ≥95% as determined by HPLC.
-
Stock Solution: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C or -80°C, protected from light and moisture. The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid vehicle-induced toxicity.
Phased Experimental Workflow
The evaluation of BXB-5A follows a logical progression from broad screening to detailed mechanistic studies. This phased approach ensures that resources are allocated efficiently, with each phase informing the next.
Figure 1: Phased workflow for anticancer evaluation of BXB-5A.
Phase 1: Primary Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effect of BXB-5A across a panel of human cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Rationale: An initial screening against cell lines from different cancer types (e.g., breast, lung, liver, colon) provides a broad view of the compound's activity spectrum.[1] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] A reduction in mitochondrial dehydrogenase activity in treated cells leads to a decreased formation of purple formazan, indicating a loss of viability.[6]
Protocol 4.1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2, HT-29) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of BXB-5A (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of BXB-5A. Include "vehicle control" wells (DMSO only) and "untreated control" wells. A positive control, such as Doxorubicin, should also be included.[3]
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of BXB-5A and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
Data Presentation
Summarize the results in a table for clear comparison.
| Cell Line | Cancer Type | BXB-5A IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] | [Experimental Value] |
| HT-29 | Colorectal Adenocarcinoma | [Experimental Value] | [Experimental Value] |
Phase 2: Elucidating the Mechanism of Cell Death
Objective: To determine if the cytotoxicity induced by BXB-5A is primarily due to apoptosis or necrosis.
Rationale: A key hallmark of an effective anticancer agent is the ability to induce programmed cell death (apoptosis).[7] Distinguishing apoptosis from necrosis is crucial, as apoptosis is a controlled, non-inflammatory process. This phase employs multiple complementary assays to detect key apoptotic events.[8][9]
Protocol 5.1: Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[7] PI is a membrane-impermeant DNA dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[8]
-
Cell Treatment: Seed cells in 6-well plates and treat with BXB-5A at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Phase 3: Investigating Effects on Cell Cycle Progression
Objective: To assess whether BXB-5A induces cell cycle arrest at specific checkpoints.
Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in the G1, S, or G2/M phases, which can subsequently trigger apoptosis.[2] Flow cytometric analysis of DNA content using PI staining is a standard method to evaluate cell cycle distribution.[10][11]
Protocol 6.1: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed cells and treat with BXB-5A at IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest cells as described in Protocol 5.1.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[12][13] This step permeabilizes the cells and preserves their DNA.[10]
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial to prevent the staining of double-stranded RNA.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. The DNA content will distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Phase 4: Identifying Molecular Targets and Signaling Pathways
Objective: To investigate the effect of BXB-5A on key proteins involved in apoptosis and cell survival signaling pathways.
Rationale: The ultimate anticancer effect of a compound is mediated by its modulation of intracellular signaling cascades.[14] Western blotting allows for the detection of specific proteins to confirm the induction of apoptosis (e.g., cleavage of PARP and Caspase-3) and to probe for effects on major survival pathways like PI3K/AKT and MAPK/ERK.[15][16] A decrease in the phosphorylation of key signaling nodes like AKT and ERK can indicate that the compound inhibits pathways that promote cell proliferation and survival.[14]
Figure 2: Hypothesized signaling pathway affected by BXB-5A.
Protocol 7.1: Western Blot Analysis
-
Cell Lysis: Treat cells with BXB-5A as in previous experiments. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. A suggested antibody panel includes:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.
-
Signaling Markers: Phospho-AKT (Ser473), Total AKT, Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2.
-
Loading Control: β-Actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of target proteins to the loading control. For phospho-proteins, normalize to the corresponding total protein.[16]
Preliminary Pharmacokinetic (PK) Considerations
While this guide focuses on in vitro evaluation, early consideration of a compound's drug-like properties is vital. Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME), which is critical for its eventual success.[19][20]
-
In Silico Prediction: Before extensive in vivo studies, utilize computational tools to predict the ADME properties of BXB-5A based on its chemical structure.[21][22] Parameters like Lipinski's Rule of Five, aqueous solubility, and potential for CYP450 metabolism can provide early insights into potential liabilities.
-
Future Directions: Promising in vitro results should be followed by in vivo studies in animal models to assess efficacy, toxicity, and the full pharmacokinetic profile, including clearance, volume of distribution, and half-life.[19]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. NIH. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Retrieved from [Link]
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Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]
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Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. PubMed. Retrieved from [Link]
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Głowacka, I. E., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Retrieved from [Link]
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Al-Tel, T. H., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH. Retrieved from [Link]
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Application Note: A Strategic Workflow for Characterizing the Bioactivity of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Abstract
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This application note presents a comprehensive, tiered strategy for elucidating the bioactivity of a novel halogenated derivative, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine (herein referred to as BCBA). We provide a logical workflow, progressing from broad phenotypic screening to specific mechanistic and target-based assays. Detailed, field-proven protocols are provided for key assays, including cell viability, apoptosis induction, cell cycle analysis, and inhibition of tubulin polymerization and kinase activity. This guide is designed for researchers in drug discovery and chemical biology, offering the rationale behind experimental choices and ensuring a self-validating, robust investigational cascade.
Introduction: The Rationale for Investigating BCBA
Benzoxazole-containing compounds are of significant interest due to their presence in numerous biologically active molecules.[3] Their rigid, planar structure and electron-rich nature make them ideal for interacting with various biological targets. Specifically, 2-arylbenzoxazoles have been extensively explored as anticancer agents, with reported mechanisms including the inhibition of kinases, disruption of microtubule dynamics, and induction of programmed cell death.[4][5][6]
The subject of this guide, this compound (BCBA), incorporates several features that suggest a high potential for bioactivity:
-
A 2-Arylbenzoxazole Core: The foundational pharmacophore linked to anticancer properties.[7]
-
Di-halogenation (Bromo and Chloro): Halogen atoms can significantly enhance binding affinity through halogen bonding, modulate lipophilicity, and improve metabolic stability, often leading to increased potency.
-
A 5-Amine Group: This functional group provides a key point for hydrogen bonding and can influence the molecule's overall physicochemical properties.
Given these structural attributes, a systematic investigation into BCBA's potential as an anticancer agent is warranted. The following workflow provides a structured approach to this investigation.
The Investigational Workflow: A Tiered Approach
A successful bioactivity screening campaign begins with broad, high-throughput assays and progressively narrows the focus to more complex, mechanism-specific investigations. This strategy efficiently allocates resources by deprioritizing inactive compounds early.
Caption: A tiered workflow for characterizing BCBA's bioactivity.
Tier 1 Protocol: Primary Cell Viability Screening
Core Question: Does BCBA affect the viability or proliferation of cancer cells?
Principle of the Assay
The initial step in any anticancer drug screening is to determine if the compound exhibits cytotoxicity.[8][9] Tetrazolium salt-based assays, such as the MTT and XTT assays, are reliable, colorimetric methods for this purpose.[4] They measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow MTT salt is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product, which is then solubilized for measurement.[11][12]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation salt is reduced to a water-soluble orange formazan product, simplifying the protocol by removing the solubilization step.[10][13]
Detailed Protocol: XTT Cell Viability Assay
Rationale for Choice: The XTT assay is chosen for its simpler workflow and suitability for higher throughput screening compared to MTT.[13]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
BCBA stock solution (10 mM in DMSO).
-
XTT labeling mixture (prepared according to manufacturer's instructions).
-
96-well flat-bottom cell culture plates.
-
Positive Control: Doxorubicin (10 mM in DMSO).
-
Vehicle Control: 100% DMSO.
-
Microplate reader capable of measuring absorbance at 450-500 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment:
-
Prepare a serial dilution of BCBA and Doxorubicin in culture medium. A typical starting range is 0.01 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the cells and add 100 µL of medium containing the test compounds, positive control, or vehicle control. Include "medium only" wells for blank subtraction.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
XTT Reagent Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm (with a reference wavelength of ~650 nm for background correction).[11]
Data Analysis & Presentation:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| BCBA | MCF-7 | 48 | [Experimental Value] |
| BCBA | A549 | 48 | [Experimental Value] |
| Doxorubicin | MCF-7 | 48 | [Expected ~0.1-1 µM] |
| Doxorubicin | A549 | 48 | [Expected ~0.1-1 µM] |
| Caption: Example data table for summarizing IC₅₀ values from viability assays. |
Tier 2 Protocols: Mechanistic Elucidation
If BCBA is cytotoxic (IC₅₀ < 10-20 µM), the next step is to determine how it induces cell death or inhibits proliferation.
Apoptosis Induction Assay
Core Question: Does BCBA induce apoptosis?
Principle: Apoptosis is characterized by distinct morphological and biochemical events. Two key markers are the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane (an early event) and the activation of executioner caspases like caspase-3 and caspase-7 (a point of no return).[14][15]
-
Annexin V: A protein with a high affinity for PS, which can be fluorescently labeled to detect early apoptotic cells.
-
Propidium Iodide (PI) or 7-AAD: A fluorescent DNA intercalating agent that is excluded by live cells with intact membranes. It stains late apoptotic and necrotic cells.[16]
-
Caspase-3/7 Substrates: These are cell-permeable, non-fluorescent substrates that release a fluorescent DNA-binding dye upon cleavage by active caspase-3 or -7.[17]
Caption: Differentiating cell populations using Annexin V and PI staining.
Protocol: Annexin V & PI Staining by Flow Cytometry
-
Treatment: Seed cells in 6-well plates and treat with BCBA at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze immediately on a flow cytometer.
Cell Cycle Analysis
Core Question: Does BCBA cause cells to arrest at a specific phase of the cell cycle?
Principle: Many anticancer drugs function by disrupting the cell cycle, leading to an accumulation of cells in G1, S, or G2/M phase. This can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity per cell via flow cytometry.[18][19] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.[19]
Protocol: PI Staining for Cell Cycle Analysis
-
Treatment: Treat cells in 6-well plates with BCBA (at IC₅₀) for 24 hours.
-
Harvesting: Harvest cells and wash once with PBS.
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet (1x10⁶ cells). Fix for at least 30 minutes at 4°C.[20]
-
Washing: Centrifuge to remove ethanol and wash the pellet twice with PBS.[20]
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.[18][21]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze on a flow cytometer. Model the resulting DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Tier 3 Protocols: Target Deconvolution
If mechanistic assays suggest a specific mode of action (e.g., G2/M arrest points towards microtubule disruption), targeted biochemical assays can be employed to validate the molecular target.
In Vitro Tubulin Polymerization Assay
Core Question: Does BCBA directly interfere with the assembly of microtubules?
Principle: Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for mitosis.[5] Their assembly can be monitored in vitro by measuring the increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules.[5][22] Inhibitors (e.g., Nocodazole, Vinca alkaloids) will suppress this increase, while stabilizers (e.g., Paclitaxel) will enhance it.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[5][23]
-
Prepare 10x stocks of BCBA, a known inhibitor (Nocodazole), and a known stabilizer (Paclitaxel).
-
-
Assay Setup:
-
In a pre-warmed (37°C) 96-well plate, add 5 µL of the 10x test compounds or controls.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[5]
-
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity (e.g., Ex/Em appropriate for the reporter) every 60 seconds for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of BCBA-treated samples to the vehicle, inhibitor, and stabilizer controls.
In Vitro Kinase Inhibition Assay
Core Question: Is BCBA an inhibitor of one or more protein kinases?
Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP. Luminescence-based assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced.[24] The ADP is converted back to ATP, which then drives a luciferase reaction, generating a light signal proportional to kinase activity. A decrease in signal indicates kinase inhibition.
Protocol: Luminescence-Based Kinase Assay (General)
-
Compound Preparation: Prepare a serial dilution of BCBA in DMSO.
-
Kinase Reaction:
-
In a white 96-well plate, add the test compound, the kinase of interest (from a panel), and the kinase substrate peptide.
-
Allow a brief pre-incubation (10-15 min) for the compound to bind the kinase.
-
Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.[24]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.[24]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot luminescence against the log of BCBA concentration to determine the IC₅₀ for each kinase tested. Use a known broad-spectrum kinase inhibitor like Staurosporine as a positive control.[24][25]
| Kinase Target | BCBA IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| VEGFR-2 | [Experimental Value] | [Expected ~5-20] |
| c-Met | [Experimental Value] | [Expected ~10-30] |
| CDK1 | [Experimental Value] | [Expected ~5-15] |
| Aurora A | [Experimental Value] | [Expected ~10-50] |
| Caption: Example data table for kinase inhibition profiling. |
Conclusion
This application note outlines a logical and efficient cascade of assays to thoroughly characterize the bioactivity of this compound. By progressing from broad phenotypic screening to specific mechanistic and target-based validation, researchers can build a comprehensive profile of the compound's mode of action. The inclusion of detailed, validated protocols with clear rationales and defined controls ensures the generation of robust, trustworthy, and interpretable data, accelerating the journey from a novel compound to a potential therapeutic lead.
References
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- Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
- Asian Journal of Pharmaceutical and Health Sciences. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
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- PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
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- PubMed. (n.d.). Cytotoxic assays for screening anticancer agents.
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- Biotium. (n.d.). Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V.
- Slideshare. (n.d.). Anti- Tumor assay / Screening of Anticancer Drugs | PDF.
- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry.
- Wikipedia. (n.d.). Cell cycle analysis.
- Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- BMG Labtech. (n.d.). Apoptosis – what assay should I use?.
- SlideShare. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
- National Institutes of Health. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
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- 25. reactionbiology.com [reactionbiology.com]
Application Note: High-Throughput Screening Strategies for 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of the novel compound, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, in high-throughput screening (HTS) campaigns. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities.[1][2] This guide details the physicochemical properties of the title compound, outlines a strategic rationale for designing a screening cascade, and provides detailed, step-by-step protocols for both biochemical and cell-based primary assays. Furthermore, it addresses critical aspects of data analysis, management of common assay artifacts, and principles of hit confirmation. The methodologies described herein are designed to be robust and self-validating, enabling the efficient identification and validation of potential biological activities for this compound.
Introduction: The Benzoxazole Scaffold and Compound Profile
The benzoxazole ring system is a prominent heterocyclic scaffold frequently found in pharmacologically active compounds.[3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with various biological targets. Derivatives of this scaffold have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5] The specific compound, this compound, combines this privileged core with halogen substitutions (bromo and chloro) that can enhance binding affinity and an amine group that provides a key vector for further chemical modification or biological interaction.
Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to designing a successful screening campaign. Key characteristics are summarized below.
| Property | Value | Source / Method |
| IUPAC Name | This compound | - |
| CAS Number | 293737-86-7 | |
| Molecular Formula | C₁₃H₈BrClN₂O | |
| Molecular Weight | 323.58 g/mol | Calculated |
| Predicted LogP | 4.5 - 5.5 | Cheminformatics Algo. |
| Predicted Solubility | Low in aqueous media | Based on LogP |
| Purity | >95% recommended | Analytical Standard |
Expert Insight: The high predicted LogP suggests poor aqueous solubility. Therefore, stock solutions should be prepared in 100% DMSO at a high concentration (e.g., 10-20 mM). The final DMSO concentration in the assay should be carefully controlled and maintained consistently across all wells, typically ≤0.5%, to prevent solvent-induced artifacts.
Key Considerations for HTS
-
Solubility: Compound precipitation is a major source of false positives in HTS. It is crucial to ensure the compound remains in solution at the final screening concentration. A preliminary solubility test in the final assay buffer is highly recommended.
-
Autofluorescence: Heterocyclic aromatic structures like benzoxazoles possess the potential for intrinsic fluorescence.[6][7] This can interfere with fluorescence-based assays, leading to false positives or negatives. This potential must be evaluated early, and if significant, assays with non-fluorescent readouts (e.g., luminescence, time-resolved fluorescence, or absorbance) should be prioritized.
Rationale for HTS Campaign Design: A Tiered Approach
Given the broad biological potential of the benzoxazole scaffold, a tiered or cascaded screening approach is the most efficient strategy to identify and validate its activity.[8] This approach begins with broad primary screens to identify initial "hits," which are then subjected to more specific secondary and counter-assays to confirm activity and eliminate artifacts.
Protein kinases and cancer cell proliferation are two of the most relevant target classes for benzoxazole derivatives, making them ideal starting points for a primary screening campaign.[4][9]
Sources
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- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
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- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Welcome to the technical support center for the purification of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity. Given that this is a specialized chemical, detailed purification data can be scarce. Therefore, this guide synthesizes fundamental chemical principles with best practices for purifying related benzoxazole derivatives to offer a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Organic impurities can arise from the manufacturing process or during storage[1]. Based on common synthetic routes to 2-arylbenzoxazoles, which often involve the condensation of a substituted 2-aminophenol with a benzoic acid derivative, potential impurities include:
-
Unreacted starting materials: 4-Amino-3-hydroxyaniline and 5-bromo-2-chlorobenzoic acid (or its corresponding acyl chloride/ester).
-
Partially reacted intermediates: Amide intermediates that have not undergone cyclization.
-
Side-products: Positional isomers or products from over-reaction, if applicable to the specific synthetic route.
-
Reagents and catalysts: Residual coupling agents, acids, or bases used in the synthesis.
Q2: What is the recommended first step in purifying this compound?
A2: Before attempting any purification, it is crucial to obtain as much information as possible about the crude material. A simple workup, such as washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., water, dilute acid/base, or a non-polar organic solvent), can significantly improve purity. Subsequently, analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to assess the complexity of the mixture and guide the choice of a primary purification method.
Q3: Which purification technique is generally most effective for a compound like this?
A3: For many benzoxazole derivatives, a combination of column chromatography followed by recrystallization is highly effective.[2] Column chromatography is excellent for separating the desired product from starting materials and less polar impurities. Recrystallization is then used to remove any remaining closely-related impurities and to obtain a highly crystalline, pure final product.
Troubleshooting and In-Depth Purification Guides
Guide 1: Purification by Column Chromatography
Column chromatography is a versatile technique for purifying moderately polar compounds like this compound. The primary challenge is selecting an appropriate solvent system (eluent) that provides good separation between the product and its impurities.
Troubleshooting Common Issues in Column Chromatography:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation (spots overlap on TLC) | Inappropriate solvent system polarity. | Systematically vary the eluent polarity. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A common starting point for benzoxazoles is a hexane/ethyl acetate mixture.[2] |
| Product does not elute from the column | Eluent is not polar enough. | Increase the polarity of the eluent. A small amount of methanol can be added to the ethyl acetate to increase polarity further. |
| Compound streaks on the TLC plate | Compound may be too polar or acidic/basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For an amine-containing compound, adding 0.1-1% triethylamine can help to reduce streaking. |
| Low recovery of the product | Compound may be adsorbing irreversibly to the silica gel or is unstable on silica. | Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase silica. |
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system. The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.
-
Column Packing: Dry pack the column with silica gel (300-400 mesh is a good starting point)[3]. Wet the silica with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Gradually increase the polarity of the eluent as the column runs (gradient elution) if necessary to elute more polar compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Column Chromatography:
Sources
Technical Support Center: Troubleshooting the Degradation of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Introduction: This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine. As a novel chemical entity, understanding its stability profile is critical for generating reliable experimental data and ensuring the integrity of downstream applications. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and mitigate common degradation issues. Our approach is grounded in the fundamental chemical principles of the compound's core structural motifs: the benzoxazole ring, the halogenated phenyl group, and the aromatic amine.
Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial observations that suggest compound instability.
Q1: I'm observing a gradual color change (e.g., to yellow or brown) in my solid compound or stock solution upon storage. What is the likely cause?
A1: A visual color change is often a primary indicator of degradation, typically pointing towards oxidation. The aromatic amine moiety (-NH₂) in your compound is particularly susceptible to oxidation, which can form highly conjugated, colored impurities. This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities.
Recommended Action:
-
Inert Environment: Store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Light Protection: Use amber vials or wrap containers in aluminum foil.
-
Solvent Purity: Ensure solvents are degassed and of high purity, as dissolved oxygen and peroxide impurities are common culprits.
Q2: My analytical chromatogram (HPLC/LC-MS) shows new, smaller peaks appearing over time, and the main peak area is decreasing. How do I identify the problem?
A2: The appearance of new peaks alongside a reduction in the parent compound peak is a classic sign of degradation. The nature of these new peaks can provide clues to the degradation pathway. Early-eluting (more polar) peaks often suggest hydrolysis, while a variety of new peaks could indicate complex photo- or oxidative degradation.
Recommended Action:
-
Forced Degradation Study: Conduct a systematic forced degradation study (as detailed in Part 2) to intentionally stress the molecule under hydrolytic, oxidative, photolytic, and thermal conditions. Comparing the impurity profile from your stored sample to those generated in the stress study can help identify the degradation pathway. This is a core principle of stability testing outlined in the ICH Q1A (R2) guidelines.
Q3: The biological activity or potency of my compound has significantly decreased in my latest assay compared to initial tests. Is this related to stability?
A3: Yes, a loss of potency is a direct functional consequence of degradation. The specific structure of this compound is essential for its intended biological interactions. Degradation, whether through hydrolysis of the benzoxazole ring or modification of the substituents, will alter the molecule's three-dimensional shape and electronic properties, likely abolishing its affinity for its biological target.
Recommended Action:
-
Confirm Integrity: Before conducting biological assays, always verify the purity and identity of the compound lot using a primary analytical method like LC-MS or ¹H NMR.
-
Fresh Solutions: Prepare fresh solutions from solid material immediately before use whenever possible. Avoid repeated freeze-thaw cycles of stock solutions.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed workflows to investigate specific degradation pathways.
Guide 1: Investigating pH-Dependent Hydrolysis
The benzoxazole core is potentially susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to ring-opening. This would produce an amide derivative, drastically altering the compound's properties.
Troubleshooting Q&A:
-
"My compound is formulated in an aqueous buffer for an assay and seems to be degrading. How do I confirm if pH is the cause?"
-
You must test the compound's stability across a range of pH values relevant to your experimental conditions (e.g., pH 2, pH 7.4, pH 9).
-
Protocol 1: pH Stability Assessment
-
Prepare Buffers: Prepare a series of buffers, such as HCl (pH 2), phosphate buffer (pH 7.4), and borate buffer (pH 9).
-
Prepare Samples: Prepare a solution of your compound in a suitable organic co-solvent (e.g., acetonitrile or DMSO) and dilute it into each buffer to a final concentration of ~10 µg/mL. Ensure the organic solvent percentage is low (<1%) to minimize its effect.
-
Incubate: Store the solutions at a controlled temperature (e.g., 40°C to accelerate degradation) for set time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze: At each time point, quench the reaction if necessary (e.g., by neutralizing the pH) and analyze the sample by a stability-indicating HPLC method.
-
Quantify: Calculate the percentage of the parent compound remaining at each time point.
Expected Data Output:
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 7.4) | % Remaining (pH 9) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.8 | 98.5 |
| 4 | 88.7 | 99.5 | 96.1 |
| 8 | 76.4 | 99.1 | 92.3 |
| 24 | 51.3 | 98.2 | 85.4 |
Interpretation: The hypothetical data above suggests significant degradation under acidic conditions and moderate degradation under basic conditions, while the compound is relatively stable at neutral pH.
Guide 2: Assessing Photostability
Halogenated aromatic compounds are known to be susceptible to photodegradation, potentially through dehalogenation via a radical mechanism. The conjugated benzoxazole system could also be a chromophore that absorbs UV or visible light, leading to photochemical reactions.
Troubleshooting Q&A:
-
"My experiments are conducted on an open bench under standard laboratory lighting. Could this be affecting my compound?"
-
Absolutely. Standard fluorescent lighting emits UV radiation that can be sufficient to degrade sensitive molecules over several hours.
-
Protocol 2: Photostability Forced Degradation Study
-
Sample Preparation: Prepare two sets of solutions of the compound in a photochemically inert solvent (e.g., acetonitrile).
-
"Light" Sample: Place one set in a photostability chamber that conforms to ICH Q1B guidelines, exposing it to a controlled light source (e.g., cool white fluorescent and near-UV lamps).
-
"Dark" Control: Wrap the second set completely in aluminum foil and place it in the same chamber to serve as a control for any thermal degradation.
-
Analyze: Analyze samples from both sets at appropriate time intervals (e.g., 0, 4, 8, 24 hours) by HPLC.
-
Compare: Significant degradation in the "light" sample compared to the "dark" control confirms photosensitivity.
Workflow Visualization: Handling Photosensitive Compounds Below is a workflow diagram illustrating the decision-making process when handling a potentially photosensitive compound like this compound.
Caption: Workflow for assessing and mitigating photodegradation risk.
Guide 3: Evaluating Oxidative Susceptibility
As mentioned, the aromatic amine group is a primary site for oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents (especially ethers like THF or dioxane), or certain buffer components.
Troubleshooting Q&A:
-
"My stock solution is in DMSO, which is supposed to be stable. Why am I still seeing degradation?"
-
While DMSO is a robust solvent, it is hygroscopic and can contain water. More importantly, it can degrade under certain conditions to form reactive species. The primary concern, however, is often dissolved oxygen from the air in the vial's headspace.
-
Protocol 3: Oxidative Stress Test
-
Reagent: Prepare a solution of a radical initiator like azobisisobutyronitrile (AIBN) or a simple oxidant like 3% hydrogen peroxide (H₂O₂).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition: Add the oxidizing agent to the sample solution. A control sample without the oxidant should be prepared in parallel.
-
Incubate: Heat the solutions gently (e.g., 40-50°C) for several hours. AIBN requires thermal initiation.
-
Analyze: Monitor the degradation of the parent compound by HPLC at various time points.
Potential Oxidation Pathway Visualization The diagram below illustrates a simplified, hypothetical oxidation pathway for the aromatic amine, leading to the formation of colored dimeric impurities, a common process for anilines.
Caption: Simplified pathway for oxidative degradation of an aromatic amine.
Part 3: Summary of Recommendations & Best Practices
-
Storage: Store solid this compound protected from light, under an inert atmosphere (argon is preferable), and at refrigerated or frozen temperatures (-20°C).
-
Solution Preparation: Use high-purity, degassed solvents. Prepare stock solutions fresh and use them as quickly as possible. For aqueous buffers, ensure the pH is neutral and deoxygenated if possible.
-
Analytical Monitoring: Regularly check the purity of your working solutions with a quick analytical run (e.g., HPLC) before critical experiments.
-
Systematic Investigation: If degradation is suspected, do not rely on guesswork. Perform a systematic forced degradation study to definitively identify the liable pathways and establish safe handling and formulation parameters.
References
-
Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: Photodegradation of organic pollutants in the presence of halogenated compounds: A review Source: Chemosphere (Journal) URL: [Link]
optimizing reaction conditions for 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine synthesis
Technical Support Center: Synthesis of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully executing this synthesis. Our approach is grounded in established chemical principles to not only guide your experiments but also to explain the causality behind our recommendations.
Reaction Overview & Core Principles
The synthesis of this compound is most effectively achieved via the condensation of 4-amino-2-aminophenol (or its dihydrochloride salt) with 5-bromo-2-chlorobenzoic acid . This reaction is typically performed at high temperatures in the presence of a strong dehydrating acid catalyst, such as polyphosphoric acid (PPA).[1][2] PPA serves a dual role: it acts as a Lewis acid to activate the carboxylic acid carbonyl group and as a powerful dehydrating agent to drive the final cyclization step, which involves the elimination of water.[3][4][5]
The general pathway involves two key stages:
-
Amide Formation: The more nucleophilic amino group of 4-amino-2-aminophenol attacks the activated carbonyl of the benzoic acid to form an intermediate o-hydroxy amide.
-
Cyclodehydration: Under the harsh acidic and thermal conditions, the phenolic hydroxyl group attacks the amide carbonyl, followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for PPA-catalyzed benzoxazole formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low or I'm recovering unreacted starting materials. What are the primary causes and how can I improve conversion?
A1: Low yield is a frequent challenge in heterocyclic synthesis and can stem from several factors.[6] A systematic approach is best for diagnosis.
-
Cause 1: Insufficiently Anhydrous Conditions. Polyphosphoric acid is highly hygroscopic.[3] Any moisture present in the reactants, solvent, or glassware will consume the PPA, reducing its efficacy as a dehydrating agent and hindering the final, irreversible cyclization step.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use high-purity, dry starting materials. If using 4-amino-2-aminophenol dihydrochloride, be aware that this introduces HCl and water upon reaction, which may require slightly more PPA or higher temperatures.
-
-
Cause 2: Suboptimal Temperature or Reaction Time. The condensation requires significant thermal energy to overcome the activation barrier, especially for the cyclization step. The electron-withdrawing nature of the chloro and bromo substituents on the benzoic acid can also decrease its reactivity.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration by 1-2 hours. If the reaction appears stalled, cautiously increase the temperature in 10°C increments, not exceeding 210°C to avoid decomposition.
-
-
Cause 3: Inefficient Mixing. PPA is extremely viscous, even at elevated temperatures, which can lead to poor mixing, localized overheating, and incomplete reaction.[3]
-
Solution: Use a mechanical overhead stirrer instead of a magnetic stir bar. This ensures homogenous mixing of the viscous reaction slurry, leading to uniform heat distribution and improved reaction kinetics.
-
Q2: The reaction mixture turned into a dark, intractable tar. What happened and is the product salvageable?
A2: Tar formation is typically indicative of decomposition. The presence of a free amine group on the benzoxazole ring system can increase its susceptibility to oxidation and polymerization at the high temperatures used in PPA-mediated cyclizations.
-
Cause: Excessive Heat. Temperatures exceeding 210°C can cause the starting materials or the product to decompose, leading to complex polymeric byproducts.
-
Solution: Maintain a strict temperature range of 180-200°C.[2] Use a temperature controller and a sand or oil bath for uniform heating. If tarring persists, attempt the reaction at the lower end of this range (e.g., 180°C) for a longer duration.
-
-
Salvage Strategy: While difficult, it may be possible to recover some product. Allow the mixture to cool, then attempt to dissolve it in a small amount of a strong polar solvent like DMSO. Precipitate the organic material by pouring the solution into a large volume of ice water. Filter the resulting solid and attempt purification by column chromatography. Success is not guaranteed, but it is worth attempting if the scale is significant.
Q3: The work-up is difficult. How can I effectively quench the reaction and remove the polyphosphoric acid?
A3: The work-up of PPA reactions is notoriously challenging due to the acid's viscosity and its highly exothermic reaction with water.[1][3]
-
Optimized Quenching Protocol:
-
Allow the reaction flask to cool to a manageable temperature (around 60-80°C), where the PPA is still fluid but not dangerously hot.
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (at least 10 times the volume of the PPA used).
-
Slowly and carefully , pour the warm reaction mixture in a thin stream into the ice water. This step is highly exothermic and may cause splashing; perform it in a fume hood with appropriate personal protective equipment (PPE). The PPA will hydrolyze into phosphoric acid.
-
The product should precipitate as a solid. Continue stirring until all the ice has melted and the mixture is a homogenous slurry.
-
-
Neutralization and Isolation:
-
The resulting aqueous solution will be strongly acidic. Slowly add a concentrated base (e.g., 50% NaOH solution or solid NaHCO₃) while monitoring the pH. Be cautious, as neutralization is also exothermic. Continue until the pH is basic (pH 9-10) to ensure the amine product is in its free base form.
-
Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with copious amounts of deionized water to remove any inorganic phosphate salts.
-
Dry the crude product under vacuum. Further purification is typically required.
-
Q4: My crude product is impure. What are the likely side-products and what is the best purification strategy?
A4: Impurities can include unreacted starting materials, the intermediate amide, or products from side reactions.
-
Likely Impurities:
-
5-bromo-2-chlorobenzoic acid: Acidic, will be soluble in basic aqueous solutions.
-
4-amino-2-aminophenol: Basic, may remain if reaction is incomplete.
-
N-(5-amino-2-hydroxyphenyl)-5-bromo-2-chlorobenzamide: The uncyclized amide intermediate. This is often the main impurity if the reaction temperature or time was insufficient.
-
-
Purification Strategy:
-
Recrystallization: This is the preferred method if a suitable solvent system can be found. Screen solvents such as ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water. This is effective for removing minor impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the most robust method. Use a gradient eluent system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol. The product is moderately polar; a typical eluent system might be a gradient of 20% to 50% ethyl acetate in hexane.
-
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: A logical workflow for troubleshooting common synthesis issues.
Optimized Protocol & Parameter Control
This protocol is designed to be a self-validating system, providing a robust starting point for your synthesis.
Reactants:
-
4-Amino-2-aminophenol dihydrochloride (1.0 eq)
-
5-Bromo-2-chlorobenzoic acid (1.05 eq)
-
Polyphosphoric Acid (PPA) (10-15 wt. eq)
Procedure:
-
Setup: Place polyphosphoric acid (e.g., 50 g) into a three-neck round-bottom flask equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Reagent Addition: Begin stirring and heat the PPA to 80°C to reduce its viscosity. Once mobile, add 4-amino-2-aminophenol dihydrochloride (e.g., 0.02 mol) and 5-bromo-2-chlorobenzoic acid (e.g., 0.021 mol) to the flask.
-
Reaction: Slowly raise the temperature of the mixture to 190°C and hold for 4-6 hours under a slow stream of nitrogen. The mixture will become a thick, dark slurry.
-
Monitoring: Periodically take a small aliquot of the reaction, quench it in water, neutralize with NaHCO₃, extract with ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting materials.
-
Work-up: Cool the mixture to ~80°C. In a separate large beaker, prepare a vigorously stirred slurry of 1 kg of crushed ice. Slowly pour the reaction mixture into the ice slurry.
-
Neutralization: Once the quench is complete, slowly add 50% (w/v) NaOH solution until the pH of the slurry reaches 9-10.
-
Isolation: Filter the resulting precipitate through a Buchner funnel and wash the filter cake extensively with deionized water (3 x 200 mL).
-
Drying & Purification: Dry the crude solid in a vacuum oven at 50°C. Purify the material either by recrystallization from ethanol or by silica gel chromatography using a hexane-ethyl acetate gradient.
Parameter Optimization Summary
The following table summarizes key reaction parameters and their expected impact on the synthesis, providing a quick reference for optimization efforts.
| Parameter | Range | Effect on Yield | Effect on Purity | Notes |
| Temperature | 180-210°C | Increases with temperature up to an optimum (~200°C), then decreases. | Decreases significantly at >210°C due to decomposition and tar formation. | Tightly control this parameter. A lower temperature for a longer time is often preferable. |
| Reaction Time | 4-8 hours | Increases with time until the reaction reaches completion. | Generally stable, but prolonged heating can lead to minor degradation. | Monitor by TLC to determine the optimal endpoint and avoid unnecessary heating. |
| PPA Amount | 10-20 wt. eq | Higher amounts can improve yield by ensuring complete dehydration. | Minimal effect, but excess PPA makes the work-up more difficult. | 10-15x the weight of the limiting reagent is a good starting point. |
| Stoichiometry | 1.0-1.1 eq acid | Using a slight excess of the benzoic acid can help drive the reaction to completion. | Excess acid must be removed during work-up/purification. | A 5% excess (1.05 eq) of the acid is recommended. |
References
- Basavaraju, B., et al. (2021). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 11(3), 754-771. [Link not available]
-
ResearchGate. (n.d.). Proposed mechanism for benzoxazole from aminophenol and diazoester. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aryl benzoxazoles. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. [Link]
-
ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol... [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]
-
ResearchGate. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]
-
National Center for Biotechnology Information. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]
-
Journal of the American Chemical Society. (n.d.). Studies in Polyphosphoric Acid Cyclizations. [Link]
-
Heterocyclic Compounds. (n.d.). [Link]
-
National Center for Biotechnology Information. (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. [Link]
-
ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... [Link]
-
University of Bristol. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS. [Link]
-
Royal Society of Chemistry. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. [Link]
-
ResearchGate. (2025). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ccsenet.org [ccsenet.org]
- 4. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03562F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Introduction
Welcome to the technical support center for the synthesis of 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying and mitigating the formation of byproducts. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental and analytical protocols, and visual aids to ensure a comprehensive understanding of the process. Our approach is grounded in established chemical principles and field-proven insights to support the successful and efficient synthesis of this target molecule.
The synthesis of 2-aryl-5-aminobenzoxazoles is a critical process in the development of various pharmacologically active compounds. The target molecule, this compound, is typically synthesized via the condensation of 2,4-diaminophenol with 5-bromo-2-chlorobenzoic acid, often facilitated by a dehydrating agent and catalyst such as polyphosphoric acid (PPA).[1][2][3] While this method is robust, the multifunctional nature of the starting materials can lead to several side reactions, complicating the reaction profile and purification process. This guide will address these challenges systematically.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My reaction yields are consistently low, and TLC analysis shows multiple spots.
-
Q: What are the most probable causes for low yield and a complex reaction mixture?
A: Low yields in this synthesis are often multifactorial. The primary culprits are typically incomplete reaction, formation of stable intermediates that resist cyclization, and competing side reactions.[4] A systematic investigation should begin with verifying the purity of your starting materials, as impurities can significantly hinder the reaction. Ensure your 2,4-diaminophenol and 5-bromo-2-chlorobenzoic acid are of high purity and dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the electron-rich 2,4-diaminophenol. Finally, critically re-evaluate your reaction conditions, including temperature, reaction time, and the quality and quantity of the polyphosphoric acid.[4][5]
Issue 2: I've isolated a major byproduct with a molecular weight corresponding to the loss of a water molecule from the combined starting materials, but it is not my desired product.
-
Q: What is this likely byproduct and how can I promote the formation of the desired benzoxazole?
A: This is a classic case of incomplete cyclization , leading to the formation of the N-acylated intermediate, N-(2-hydroxy-5-aminophenyl)-5-bromo-2-chlorobenzamide. This amide is formed by the reaction of the more nucleophilic amino group at the 4-position of 2,4-diaminophenol with the carboxylic acid, but the subsequent intramolecular cyclization to the benzoxazole does not proceed to completion.
-
Causality: The cyclization step, which involves the nucleophilic attack of the hydroxyl group onto the amide carbonyl, has a higher activation energy. Insufficient temperature or reaction time can stall the reaction at the amide intermediate stage.[4] The viscosity of the PPA can also lead to poor mixing and localized temperature gradients.
-
Troubleshooting:
-
Increase Reaction Temperature and Time: Gradually increase the reaction temperature (e.g., in 10-20 °C increments) and extend the reaction time, monitoring the progress by TLC or HPLC.
-
Ensure Homogeneous Mixing: Vigorous mechanical stirring is crucial in viscous PPA to ensure efficient heat and mass transfer.
-
PPA Quality: Ensure the PPA is of sufficient dehydrating strength (a high P₂O₅ content is preferable) as water is a byproduct of the cyclization.[5]
-
-
Issue 3: My mass spectrometry data indicates the presence of high molecular weight impurities.
-
Q: What could these high molecular weight species be?
A: High molecular weight byproducts often point towards dimerization or polymerization of the 2,4-diaminophenol starting material. This is particularly prevalent at high temperatures or under highly acidic conditions.[4] The electron-rich aromatic ring and the two nucleophilic amino groups make it susceptible to self-condensation reactions.
-
Mitigation Strategies:
-
Controlled Addition of Reactants: Consider adding the 2,4-diaminophenol portion-wise to the hot PPA/5-bromo-2-chlorobenzoic acid mixture to maintain a low instantaneous concentration of the aminophenol.
-
Optimize Temperature: While a high temperature is needed for cyclization, excessive heat can promote polymerization. A careful optimization of the temperature profile is necessary.
-
-
Issue 4: I am observing a byproduct with a molecular weight that suggests the loss of one of the halogen atoms.
-
Q: Is dehalogenation a known side reaction in this synthesis?
A: While less common in PPA-mediated condensations compared to some transition-metal-catalyzed reactions, dehalogenation (loss of bromine or chlorine) can occur, particularly if metallic impurities are present in the reaction vessel or reagents. Reductive processes, though not mechanistically obvious under these conditions, can sometimes be promoted by trace metals at high temperatures.
-
Identification: These byproducts would appear in the mass spectrum at M-Br or M-Cl (where M is the mass of the desired product). Their isotopic patterns will also be distinct from the di-halogenated product.
-
Prevention:
-
Use high-purity reagents and acid-washed glassware to minimize trace metal contamination.
-
If the problem persists, consider alternative cyclization methods that do not require harsh acidic conditions or high temperatures, although these may be lower-yielding or require more complex catalysts.
-
-
Issue 5: My product is difficult to purify, with byproducts having similar polarity.
-
Q: What are some less common byproducts that might be co-eluting with my product?
A: Besides the major byproducts, several other minor impurities can form, complicating purification:
-
Di-acylated Species: The 2,4-diaminophenol could potentially be acylated at both amino groups by two molecules of 5-bromo-2-chlorobenzoic acid, especially if an excess of the carboxylic acid is used. This would lead to a significantly higher molecular weight byproduct.
-
Positional Isomers: Although the amino group at the 4-position is generally more nucleophilic, acylation at the 2-amino group followed by an alternative cyclization is a remote possibility, leading to a structural isomer.
-
Decarboxylation of Starting Material: At high temperatures in an acidic medium, the 5-bromo-2-chlorobenzoic acid could potentially undergo some degree of decarboxylation, leading to the formation of a benzoxazole without the 2-(5-bromo-2-chlorophenyl) group.
Purification Strategy: A multi-step purification protocol may be necessary. This could involve an initial acid-base extraction to remove unreacted starting materials, followed by column chromatography with a shallow gradient to resolve closely eluting spots. Recrystallization from a suitable solvent system can be a final, effective step for achieving high purity.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method and may require optimization based on your specific laboratory conditions and reagent purity.
Reactants & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2,4-Diaminophenol dihydrochloride | 197.06 | 10 | 1.97 g |
| 5-Bromo-2-chlorobenzoic acid | 235.45 | 10 | 2.35 g |
| Polyphosphoric acid (PPA) | - | - | ~25 g |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add polyphosphoric acid (25 g).
-
Heating: Begin stirring and heat the PPA to 120 °C under a gentle stream of nitrogen.
-
Addition of Reactants: To the hot PPA, add 5-bromo-2-chlorobenzoic acid (2.35 g, 10 mmol) and 2,4-diaminophenol dihydrochloride (1.97 g, 10 mmol).
-
Reaction: Increase the temperature to 180-200 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with a few drops of triethylamine).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to approximately 100 °C and carefully pour it onto crushed ice (~200 g) with vigorous stirring.
-
Neutralization: The acidic solution is then neutralized to a pH of 7-8 with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extraction: The precipitated solid is collected by filtration, washed with water, and dried. The aqueous filtrate can be further extracted with ethyl acetate (3 x 50 mL) to recover any dissolved product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient elution (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol).
Protocol 2: Analytical Identification of Byproducts by HPLC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source, capable of MS/MS.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 95% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm and 280 nm |
MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range | m/z 100 - 1000 |
| MS/MS | Collision-induced dissociation (CID) with argon |
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample into the HPLC-MS/MS system.
-
Data Interpretation:
-
Identify the peak for the desired product based on its expected retention time and m/z value ([M+H]⁺).
-
Analyze the mass spectra of other significant peaks to determine their molecular weights.
-
Use the isotopic patterns to confirm the presence of bromine and chlorine atoms.
-
Perform MS/MS fragmentation analysis on the parent ions of the suspected byproducts to obtain structural information.
-
Visualizations
Synthetic Pathway and Potential Byproducts
Caption: Synthetic route and major potential byproducts.
Analytical Workflow for Byproduct Identification
Caption: Analytical workflow for byproduct identification.
References
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. [Link]
-
Kim, J. S., & Park, Y. J. (2010). Synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and investigation of their hydrolytic stability under acidic conditions. Macromolecular Research, 18(8), 763-770. [Link]
-
Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]
-
PubChem. (n.d.). 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-ylamine. National Center for Biotechnology Information. [Link]
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Nguyen, T. T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21596. [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
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Patel, M. K., et al. (2012). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmaceutical Sciences and Research, 3(8), 2446-2459. [Link]
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Shivaraj, et al. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1171, 767-778. [Link]
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Singh, N., & Singh, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development, 5(1), 1014-1020. [Link]
-
Gautam, M. K., & Kumar, S. (2020). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Journal of Drug Delivery and Therapeutics, 10(3-s), 143-147. [Link]
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Technical Support Center: Crystallization of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Welcome to the technical support guide for the crystallization of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine (CAS 293737-86-7). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this molecule. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
The structure of this molecule—a rigid benzoxazole core, a polar amine group capable of hydrogen bonding, and a halogenated phenyl ring—presents unique crystallization challenges and opportunities.[1][2] This guide will help you troubleshoot common issues and optimize your purification protocol for high yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My compound forms an oil or fails to precipitate upon cooling. What is happening and how do I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid instead of a solid crystalline lattice.[3] This is a common problem when the boiling point of the solvent is too high or the solution is too concentrated, leading to supersaturation at a temperature where the compound is still molten.
Causality & Solution Workflow:
-
Re-heat the Solution: Add a small amount (10-15% of the total volume) of the same hot solvent to the mixture to re-dissolve the oil.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a few pure crystals from a previous batch, add one or two to the cooled solution to act as a template for crystallization.
-
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of both oiling out and the formation of small, impure crystals.[3]
-
Re-evaluate Your Solvent Choice: If oiling out persists, the solvent's boiling point may be too high. Consult the solvent selection table below and consider a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), switching to ethyl acetate (b.p. 77 °C) may resolve the issue.
Question 2: The compound "crashes out" into a fine powder immediately after I remove it from the heat. Why is this bad and what should I do?
Answer: Rapid precipitation, or "crashing out," is undesirable because it traps impurities within the rapidly forming solid, defeating the purpose of recrystallization.[3] This typically happens when the solution is overly concentrated or cools too quickly. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[3]
Corrective Protocol:
-
Re-dissolve the Solid: Place the flask back on the heat source.
-
Add More Solvent: Add an additional 5-10% of the hot solvent to the flask. The goal is to be slightly above the minimum amount of solvent required for dissolution at boiling point.[3] This keeps the compound in solution for longer during the cooling phase.
-
Ensure Slow Cooling: Follow the slow cooling procedure described in the previous answer. Insulating the flask is key to promoting the formation of larger, purer crystals.[3]
Question 3: My final crystal yield is very low (<50%). How can I improve it?
Answer: A low yield is most often caused by using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[3]
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a significant amount of solid residue remains, your compound is still in solution.
-
Reduce Solvent Volume: If you have not yet filtered, return the solution to the heat source and carefully boil off a portion of the solvent (e.g., 20-30%). Be sure to use a boiling stick or magnetic stirring to prevent bumping.[4] Once reduced, attempt the slow cooling process again.
-
Optimize the Final Cooling Step: Ensure you are cooling the solution in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.[5]
-
Rinsing Technique: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent.[4] Using room temperature or warm solvent will re-dissolve a portion of your product.
Question 4: The crystals are colored (e.g., yellow or brown), but the pure compound should be colorless. How do I remove these impurities?
Answer: Colored impurities are common in aromatic amine compounds, often arising from oxidation or residual starting materials.[6] These can often be removed by treating the solution with activated charcoal.
Decolorization Protocol:
-
Dissolve the Crude Solid: Dissolve your impure compound in the appropriate amount of hot solvent.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for 1-2 minutes. Never add charcoal to a boiling solution , as it can cause violent bumping.
-
Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Heat and Swirl: Return the flask to the heat, bring it back to a gentle boil, and swirl for 2-5 minutes. The charcoal will adsorb the colored impurities.[7]
-
Perform a Hot Filtration: This is the most critical step. You must filter the solution while it is still hot to remove the charcoal without your desired compound crystallizing prematurely. Use a pre-heated funnel (fluted filter paper is best) and collect the hot, colorless filtrate in a clean, pre-warmed flask.
-
Crystallize as Normal: Allow the filtered solution to cool slowly as you would in a normal crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent screening for this compound?
A1: Given the molecule's mixed polarity (polar amine, non-polar halogenated rings), a mixed-solvent system is often a good starting point. Begin by dissolving the compound in a minimal amount of a hot, relatively polar solvent in which it is soluble (like ethanol, acetone, or ethyl acetate). Then, slowly add a hot, non-polar "anti-solvent" in which the compound is insoluble (like hexanes or heptane) dropwise until the solution just begins to turn cloudy (the cloud point).[7][8] Add a few drops of the polar solvent to redissolve the precipitate, then allow the solution to cool slowly.
Solvent Selection & Property Table
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Water | 100 | Very High | Unlikely to dissolve the compound alone but may work as an anti-solvent with a polar organic solvent like ethanol.[8] |
| Ethanol | 78 | High | A good starting point. Often used for recrystallizing benzoxazole derivatives.[9][10] |
| Acetone | 56 | Medium-High | Good dissolving power, low boiling point is advantageous. Can be used in a mixture with acetonitrile.[7] |
| Ethyl Acetate (EtOAc) | 77 | Medium | A versatile solvent, often used for compounds of moderate polarity. |
| Toluene | 111 | Low | Can be effective for aromatic compounds, but its high boiling point increases the risk of oiling out.[11] |
| Hexanes / Heptane | ~69 / ~98 | Very Low | Excellent choices as anti-solvents to be added to a more polar solution.[7] |
Q2: How do I know if my final product is pure? What role do impurities play?
A2: Purity is typically assessed by melting point analysis and spectroscopy (NMR, LC-MS). A pure compound will have a sharp melting point range (typically < 2 °C), whereas an impure compound will melt over a wider and lower temperature range. Impurities can disrupt the crystal lattice, inhibit crystal growth, alter the crystal shape, and become incorporated into the final product, reducing purity and yield.[12][13][14] Even structurally similar impurities can significantly impact the process.[14]
Q3: What if crystallization fails entirely? Are there alternative purification strategies?
A3: If recrystallization is ineffective, flash column chromatography is the next logical step. For amines, which can streak on standard silica gel, you can either use a silica gel slurry treated with a small amount of a basic modifier like triethylamine (Et3N) or opt for a different stationary phase like basic alumina.[15]
Q4: My compound seems to be degrading or changing color upon heating. What should I do?
A4: Aromatic amines can be susceptible to air oxidation, especially when heated for prolonged periods.[6] If you observe significant discoloration, consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon). Additionally, minimize the time the solution spends at its boiling point.
Visualized Workflows & Protocols
Troubleshooting Decision Tree
This diagram outlines a logical path for troubleshooting common crystallization issues.
Caption: Decision tree for troubleshooting crystallization.
Protocol 1: Recrystallization from a Mixed-Solvent System
This protocol is often the most effective for compounds with intermediate or mixed polarity.
Caption: Step-by-step workflow for mixed-solvent crystallization.
References
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-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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Recrystallization 2. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Amine workup. (2024, March 12). Reddit. Retrieved from [Link]
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halogenated aromatic compounds: Topics. (n.d.). Science.gov. Retrieved from [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
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Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Amine Plant Troubleshooting and Optimiza. (n.d.). Scribd. Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
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Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Retrieved from [Link]
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Effect of Impurities on the Growth Kinetics of Crystals. (2025, August 9). ResearchGate. Retrieved from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2024, December 30). MDPI. Retrieved from [Link]
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The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.). Retrieved from [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Retrieved from [Link]
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Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). NIH National Center for Biotechnology Information. Retrieved from [Link]
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Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved from [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
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Benzoxazoles. (n.d.). American Elements. Retrieved from [Link]
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- 15. reddit.com [reddit.com]
Technical Support Center: Stability of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine Solutions
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine. It provides in-depth troubleshooting advice and validated protocols to address common stability challenges encountered during experimental work. Our focus is on explaining the causality behind experimental observations and providing robust solutions grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that affect its stability in solution?
A1: The molecule possesses three main structural motifs prone to degradation:
-
The Benzoxazole Ring: This heterocyclic system is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening to form an N-acyl-2-aminophenol derivative.[1][2][3] The reactivity of the benzoxazole ring is generally higher than that of benzimidazoles or benzothiazoles, which is attributed to the lower aromatic stability of the oxazole ring system.[3]
-
The Aromatic Amine (-NH₂): The primary aromatic amine group is highly susceptible to oxidation.[4] This can occur in the presence of atmospheric oxygen, metal ions, or oxidizing agents, leading to the formation of colored by-products through complex reaction pathways, including nitrosation, nitration, dimerization, and polymerization.[4][5]
-
The Halogenated Phenyl Ring: While the bromo and chloro substituents are generally stable, the overall aromatic system is susceptible to photolytic degradation upon exposure to UV or visible light, a common issue for many pharmaceutical compounds.[6][7]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to the compound's likely low aqueous solubility, a polar aprotic solvent is recommended for stock solutions.[8][9] Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices. It is critical to use anhydrous, high-purity solvents, as residual water can promote hydrolysis over time. For subsequent experiments in aqueous media, the final concentration of the organic co-solvent should be kept to a minimum (typically <1%) to avoid solubility artifacts and potential toxicity in biological assays.
Q3: How should I store solutions of this compound to maximize stability?
A3: To mitigate the primary degradation pathways, the following storage conditions are imperative:
-
Protection from Light: Store solutions in amber glass vials or wrap containers in aluminum foil to prevent photolytic degradation.[7][10]
-
Low Temperature: Store stock solutions at -20°C or -80°C to reduce the rate of all chemical degradation reactions.[11] For short-term storage of working solutions, 2-8°C is advisable.
-
Inert Atmosphere: For long-term stability, particularly for the sensitive aromatic amine, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the container to displace oxygen and prevent oxidation.
Q4: Which analytical technique is best suited for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or mass spectrometry (LC-MS) detection, is the gold standard.[6][7] A method is considered "stability-indicating" only if it can accurately measure the decrease in the active compound's concentration while simultaneously separating it from all potential degradation products, impurities, and excipients.[12][13] Method validation according to ICH Q2(R2) guidelines is essential to ensure reliability.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.
Issue 1: My solution of this compound is turning yellow or brown upon standing.
-
Likely Cause: This is a classic indicator of the oxidation of the aromatic amine group.[4][5] The formation of oxidized dimers and oligomers often results in colored species. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ion contaminants in your buffer or solvent.
-
Troubleshooting & Solutions:
-
Deoxygenate Solvents: Before preparing your solution, sparge all aqueous buffers and solvents with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If the compound is exceptionally sensitive, perform solution preparations in a glove box or use Schlenk line techniques.
-
Use High-Purity Reagents: Utilize high-purity water (e.g., 18.2 MΩ·cm) and analytical grade reagents to minimize metal ion contamination. If metal catalysis is suspected, consider adding a chelating agent like EDTA (at a low, non-interfering concentration).
-
Strict Light Protection: Ensure the solution is protected from light at all times, not just during storage.
-
Issue 2: I'm observing new, unidentified peaks appearing in my HPLC chromatogram over time.
-
Likely Cause: These new peaks are almost certainly degradation products. The identity of the degradants depends on the stress conditions. In aqueous buffers, hydrolytic ring-opening is a strong possibility.[2] If the solution was exposed to air or an oxidizing agent, oxidative by-products are likely.[4]
-
Troubleshooting & Solutions:
-
Characterize Degradants with LC-MS/MS: The most direct approach is to analyze the aged sample using LC-MS/MS. The mass-to-charge ratio (m/z) of the new peaks can provide definitive clues to their structures. For example, a mass increase of 18 Da (M+18) would strongly suggest a hydrolysis event.
-
Perform a Forced Degradation Study: Intentionally stress the compound under controlled acidic, basic, oxidative, thermal, and photolytic conditions (see protocol below).[14] This allows you to generate the potential degradation products and match their retention times and mass spectra to the unknown peaks in your experimental samples.
-
Optimize HPLC Method: Ensure your HPLC method has sufficient resolving power. A shallow gradient or a longer column may be needed to separate structurally similar degradation products from the parent peak.
-
Below is a troubleshooting workflow to help guide your investigation of unexpected analytical results.
Caption: Troubleshooting workflow for stability issues.
Issue 3: My results are inconsistent and vary between experiments, especially in buffered solutions.
-
Likely Cause: This points towards a pH-dependent stability issue. The rate of benzoxazole hydrolysis is often highly dependent on pH.[1] Additionally, the protonation state of the aromatic amine can influence its susceptibility to oxidation. The buffer components themselves could also potentially react with the compound or catalyze its degradation.
-
Troubleshooting & Solutions:
-
Conduct a pH-Stability Profile: Prepare your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12). Monitor the concentration of the parent compound over time at a fixed temperature. This will identify the pH range of maximum stability.
-
Evaluate Buffer Effects: If a specific pH is required for an assay, test different buffer systems at that pH (e.g., phosphate vs. TRIS vs. citrate) to check for specific catalytic effects.
-
Ensure pH is Maintained: Always measure the final pH of your solution after the addition of the compound stock (which is often in DMSO and can be slightly acidic) to ensure it is at the intended value.
-
Experimental Protocols: Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
DMSO (anhydrous)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Protocol Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in DMSO to a concentration of 1 mg/mL.
-
Prepare Stress Samples: For each condition, add a small aliquot of the stock solution to the stressor solution. A typical final concentration for the study is 0.1 mg/mL. Prepare a control sample by diluting the stock solution in the analysis mobile phase or a neutral solvent mixture (e.g., ACN:Water 50:50).
-
Acid Hydrolysis: Dilute stock into 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute stock into 0.1 M NaOH. Incubate at room temperature (base hydrolysis is often rapid).
-
Oxidation: Dilute stock into 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Dilute stock in a neutral solvent (ACN:Water). Incubate at 80°C.
-
Solid: Place the solid compound in a vial and heat at 80°C.
-
-
Photostability: Expose the solution (in a chemically inert, transparent container) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] A dark control should be run in parallel.
-
-
Monitor and Quench: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours). Once the target degradation (5-20%) is achieved, quench the reaction.
-
For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For base samples, neutralize with an equivalent amount of 0.1 M HCl.
-
For other samples, dilution with mobile phase is usually sufficient.
-
-
Analysis: Analyze all control, stressed, and quenched samples by a validated, stability-indicating HPLC or LC-MS method.
Data Presentation and Interpretation:
Summarize the results in a table to clearly compare the effects of different stress conditions.
| Stress Condition | Incubation Time/Temp | % Degradation | No. of Degradation Peaks | Major Degradant (RT/m/z) | Observations |
| Control (T=0) | N/A | 0% | 0 | N/A | Clear, colorless |
| Acid Hydrolysis | 24h @ 60°C | 15.2% | 2 | RT: 4.5 min / m/z: [M+18]+H⁺ | Solution remained clear |
| Base Hydrolysis | 8h @ RT | 18.9% | 1 | RT: 4.5 min / m/z: [M+18]+H⁺ | Solution remained clear |
| Oxidation | 24h @ RT | 11.5% | >4 | Multiple | Turned light yellow |
| Thermal (Solution) | 48h @ 80°C | 3.1% | 1 | Minor peak at RT: 6.1 min | No color change |
| Photolytic | ICH Q1B | 9.8% | 3 | RT: 7.2 min / m/z: [M-Br+OH]+H⁺ | Slight yellowing |
Note: The data in this table is illustrative and will vary based on actual experimental results.
By following this structured approach, you can systematically investigate the stability of this compound, troubleshoot experimental issues with confidence, and develop robust analytical methods for its quantification.
References
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2023). Proceedings of the National Academy of Sciences. [Link]
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LCGC. [Link]
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Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2019). Molecules. [Link]
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Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. (n.d.). ResearchGate. [Link]
-
Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. (1972). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. [Link]
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Strategies for Resolving Stability Issues in Drug Formulations. (2024). Pharmaguideline. [Link]
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Oxidative degradation of amines using a closed batch system. (2014). Energy Procedia. [Link]
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Hydrolysis pathway for 2-phenylbenzoxazole. (n.d.). ResearchGate. [Link]
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Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. (2022). Food Control. [Link]
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A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2015). Journal of the Taiwan Institute of Chemical Engineers. [Link]
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A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (2010). New Journal of Chemistry. [Link]
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Improved mesophase stability of benzoxazole derivatives via dipole moment modification. (2013). Journal of Materials Chemistry C. [Link]
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Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). International Journal of Molecular Sciences. [Link]
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Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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AMINES, AROMATIC: METHOD 2002. (1994). NIOSH Manual of Analytical Methods. [Link]
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Forced Degradation – A Review. (2022). American Pharmaceutical Review. [Link]
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Determination of 24 primary aromatic amines in aqueous food simulants... (2021). ResearchGate. [Link]
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Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024). BioBoston Consulting. [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
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2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-ylamine. (n.d.). PubChem. [Link]
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Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]
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Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware... (2011). JRC Publications Repository. [Link]
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Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (2018). PAHO/WHO. [Link]
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Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
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ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996). International Council for Harmonisation. [Link]
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Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2023). International Journal of Research and Review. [Link]
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Compound N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide. (n.d.). MolPort. [Link]
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N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material... (2021). Molecules. [Link]
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- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
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- 10. www3.paho.org [www3.paho.org]
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- 12. biomedres.us [biomedres.us]
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- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 17. database.ich.org [database.ich.org]
avoiding aggregation of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine in assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine to prevent aggregation in experimental assays. It is designed for researchers, scientists, and drug development professionals who may encounter challenges with this compound's behavior in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent and show poor dose-response curves. What could be the cause?
A1: Inconsistent results and poorly defined dose-response curves are often symptomatic of compound aggregation.[1][2] this compound, like many heterocyclic small molecules developed in drug discovery, has a high potential for low aqueous solubility and can self-assemble into colloidal aggregates, especially at micromolar concentrations used in many assays.[3] These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to results that may be reproducible but are artifactual.[4]
Q2: What are the primary factors that promote the aggregation of this compound?
A2: Several factors related to the compound's structure and the assay conditions can promote aggregation:
-
Physicochemical Properties: The compound has a predicted XLogP of 4.1, indicating high lipophilicity, which is a key driver for aggregation in aqueous buffers.[5]
-
Concentration: Aggregation is a concentration-dependent phenomenon. Above a certain critical aggregation concentration (CAC), the compound will start to form aggregates.[1]
-
Buffer Composition: The pH, ionic strength, and type of salts in your assay buffer can significantly impact the solubility of the compound.[6][7][8]
-
Solvent Exchange: The "crash-out" of the compound from a high-concentration DMSO stock into an aqueous assay buffer is a critical step where aggregation is often initiated due to the drastic change in solvent polarity.[7]
Q3: How can I confirm if my compound is aggregating?
A3: While direct visualization of nano-sized aggregates is challenging without specialized equipment, you can look for indirect evidence:
-
Visual Precipitation: At higher concentrations, you might observe visible precipitate, cloudiness, or turbidity in your assay wells.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence of aggregates and determine their size distribution.[1][9] If you have access to this instrumentation, it is a definitive way to confirm aggregation.
Q4: What are the first steps I should take to troubleshoot potential aggregation?
A4: The most straightforward initial step is to test the effect of a non-ionic detergent on your assay results.[4] Aggregation-based inhibition is characteristically sensitive to the presence of detergents. A significant reduction in the compound's apparent activity in the presence of a detergent like Triton X-100 or Tween-20 is a strong indicator of aggregation.[2][4]
Troubleshooting Guide
Issue 1: Suspected Aggregation-Based False Positives
Strategy: Detergent-Based Counter-Screen
This protocol is designed to determine if the observed activity of this compound is dependent on aggregation. The principle is that detergents at concentrations above their critical micelle concentration (CMC) will disrupt colloidal aggregates, leading to a significant decrease in non-specific inhibition.[2][4]
Protocol:
-
Prepare Detergent Stock: Prepare a 10% (w/v) stock solution of Triton X-100 in high-purity water.
-
Assay Setup: Set up two parallel sets of your assay.
-
Set A (No Detergent): Run the assay with your standard protocol.
-
Set B (With Detergent): Add Triton X-100 to your assay buffer to a final concentration of 0.01% (v/v). Ensure the detergent is added to the buffer before the test compound.
-
-
Compound Titration: Perform a dose-response experiment for this compound in both sets of assays.
-
Data Analysis: Compare the IC₅₀ values obtained from both sets. A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of detergent strongly suggests that the compound's activity is due to aggregation.[2]
Table 1: Interpreting Detergent-Based Counter-Screen Results
| IC₅₀ Shift (Set B vs. Set A) | Interpretation |
| > 10-fold increase | Highly likely an aggregator.[2] |
| 2 to 10-fold increase | Possible aggregator; further investigation needed. |
| < 2-fold change | Less likely to be an aggregator. |
Issue 2: Compound Precipitation in Assay Buffer
Strategy: Optimizing Buffer Conditions
If you observe visible precipitation, optimizing your assay buffer can improve the solubility of this compound.
Protocol:
-
pH Screening:
-
Prepare your assay buffer at several different pH values (e.g., 6.5, 7.0, 7.5, 8.0), ensuring your target protein/system is stable at these pHs. The ionization state of the amine group on the benzoxazole core can be pH-dependent, affecting solubility.[7]
-
Determine the solubility of the compound at a fixed high concentration in each buffer, for instance by nephelometry (light scattering) or visual inspection.[7]
-
-
Ionic Strength Adjustment:
-
Prepare your optimal pH buffer with varying concentrations of a neutral salt like NaCl (e.g., 50 mM, 100 mM, 150 mM).
-
Assess compound solubility as described above. Some compounds are more soluble at higher ionic strengths, while others may "salt out".[10]
-
-
Inclusion of Solubilizing Agents:
-
If detergents are compatible with your assay, include a low concentration (e.g., 0.005% - 0.02%) of a non-ionic detergent like Tween-20 or Triton X-100 in your standard assay buffer.[3]
-
Consider adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL, which can sometimes help sequester hydrophobic compounds and prevent aggregation.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Suspected Aggregation
Caption: A step-by-step workflow to diagnose and address suspected compound aggregation.
Diagram 2: Mechanism of Aggregation and Detergent Action
Caption: How detergents prevent aggregation and restore true compound-target interactions.
References
-
Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology. Available at: [Link]
-
Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]
-
Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. Available at: [Link]
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Available at: [Link]
-
Combating small molecule aggregation with machine learning. arXiv. Available at: [Link]
-
A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Publications. Available at: [Link]
-
High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation. NIH Public Access. Available at: [Link]
-
The effect of varying detergent concentration on enzyme activity. ResearchGate. Available at: [Link]
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. Available at: [Link]
-
Advances in high throughput screening of aggregation, stability and viscosity. YouTube. Available at: [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Phenomenex. Available at: [Link]
-
2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-ylamine. PubChemLite. Available at: [Link]
-
Universal buffers for use in biochemistry and biophysical experiments. PMC. Available at: [Link]
-
Friendly antibody buffer to prevent precipitation?. Protocol Online. Available at: [Link]
Sources
- 1. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. espace.inrs.ca [espace.inrs.ca]
- 4. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-ylamine (C13H8BrClN2O) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Friendly antibody buffer to prevent precipitation? - Protein and Proteomics [protocol-online.org]
analytical techniques for purity assessment of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Answering the user's request.## Technical Support Center: Purity Assessment of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Welcome to the technical support guide for the analytical assessment of this compound. This document is designed for researchers, analytical scientists, and drug development professionals who require robust methods for determining the purity and identity of this complex heterocyclic compound. Here, we address common challenges and provide field-proven insights in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to common initial questions regarding the quality control and analysis of this compound.
Q1: What is the most critical analytical technique for determining the purity of this compound?
A: High-Performance Liquid Chromatography (HPLC), or Ultra-High-Performance Liquid Chromatography (UPLC), with UV detection is the primary and most critical technique.[1][2][3] It excels at separating the main compound from potential impurities, allowing for accurate quantification based on peak area percentage. This method is the industry standard for routine quality control and purity reporting.[1]
Q2: Why is a multi-technique approach recommended for full characterization?
A: While HPLC is excellent for quantification, it does not provide definitive structural information. A comprehensive purity assessment relies on the principle of orthogonality—using different techniques that measure distinct chemical properties.
-
HPLC/UPLC quantifies purity by separating components.
-
Mass Spectrometry (MS) confirms the molecular weight and elemental composition (especially the presence of bromine and chlorine).[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous confirmation of the molecular structure.[1][6][7]
Combining these techniques ensures that the reported purity value corresponds to the correct molecule.
Q3: What are the likely impurities I should expect to see?
A: Impurities typically originate from the synthetic route. The synthesis of 2-aryl benzoxazoles often involves the condensation of a 2-aminophenol derivative with a substituted benzoic acid or benzaldehyde.[8][9] Therefore, the most common impurities are:
-
Unreacted Starting Materials: Such as 4-amino-2-nitrophenol (or a related 2-aminophenol precursor) and 5-bromo-2-chlorobenzoic acid/benzaldehyde.
-
Reaction By-products: Incomplete cyclization can leave amide intermediates. Over-reaction or side-reactions can also generate structurally related impurities.[10]
Q4: What is a typical acceptable purity level for this compound in a research setting?
A: For early-stage research and discovery, a purity of >95% as determined by HPLC is generally considered acceptable. However, for more advanced applications like in-vivo studies or late-stage drug development, the required purity is much higher, often exceeding 99.0%, with all impurities greater than 0.1% being identified and characterized.
Part 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
This guide addresses specific problems encountered during the HPLC analysis of this compound.
Workflow for HPLC Method Development & Analysis
Caption: General workflow for HPLC purity assessment.
Q5: My main peak is tailing or showing poor shape. What is the cause and how do I fix it?
A: Peak tailing for this specific molecule is most often caused by the interaction of the basic amine group (-NH2) with acidic residual silanols on the surface of the silica-based HPLC column.[11][12]
-
Causality: At neutral or acidic pH, the amine group can be protonated (-NH3+), leading to strong ionic interactions with negatively charged silanols (Si-O-), causing the analyte to "drag" along the stationary phase.
-
Solutions:
-
Adjust Mobile Phase pH: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase. This neutralizes the active silanol sites. Alternatively, increasing the mobile phase pH to > 8 will deprotonate the amine, reducing the interaction. However, ensure your column is stable at high pH (use a hybrid or polymer-based column).[11]
-
Use an End-Capped Column: Modern, high-purity silica columns are extensively "end-capped," meaning the residual silanols are chemically blocked. Ensure you are using a high-quality, end-capped C18 or Phenyl-Hexyl column.
-
Lower Analyte Concentration: Column overload can cause peak tailing. Try diluting your sample.[13]
-
Q6: My retention times are shifting between injections. What should I check?
A: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase.[14]
-
Systematic Troubleshooting:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For gradient elution, a 10-15 column volume flush is recommended.[14]
-
Mobile Phase Preparation: Inconsistently prepared mobile phase is a common culprit.[13] Ensure accurate measurement and thorough mixing. If using buffers, check the pH. A change of just 0.1 pH units can significantly shift retention for ionizable compounds like this one.[12]
-
Pump Performance: Check for leaks in the pump seals or check valves. Fluctuations in pump pressure are a clear indicator of a problem. Degas the mobile phase properly to prevent air bubbles from entering the pump.[14]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention time drift.[14]
-
Q7: I'm not sure which wavelength to use for UV detection. What do you recommend?
A: The compound contains extensive aromatic systems (benzoxazole and dichlorobromophenyl rings), which are strong UV chromophores.
-
Recommendation: A wavelength of 254 nm is an excellent starting point as it is a common wavelength for aromatic compounds.
-
Optimization: For best sensitivity, run a UV-Vis spectrum of the compound in your mobile phase solvent or use a photodiode array (PDA) detector during an initial run to identify the wavelength of maximum absorbance (λ-max). This will likely be in the 270-320 nm range.
Table 1: Recommended HPLC Method Parameters (Starting Point)
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good reversed-phase retention for this moderately polar molecule. Smaller particle size improves efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape by protonating the amine group consistently. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common strong solvent with good UV transparency. |
| Gradient | 30% B to 95% B over 10 min | A gradient is necessary to elute the main compound and any more nonpolar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Detection | UV at 254 nm or λ-max | Provides good sensitivity for the aromatic system. |
| Injection Vol. | 2 µL | Small volume to prevent column overload. |
| Sample Prep. | 0.5 mg/mL in 50:50 ACN:H₂O | Ensure the sample is fully dissolved and filtered.[2] |
Part 3: Troubleshooting Guide: Mass Spectrometry (MS)
MS is used for identity confirmation. The key is recognizing the unique isotopic signature of a compound containing both bromine and chlorine.
Q8: What should the mass spectrum of this compound look like?
A: The molecular formula is C₁₃H₈BrClN₂O.[15] You should look for the molecular ion cluster in the positive ion mode [M+H]⁺.
-
Isotopic Abundance:
-
Expected [M+H]⁺ Cluster:
-
M peak: Contains ³⁵Cl and ⁷⁹Br (Monoisotopic mass: ~321.95 Da)[15]
-
M+2 peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be the most intense in the cluster.
-
M+4 peak: Contains ³⁷Cl and ⁸¹Br.
-
The relative intensities of the M, M+2, and M+4 peaks will create a highly characteristic pattern that provides definitive evidence for the presence of one Cl and one Br atom.
-
Troubleshooting Flowchart for MS Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. PubChemLite - 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-ylamine (C13H8BrClN2O) [pubchemlite.lcsb.uni.lu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Cytotoxicity Analysis of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine in Breast Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity against cancer cells remains a paramount objective. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including notable anticancer effects.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic potential of a specific benzoxazole derivative, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, against clinically relevant breast cancer cell lines.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the compound's performance, benchmarked against established chemotherapeutic agents and other benzoxazole analogs. The experimental data presented herein is supported by detailed methodologies and an exploration of the potential mechanisms of action, providing a solid foundation for further investigation and development.
Introduction to this compound
This compound, hereafter referred to as BB, is a novel synthetic benzoxazole derivative.[1] Its structural framework, featuring a halogenated phenyl group attached to the benzoxazole core, is characteristic of compounds designed to exhibit enhanced biological activity. A recent study by Acar Çevik and colleagues (2022) has provided the first insights into its anticancer properties, demonstrating potent cytotoxic effects against different breast cancer cell lines.[1] This guide will dissect these findings, placing them in the broader context of breast cancer chemotherapy.
Comparative Cytotoxicity Profile
The efficacy of a potential anticancer agent is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound.
The cytotoxic activity of BB was evaluated against two distinct human breast cancer cell lines: MCF-7, an estrogen receptor-positive (ER+) cell line, and MDA-MB-231, a triple-negative breast cancer (TNBC) cell line, which is estrogen receptor-negative (ER-).[1] The results are compared with the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, as well as other reported benzoxazole derivatives.
| Compound/Drug | Cell Line | IC50 Value | Exposure Time | Reference |
| This compound (BB) | MCF-7 | 28 nM | Not Specified | Acar Çevik et al., 2022[1] |
| This compound (BB) | MDA-MB-231 | 22 nM | Not Specified | Acar Çevik et al., 2022[1] |
| Doxorubicin | MCF-7 | 2.50 µM | 24 hours | Thasni et al., 2024[3] |
| Doxorubicin | MCF-7 | 4 µM | 48 hours | Oliveira et al., 2016[4] |
| Doxorubicin | MDA-MB-231 | 1 µM | 48 hours | Oliveira et al., 2016[4] |
| Cisplatin | MCF-7 | 210.14 µg/ml | 24 hours | Zulkifli et al., 2019[5] |
| Benzoxazole Derivative 11c | MCF-7 | Not Specified | Not Specified | El-Naggar et al., 2020[2] |
| Benzoxazole Derivative 6c | MDA-MB-231 | Not Specified | Not Specified | El-Naggar et al., 2020[2] |
| Ibuprofen-linked Benzoxazole 7h | MDA-MB-231 | 7.54 ± 0.95 μM | Not Specified | Kumar et al., 2022[6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, seeding density, and assay methodology.
The data clearly indicates that BB exhibits remarkably potent cytotoxicity in the nanomolar range , significantly lower than the micromolar concentrations required for the standard drug Doxorubicin and other compared benzoxazole derivatives.[1][3][4][6] Notably, BB demonstrated a more pronounced effect on the aggressive triple-negative MDA-MB-231 cell line.[1]
Mechanistic Insights: Potential Signaling Pathways
The potent cytotoxicity of BB suggests a targeted mechanism of action. Research on benzoxazole derivatives points towards the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow) as primary anticancer mechanisms.[1][7]
The study on BB revealed that its application led to a decrease in Vascular Endothelial Growth Factor (VEGF) staining, particularly in MDA-MB-231 cells.[1] VEGF is a critical signaling protein that stimulates angiogenesis. Its reduction suggests an anti-angiogenic potential for BB. Furthermore, the study observed an increase in eNOS (endothelial nitric oxide synthase) immunocytochemistry, which can be associated with oxidative stress, a known trigger for apoptosis.[1]
Western blot analysis in the same study showed that BB treatment resulted in a significant increase in cytochrome C levels, especially in MDA-MB-231 cells, while decreasing the levels of caspase 9 and NF-κB.[1] Cytochrome C release from the mitochondria is a key event in the intrinsic apoptotic pathway, leading to the activation of caspases, the executioner enzymes of apoptosis. The downregulation of NF-κB, a transcription factor that promotes cell survival, further supports the pro-apoptotic activity of BB.[1]
Below is a diagram illustrating a hypothetical signaling pathway that may be targeted by this compound, based on the available evidence for this and related benzoxazole compounds.
Caption: Hypothetical signaling pathway targeted by BB.
Experimental Protocols: In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The following section details a comprehensive workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step MTT Assay Protocol
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
Test compound (this compound) stock solution in DMSO
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Expertise & Experience: The optimal seeding density is critical and should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
-
Compound Treatment:
-
After 24 hours of incubation to allow for cell attachment, prepare serial dilutions of the test compound (BB) in complete medium from the stock solution. A typical concentration range might be from 0.01 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Trustworthiness: Performing each concentration in triplicate or quadruplicate is essential for statistical validity.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for another 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.
-
Authoritative Grounding: The incubation time with MTT can be optimized for each cell line, as the rate of MTT reduction can vary.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The data presented in this guide positions This compound (BB) as a highly potent cytotoxic agent against breast cancer cell lines, with IC50 values in the nanomolar range that are significantly superior to standard chemotherapeutic drugs like Doxorubicin.[1][3][4] Its enhanced activity against the aggressive triple-negative MDA-MB-231 cell line is particularly noteworthy and warrants further investigation.[1]
The preliminary mechanistic studies suggest that BB exerts its anticancer effects through the induction of apoptosis and potent anti-angiogenic activity.[1] Future research should focus on elucidating the precise molecular targets of this compound. Investigating its effects on a broader panel of cancer cell lines and in in vivo models will be crucial to fully assess its therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for conducting such follow-up studies, ensuring the generation of reliable and comparable data. The compelling preliminary results for this benzoxazole derivative underscore the continued importance of exploring novel chemical scaffolds in the pursuit of more effective cancer therapies.
References
-
El-Naggar, A. M., et al. (2020). Benzoxazole derivatives as new generation of anti-breast cancer agents. Bioorganic Chemistry, 103, 104183. [Link]
-
Acar Çevik, U., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 11(2), 526-532. [Link]
-
Nguyen, T. T. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2669-2677. [Link]
-
Acar Çevik, U., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[p-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 11(2), 526-32. [Link]
-
El-Sayed, N. F., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]
-
Thasni, K. A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(5), 7843. [Link]
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Çiftçi, G. A., et al. (2025). Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer. Research Square. [Link]
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A Comparative Guide to Benzoxazole-Based Inhibitors: Profiling 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine Against Established Kinase Modulators
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzoxazole core, an aromatic organic compound featuring a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This versatile structure is a cornerstone in the design of numerous pharmacologically active agents due to its ability to form various non-covalent interactions with biological targets.[1] Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Their significance is particularly pronounced in oncology, where the benzoxazole framework has been successfully incorporated into potent inhibitors of key enzymes driving tumor progression, such as protein kinases and poly (ADP-ribose) polymerases (PARPs).[4][5][6][7]
This guide provides a comparative analysis of the uncharacterized compound 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine against a selection of well-documented benzoxazole inhibitors. By examining its structural features in the context of established structure-activity relationships (SAR), we will propose a robust experimental framework to elucidate its potential therapeutic value. This document is designed to guide researchers in structuring their investigation into this and similar novel chemical entities.
Compound Profile: this compound (Compound A)
While specific biological activity for this compound has not been extensively reported in peer-reviewed literature, an analysis of its structure provides a strong rationale for its investigation as a potential enzyme inhibitor.
-
Core Scaffold: The benzoxazole core provides a rigid, planar structure capable of engaging in π-π stacking and hydrogen bonding interactions within an enzyme's active site.
-
Key Substitutions:
-
2-(5-Bromo-2-chlorophenyl) group: The presence of two halogen atoms (bromine and chlorine) on the phenyl ring significantly influences the compound's electronic properties and lipophilicity. Halogen substitutions are critical in modulating the potency and selectivity of kinase inhibitors, often by forming specific halogen bonds with the target protein.[5]
-
5-amine group: The primary amine on the benzoxazole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within an ATP-binding pocket or other active sites.
-
Based on these features, Compound A warrants investigation as a potential kinase or PARP inhibitor, aligning with the known activities of similarly structured molecules.[7]
Comparator Benzoxazole Inhibitors: A Benchmark for Performance
To contextualize the potential of Compound A, we will compare it to three well-characterized benzoxazole derivatives, each with a distinct and validated mechanism of action.
-
Compound B: A Potent VEGFR-2 Inhibitor. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels essential for tumor growth.[6][10] Benzoxazole derivatives have been successfully developed as potent VEGFR-2 inhibitors.[6][10][11] For this guide, we reference a potent benzoxazole-based inhibitor, Compound 12l from a published study, which demonstrated significant cytotoxic activity against HepG2 and MCF-7 cancer cell lines, with its activity strongly correlated to VEGFR-2 inhibition.[10]
-
Compound C: An Aurora B Kinase Inhibitor. Aurora B kinase is a key regulator of mitosis, and its inhibition leads to errors in chromosome segregation and ultimately, cell death.[5] It is a validated target in oncology. A novel series of benzoxazole analogs were synthesized and evaluated for their inhibitory activity against Aurora kinases, with Compound 13q emerging as a potent inhibitor that demonstrated good efficacy in a prostate cancer xenograft model.[5]
-
Compound D: A PARP-2 Inhibitor. Poly (ADP-ribose) polymerase 2 (PARP-2) is an enzyme involved in DNA damage repair. Inhibiting PARP is a clinically validated strategy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). A recent study detailed the design of new benzoxazole hybrids as anti-breast cancer agents, identifying Compound 11 and Compound 12 as potent PARP-2 inhibitors with remarkable cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells, exceeding the potency of the standard drug sorafenib in these cell lines.[7]
Comparative Analysis: Structural and Biological Framework
A direct comparison highlights the structural similarities that underpin the benzoxazole class, while subtle differences in substitutions dictate target specificity and potency.
Table 1: Physicochemical Properties of Benzoxazole Inhibitors
| Property | Compound A (Target) | Compound B (VEGFR-2 Ref.) | Compound C (Aurora B Ref.) | Compound D (PARP-2 Ref.) |
| IUPAC Name | This compound | 5-Methyl-N-(3-chlorophenyl)-2-(3-((morpholinosulfonyl)methyl)phenyl)benzo[d]oxazole-6-carboxamide | N-(4-((2-(3-aminophenyl)benzo[d]oxazol-5-yl)oxy)phenyl)cyclopropanecarboxamide | N-(4-((5-chlorobenzo[d]oxazol-2-yl)amino)phenyl)-4-(pyrrolidin-1-yl)butanamide |
| Molecular Formula | C₁₃H₈BrClN₂O | C₂₇H₂₅ClN₄O₅S | C₂₃H₁₈N₄O₃ | C₂₃H₂₅ClN₄O₂ |
| Molecular Weight | 323.58 g/mol | 557.04 g/mol | 410.44 g/mol | 440.95 g/mol |
| Predicted XlogP | 4.1[9] | Data not available | Data not available | Data not available |
Table 2: Biological Targets and Efficacy of Comparator Inhibitors
| Compound | Primary Target(s) | Key In Vitro Efficacy (IC₅₀) | Reference Cell Lines |
| Compound B (Ref.) | VEGFR-2 | 10.50 µM (Cytotoxicity) | HepG2 (Liver Cancer)[10] |
| Compound C (Ref.) | Aurora B Kinase | Specific IC₅₀ not stated, but demonstrated potent in vivo efficacy | PC-3 (Prostate Cancer)[5] |
| Compound D (Ref.) | PARP-2 | 3.79 µM (Cytotoxicity) | MCF-7 (Breast Cancer)[7] |
| Compound A (Target) | To Be Determined | To Be Determined | To Be Determined |
Proposed Experimental Framework for Characterization
To systematically evaluate the biological activity of Compound A, a multi-step approach is required. This workflow ensures a logical progression from broad screening to detailed mechanistic studies.
Caption: Proposed experimental workflow for Compound A characterization.
Key Experimental Protocols
The following protocols are foundational for assessing the inhibitory potential of novel benzoxazole compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP corresponds to inhibition.
-
Rationale: This is a highly sensitive and robust method for determining a compound's direct inhibitory effect on a purified enzyme, allowing for the calculation of an accurate IC₅₀ value. The use of an ATP concentration at or near the Km value for each kinase provides a standardized condition for comparing potencies.
-
Methodology:
-
Prepare a serial dilution of Compound A (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., 5% DMSO).
-
In a 384-well plate, add 5 µL of the kinase solution (e.g., VEGFR-2, Aurora B) in reaction buffer.
-
Add 2 µL of the diluted Compound A or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 3 µL of the substrate/ATP mixture.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀.
-
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Rationale: This is a crucial first step to determine if the compound has a cytotoxic or cytostatic effect on living cancer cells. It provides a broader biological context to the enzymatic inhibition data. Using cell lines with known dependencies on specific pathways (e.g., MCF-7 for estrogen receptor and PI3K pathways) can provide early mechanistic clues.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound A for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells compared to the vehicle-treated control and determine the IC₅₀.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This technique uses propidium iodide (PI) staining to quantify the DNA content in a population of cells, revealing their distribution across the different phases of the cell cycle (G1, S, G2/M).
-
Rationale: If a compound inhibits cell proliferation, this assay can determine the specific phase of the cell cycle at which it is acting. For example, an Aurora B kinase inhibitor would be expected to cause an arrest in the G2/M phase.[11] This provides powerful mechanistic insight into the compound's cellular effect.
-
Methodology:
-
Treat cells (e.g., 1x10⁶ cells in a 6-well plate) with Compound A at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution (containing RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The data is used to generate histograms that show the percentage of cells in each phase of the cell cycle.
-
Relevant Signaling Pathway: VEGFR-2 and Downstream Effectors
Understanding the target pathway is essential for interpreting experimental data. The diagram below illustrates the VEGFR-2 signaling cascade, a common target for benzoxazole inhibitors.
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A Comparative Guide to the Structure-Activity Relationship of 2-Phenylbenzoxazole-5-amine Derivatives in Anticancer Drug Discovery
In the landscape of medicinal chemistry, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] Among its numerous derivatives, the 2-phenylbenzoxazole-5-amine core has garnered significant attention as a promising framework for the development of novel anticancer agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, synthesizing data from multiple studies to offer a coherent narrative for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental design choices, present comparative experimental data, and provide detailed protocols for key assays, all grounded in authoritative scientific literature.
The 2-Phenylbenzoxazole-5-amine Scaffold: A Versatile Anticancer Template
The 2-phenylbenzoxazole-5-amine scaffold is characterized by a bicyclic benzoxazole ring system with a phenyl group at the 2-position and an amine group at the 5-position. This arrangement of aromatic and heterocyclic moieties provides a unique three-dimensional structure that can be strategically modified to optimize interactions with various biological targets implicated in cancer progression. The amino group at the 5-position, in particular, offers a convenient handle for further derivatization, allowing for the modulation of the molecule's physicochemical properties and biological activity.
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of 2-phenylbenzoxazole-5-amine derivatives is profoundly influenced by the nature and position of substituents on both the 2-phenyl ring and the 5-amino group. The following sections dissect the SAR based on available experimental data.
Influence of Substituents on the 2-Phenyl Ring
The 2-phenyl ring is a key region for modification, with substitutions significantly impacting the molecule's interaction with target proteins.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (NO₂) or halogens (e.g., Cl, Br), on the 2-phenyl ring has been shown to enhance anticancer activity in several studies. For instance, a 2-(p-nitrophenyl) substituent has been associated with potent antitumoral effects. The increased activity may be attributed to enhanced binding interactions with the target, potentially through the formation of hydrogen bonds or other polar interactions.
-
Bulky Substituents: The incorporation of bulky groups at the para-position of the 2-phenyl ring has been found to be favorable for activity against certain cancer cell lines. This suggests that a larger substituent may occupy a hydrophobic pocket in the target's binding site, leading to improved affinity.
Modifications of the 5-Amino Group
The 5-amino group serves as a critical pharmacophoric feature and a point for diversification. Its derivatization can significantly alter the compound's solubility, cell permeability, and target engagement.
-
Acylation and Sulfonylation: Acylation of the 5-amino group to form amides or sulfonylation to form sulfonamides has been a common strategy to explore the SAR. These modifications can introduce additional hydrogen bond donors and acceptors, potentially leading to stronger interactions with biological targets. For example, 2-substituted-5-(4-nitro/aminophenylsulfonamido)benzoxazoles have been synthesized and evaluated for their biological activities.[2]
-
Introduction of Basic Moieties: The incorporation of basic functionalities, such as piperazine, through linkage to the 5-position can enhance the aqueous solubility of the compounds and facilitate interactions with acidic residues in target proteins.
Comparative Analysis of Anticancer Activity
To provide a clear comparison of the anticancer potency of various 2-phenylbenzoxazole-5-amine derivatives, the following table summarizes the in vitro cytotoxicity data (IC₅₀ values) from different studies. It is important to note that direct comparison of absolute IC₅₀ values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay protocols.
| Compound ID | Substitution on 2-Phenyl Ring | Modification at 5-Position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BB | p-Bromophenyl | Amino | MCF-7 | 0.028 | |
| BB | p-Bromophenyl | Amino | MDA-MB-231 | 0.022 | |
| Example 1 | 4-Substituted Phenyl | Amino | Various | Not specified | [2] |
| Example 2 | 4-Substituted Benzyl | Amino | Various | Not specified | [2] |
| Example 3 | Phenyl | 4-Nitrophenylsulfonamido | Various | Not specified | [2] |
| Example 4 | Phenyl | 4-Aminophenylsulfonamido | Various | Not specified | [2] |
Note: This table is a representative compilation and not exhaustive. The specific IC₅₀ values for "Example" compounds are not explicitly provided in the abstract but their synthesis and evaluation are described.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and a key biological assay.
General Synthesis of 2-(Substituted phenyl)-5-aminobenzoxazole Derivatives
The synthesis of the 2-phenylbenzoxazole-5-amine core is typically achieved through a condensation reaction followed by reduction. A general synthetic pathway is illustrated below.[2][3]
Caption: General synthetic scheme for 2-(substituted phenyl)-5-aminobenzoxazole.
Step-by-Step Protocol:
-
Condensation: A mixture of 2-amino-4-nitrophenol and a substituted benzoic acid is heated in polyphosphoric acid (PPA) at 170-200 °C for 1.5-2.5 hours.[2] The reaction mixture is then cooled and poured into ice water. The resulting precipitate, 2-(substituted phenyl)-5-nitrobenzoxazole, is filtered, washed with water, and dried.
-
Reduction: The 2-(substituted phenyl)-5-nitrobenzoxazole intermediate is then reduced to the corresponding 5-amino derivative. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas or by using a reducing agent such as iron powder and ammonium chloride in methanol at 70 °C for 2.5 hours.[2] The product is then purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-phenylbenzoxazole-5-amine derivatives (typically in a range from 0.01 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.[6]
-
MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: The MTT solution is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The 2-phenylbenzoxazole-5-amine scaffold represents a highly promising and versatile template for the design of novel anticancer agents. The structure-activity relationship studies reviewed in this guide highlight the critical importance of substituents on both the 2-phenyl ring and the 5-amino group in modulating the cytotoxic potency of these derivatives. Electron-withdrawing groups on the phenyl ring and appropriate derivatization of the 5-amino group appear to be key strategies for enhancing anticancer activity.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of larger, more diverse libraries of compounds, coupled with computational modeling and target identification studies, will be crucial for elucidating the precise mechanisms of action and for developing derivatives with improved potency, selectivity, and pharmacokinetic profiles. The detailed protocols provided herein offer a solid foundation for such future investigations, ensuring the generation of robust and reproducible data to accelerate the journey of these promising compounds from the laboratory to the clinic.
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A Comparative Guide to the Synthesis and In Vitro Anticancer Activity of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine Analogs
This guide provides a comprehensive analysis of the synthesis and biological activity of 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine and its analogs, with a specific focus on their potential as anticancer agents. We will delve into the rationale behind synthetic strategies, explore structure-activity relationships (SAR), and present a comparative analysis of their cytotoxic effects against various cancer cell lines, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel cancer therapeutics.
Introduction: The Benzoxazole Scaffold in Oncology
The benzoxazole moiety is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][2] Their planar structure allows for intercalation into DNA and interaction with various enzymatic targets, making them attractive scaffolds for the design of novel therapeutic agents.[1] Substituted benzoxazoles, in particular, have demonstrated potent cytotoxic effects against a range of human cancer cell lines through diverse mechanisms of action, such as the inhibition of key enzymes like VEGFR-2 and the induction of apoptosis.[3][4] This guide focuses on 2-(substituted phenyl)-1,3-benzoxazol-5-amine derivatives, a class of compounds that has shown significant promise in preclinical studies.
Synthesis of 2-(Substituted phenyl)-1,3-benzoxazol-5-amine Analogs
The synthesis of 2-(substituted phenyl)-1,3-benzoxazol-5-amine analogs typically involves the condensation of a substituted 2-aminophenol with a substituted benzoic acid or its derivative. A common and effective method utilizes polyphosphoric acid (PPA) as both a catalyst and a solvent at elevated temperatures.[5]
Rationale for Synthetic Approach:
The use of PPA is advantageous as it facilitates the dehydration and subsequent cyclization in a one-pot reaction, leading to good yields of the desired benzoxazole.[5] The general synthetic scheme is outlined below. The choice of starting materials, specifically the substituted 2-aminophenols and benzoic acids, allows for the systematic introduction of various functional groups to explore the structure-activity relationship.
Caption: General synthetic workflow for 2-(substituted phenyl)-1,3-benzoxazol-5-amine analogs.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzoxazole derivatives is significantly influenced by the nature and position of substituents on both the benzoxazole ring and the 2-phenyl ring.[3]
-
Substituents on the 2-Phenyl Ring: Halogen atoms, such as bromine and chlorine, at the 2- and 5-positions of the phenyl ring are often associated with enhanced cytotoxic activity. This is likely due to their ability to form halogen bonds and increase the lipophilicity of the molecule, facilitating cell membrane penetration. The presence of electron-withdrawing groups can also contribute to the compound's potency.
-
Substituents on the Benzoxazole Ring: The 5-amino group on the benzoxazole core is a key feature. It can serve as a handle for further derivatization to improve pharmacokinetic properties or can participate in hydrogen bonding interactions with biological targets.[5] Modifications at this position can significantly impact the biological activity.
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A Senior Application Scientist's Guide to the Biological Screening of Substituted 2-(Phenyl)benzoxazol-5-amine Compounds
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The benzoxazole ring system is a prominent member of this class.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal foundation for the design of novel therapeutic agents. Among its many derivatives, the 2-(phenyl)benzoxazol-5-amine core has garnered significant attention for its association with a diverse spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
This guide provides a comparative analysis of the biological activities of various substituted 2-(phenyl)benzoxazol-5-amine compounds, supported by experimental data from peer-reviewed literature. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of findings but also an in-depth look at the causality behind the screening methodologies. We will explore the structure-activity relationships that govern efficacy and provide detailed, field-proven protocols for key biological assays, empowering researchers to confidently evaluate this promising class of compounds.
General Synthetic Approach
The journey from concept to clinical candidate begins with synthesis. The 2-(phenyl)benzoxazol-5-amine scaffold is typically constructed through the condensation of an appropriately substituted o-aminophenol with a substituted benzoic acid or one of its derivatives, often catalyzed by polyphosphoric acid (PPA) at elevated temperatures.[4][5] The strategic placement of the 5-amino group, a key functional handle for further derivatization, is often achieved by starting with a precursor like 4-nitro-2-aminophenol, followed by a reduction step late in the synthetic sequence. This foundational chemistry allows for systematic modifications to both the 2-phenyl ring and the 5-amino group, enabling a thorough exploration of the chemical space and its impact on biological activity.
Comparative Biological Evaluation: A Multi-Target Analysis
The true value of a chemical scaffold is revealed through rigorous biological screening. Here, we compare the performance of various 2-(phenyl)benzoxazol-5-amine derivatives across three major therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The benzoxazole core is a recurring motif in compounds designed to combat cancer.[6][7][8] Derivatives of the 2-(phenyl)benzoxazol-5-amine class have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[9] The mechanism of action can be diverse, with some analogues acting as prodrugs that are metabolized into active agents by enzymes like cytochrome P450 CYP1A1, while others function as inhibitors of critical enzymes like Poly (ADP-ribose) polymerase-2 (PARP-2).[9][10]
A comparative analysis of published data reveals key structure-activity relationships (SAR). For instance, specific substitutions on the 2-phenyl ring can dramatically influence potency and selectivity.
Table 1: Comparative Anticancer Activity of 2-(Phenyl)benzoxazol-5-amine Derivatives
| Compound Series/ID | Key Substitutions | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference Drug (IC₅₀ in µM) | Source |
| Series 3m/3n | Piperazine substitutions on the 2-phenyl ring | HT-29 (Colon), MCF7 (Breast), A549 (Lung) | Displayed "very attractive anticancer effect" | Doxorubicin | [9] |
| Compound 11 | Reversed phenyl amide linker, 5-chloro on benzoxazole | MDA-MB-231 (Breast) | 5.63 | Sorafenib (7.47) | [10] |
| Compound 12 | Reversed phenyl amide linker, 5-chloro on benzoxazole | MDA-MB-231 (Breast) | 6.14 | Sorafenib (7.47) | [10] |
| Compound 27 | Reversed phenyl amide linker, 5-chloro on benzoxazole | MCF-7 (Breast) | 6.81 | Sorafenib (8.11) | [10] |
The data suggest that the incorporation of specific linkers and substituents, such as the 5-chloro group on the benzoxazole ring and various amines linked via a reversed phenyl amide, can significantly enhance cytotoxic potency, in some cases exceeding that of established anticancer drugs like sorafenib.[10]
Caption: A generalized workflow for in vitro anticancer screening.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant pathogens necessitates a continuous search for new antimicrobial agents. Benzoxazole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][4][11][12] The mechanism often involves the disruption of essential cellular processes in the microbe.
The antimicrobial efficacy is highly dependent on the nature and position of substituents on the 2-phenyl ring.
Table 2: Comparative Antimicrobial Activity of 2-Phenylbenzoxazole Derivatives
| Compound Series/ID | Key Substitutions | Organism | Activity (MIC in µg/mL) | Reference Drug | Source |
| Series 1 & 2 | Various on 2-phenyl & 2-N-phenyl groups | E. coli, S. aureus | Noted as "potent antibacterial activities" at 25 µg/mL | Cefixime | [1] |
| Series 2a-j | Schiff's bases from 4-Benzoxazol-2-yl-phenylamine | B. subtilis, P. aeruginosa, E. coli, S. aureus | Active, with compounds 2b, 2c, 2d being highest | Ciprofloxacin (10 µg/mL) | [4] |
| General | Various 2-substitutions | C. albicans, A. niger | Active | Fluconazole | [4][12] |
The results indicate that these compounds can possess a broad spectrum of activity. Schiff's base derivatives, in particular, have been highlighted for their potent antibacterial and antifungal effects.[4]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Table 3: Comparative Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound Series/ID | Key Substitutions | Assay | Activity (IC₅₀ in µM) | Reference Drug | Source |
| Compound 3g | Benzoxazolone derivative | IL-6 Inhibition | 5.09 | - | [13][14] |
| Compound 3n | 2-(2-Arylphenyl)benzoxazole | COX-2 Inhibition | More potent than reference | Celecoxib, Diclofenac | [15] |
| SH1-SH3, SH6-SH8 | Methyl 2-(arylideneamino) benzoxazole-5-carboxylate | Carrageenan-induced paw edema | Significant reduction in inflammation | Diclofenac Sodium | [3] |
Field-Proven Experimental Protocols
Reproducible and reliable data is the cornerstone of drug discovery. The following protocols are detailed to ensure self-validation and are based on widely accepted standards in the field.
Protocol 1: In Vitro Anticancer Screening (MTT Cytotoxicity Assay)
This colorimetric assay is a robust and widely used method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[16][17]
Causality: The principle rests on the fact that only viable, metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16][18] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxicity.[16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7) during their exponential growth phase.
-
Perform a cell count to ensure accuracy and reproducibility.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16][19] Rationale: Seeding at the correct density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include essential controls: "untreated control" (cells in fresh medium only) and "vehicle control" (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).[16] Rationale: The vehicle control is crucial to ensure that the solvent itself does not have a cytotoxic effect.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[19]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[18][19]
-
Subtract the background absorbance from a "cell-free" blank.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16]
-
Caption: The principle of the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] It is a gold standard for quantitative susceptibility testing.[21]
Causality: The protocol is designed to expose a standardized number of bacteria to a range of compound concentrations. By observing the lowest concentration where no turbidity (growth) is seen, we can quantitatively measure the compound's potency.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh culture plate, select several well-isolated colonies of the test microorganism (e.g., S. aureus).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Rationale: Standardizing the inoculum is the most critical variable for reproducibility in susceptibility testing.[22] An incorrect inoculum density will lead to false susceptible or resistant results.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Prepare a stock solution of the test compound. Add 50 µL of this stock to the first column of wells, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.[20]
-
-
Inoculation:
-
Dilute the standardized bacterial suspension prepared in Step 1 so that when 50 µL is added to each well, the final inoculum will be approximately 5 x 10⁵ CFU/mL.[22]
-
Add 50 µL of this diluted inoculum to each well.
-
Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only). Rationale: The growth control must show turbidity to validate the test, while the sterility control must remain clear.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, examine the plate for turbidity. The growth control should be turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[20] The results are reported in µg/mL.
-
Conclusion and Future Directions
The collective evidence strongly supports the 2-(phenyl)benzoxazol-5-amine scaffold as a highly versatile and promising platform for drug discovery. The comparative analysis reveals that subtle modifications to the core structure can lead to significant shifts in biological activity, enabling the fine-tuning of compounds for specific therapeutic targets, be it cancer cells, pathogenic microbes, or inflammatory pathways. The detailed protocols provided herein offer a validated framework for researchers to conduct their own screenings, ensuring data integrity and comparability across studies.
Future research should focus on expanding the chemical diversity around this core, exploring novel substitutions and hybrid molecules to further enhance potency and selectivity.[7] Investigating detailed mechanisms of action for the most active compounds and evaluating their in vivo efficacy and pharmacokinetic profiles will be critical next steps in translating these promising laboratory findings into next-generation therapeutics.
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A Comparative Guide to the Activity of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine Against Drug-Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent activity against drug-resistant pathogens is a critical priority in medicinal chemistry. This guide provides a comprehensive comparative analysis of the potential antimicrobial and antifungal activity of the novel benzoxazole derivative, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine . While direct and extensive experimental data for this specific compound is emerging, this guide synthesizes available information on closely related benzoxazole analogs to provide an evidence-based projection of its efficacy. We will delve into its synthesis, probable mechanism of action, and compare its inferred activity profile against key drug-resistant bacteria and fungi with current standard-of-care antibiotics.
The Challenge of Drug Resistance and the Promise of Benzoxazoles
The relentless evolution of multidrug-resistant (MDR) organisms, such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), carbapenem-resistant Enterobacteriaceae (CRE), and drug-resistant fungal pathogens like Candida auris, poses a grave threat to global public health. The benzoxazole scaffold has garnered significant attention as a promising pharmacophore due to its structural similarity to purine nucleosides, suggesting potential interactions with essential biological macromolecules.[1] Halogenation of the phenyl ring at the 2-position, a feature of the title compound, is a common strategy in medicinal chemistry to enhance biological activity by modulating lipophilicity and electronic properties.[2]
Synthesis of this compound
The synthesis of 2-substituted-5-aminobenzoxazoles typically follows a well-established synthetic pathway. A common method involves the condensation of a substituted 2,4-diaminophenol with a corresponding carboxylic acid or acid chloride in the presence of a dehydrating agent like polyphosphoric acid (PPA).[3][4]
For the specific synthesis of this compound, the likely synthetic route would involve the reaction of 2,4-diaminophenol with 5-bromo-2-chlorobenzoic acid.
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comparing efficacy of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine with known drugs
A Comparative Analysis of Benzoxazole Derivatives and Established Anticancer Agents
In the landscape of oncological drug discovery, the exploration of novel heterocyclic compounds is a critical endeavor. The specific molecule, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, represents a novel entity for which public-domain efficacy data is not yet available. However, the benzoxazole scaffold to which it belongs is a cornerstone in a burgeoning class of molecules with significant therapeutic potential.[1][2][3] This guide, therefore, provides a comparative analysis of the broader class of benzoxazole derivatives against established, FDA-approved anticancer drugs, focusing on shared mechanisms of action and preclinical efficacy. Our objective is to equip researchers and drug development professionals with a framework for evaluating such novel compounds by contextualizing them within the current therapeutic paradigm.
The following sections will delve into the mechanistic underpinnings of benzoxazole derivatives as anticancer agents, present comparative efficacy data, and provide detailed experimental protocols for the evaluation of such compounds.
Mechanisms of Action: A Tale of Two Targets
Benzoxazole derivatives have demonstrated a remarkable versatility in their biological activity, often exerting their anticancer effects through the inhibition of key enzymatic pathways crucial for tumor growth and proliferation.[1][3] Two of the most prominent mechanisms are the inhibition of protein kinases and DNA topoisomerases.
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Several benzoxazole derivatives have been identified as potent inhibitors of various kinases, particularly those involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7][8][9] By blocking the ATP-binding site of these kinases, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes tumor growth.
Etoposide , an FDA-approved topoisomerase II inhibitor, is a cornerstone in the treatment of various cancers, including small cell lung cancer and testicular cancer. [10]It functions by a similar poisoning mechanism, leading to catastrophic DNA damage in rapidly dividing cancer cells.
Comparative Efficacy: In Vitro Data
The following tables summarize publicly available in vitro efficacy data for representative benzoxazole derivatives and their established counterparts. It is crucial to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Benzoxazole Derivatives vs. Standard Drugs
| Compound/Drug | Target/Class | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | Reference |
| Benzoxazole Derivative 11b | VEGFR-2/c-Met Inhibitor | 4.30 | - | 6.68 | - | [5] |
| Benzoxazole Derivative 12l | VEGFR-2 Inhibitor | 15.21 | 10.50 | - | - | [6][9] |
| Benzoxazole Derivative 8d | VEGFR-2 Inhibitor | 3.43 | 2.43 | - | 2.79 | [8] |
| Sorafenib | Multi-kinase Inhibitor | 4.95 | 3.40 | 6.32 | 5.30 | [5][8] |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.05-0.5 | ~0.1-1.0 | ~0.02-0.2 | ~0.05-0.5 | [11](Typical Ranges) |
Table 2: Enzymatic Inhibition (IC50) of Benzoxazole Derivatives vs. Standard Drugs
| Compound/Drug | Target Enzyme | IC50 | Reference |
| Benzoxazole Derivative 11b | VEGFR-2 | 0.057 µM | [5] |
| Benzoxazole Derivative 12l | VEGFR-2 | 97.38 nM (0.097 µM) | [6][9] |
| Benzoxazole Derivative 8d | VEGFR-2 | 0.0554 µM | [8] |
| Sorafenib | VEGFR-2 | 0.058 µM | [5] |
| 5-chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 µM | [12] |
| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 µM | [12] |
| Etoposide | Topoisomerase II | ~20-60 µM | [12][13](Typical Ranges) |
Experimental Protocols for Efficacy Determination
The following are standardized, detailed protocols for key in vitro assays used to determine the efficacy of potential anticancer compounds.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [14][15][16][17][18]
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells of the desired cancer cell line (e.g., MCF-7, A549).
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin) in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Return the plate to the incubator for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. [16] * Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals. [14] * Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
This assay measures the ability of a compound to inhibit the activity of a specific kinase. [19][20][21][22]
Protocol (Example using ADP-Glo™ Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for the kinase of interest (e.g., VEGFR-2).
-
Prepare solutions of the kinase, its specific substrate, and ATP.
-
-
Assay Setup:
-
In a 384-well plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and substrate to each well.
-
Pre-incubate the plate for 10-30 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
This assay measures a compound's ability to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II. [23][24][25][26][27]
Protocol (Topoisomerase I Relaxation):
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mix containing 10x topoisomerase I reaction buffer and supercoiled plasmid DNA (e.g., pBR322).
-
Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzymatic Reaction:
-
Add a predetermined amount of human topoisomerase I to each tube to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Incubate for a further 30 minutes at 37°C to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.
-
Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a persistence of the supercoiled DNA band at increasing compound concentrations.
-
Conclusion
While specific efficacy data for this compound remains to be elucidated, the broader class of benzoxazole derivatives represents a highly promising and versatile scaffold for the development of novel anticancer agents. As demonstrated by the representative data, these compounds can exhibit potent cytotoxic and enzyme-inhibitory activities, often comparable to or exceeding those of established drugs like Sorafenib and Etoposide. Their ability to target key oncogenic pathways, including kinase signaling and DNA replication machinery, underscores their therapeutic potential. The provided experimental protocols offer a standardized framework for the rigorous evaluation of this and other novel chemical entities, facilitating their progression through the drug discovery pipeline. Future research should focus on elucidating the specific targets and in vivo efficacy of novel derivatives to fully realize their potential in clinical oncology.
References
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International Journal of Research in Engineering, Science and Management. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. [Link]
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ResearchGate. Anticancer activity of benzoxazole derivative (2015 onwards): a review. [Link]
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Taylor & Francis Online. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. [Link]
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
For researchers, medicinal chemists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is the characterization of a compound's selectivity. Off-target effects, where a molecule interacts with unintended biological targets, are a primary cause of adverse drug reactions and a significant contributor to the high attrition rates in clinical development.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel benzoxazole derivative, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine.
The benzoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This inherent biological versatility suggests that benzoxazole derivatives can interact with multiple protein targets, making a thorough cross-reactivity assessment not just a regulatory formality, but a scientific necessity for understanding the compound's true mechanism of action and potential liabilities.[3][6]
This guide will detail a multi-tiered, systematic approach to profile the selectivity of this compound, explaining the causality behind each experimental choice. We will compare its hypothetical performance against two illustrative compounds:
-
Compound A (Alternative 1): A well-characterized, highly selective kinase inhibitor.
-
Compound B (Alternative 2): A known promiscuous, multi-kinase inhibitor.
Tier 1: Foundational Assessment - In-Silico Prediction and Cytotoxicity Profiling
The initial phase of our assessment focuses on predicting potential interactions and understanding the compound's general impact on cell health. This provides a broad view of the compound's behavior before delving into more specific, target-based assays.
In-Silico Similarity Analysis: A Glimpse into Potential Off-Targets
Before initiating costly and time-consuming wet-lab experiments, computational methods can offer valuable predictions. By comparing the 2D and 3D structure of this compound to databases of known ligands, we can identify potential off-targets based on the principle that structurally similar molecules often share similar biological targets.[7]
Experimental Rationale: This a priori prediction helps in prioritizing subsequent experimental assays.[7] If similarity analysis suggests potential interactions with, for example, a particular kinase family or a class of GPCRs, these can be investigated with greater focus in Tier 2.
Illustrative Data: Tanimoto Similarity Coefficients
| Compound | Similarity to Known Kinase Inhibitors (Average Tanimoto Score) | Similarity to Known GPCR Ligands (Average Tanimoto Score) |
| This compound | 0.65 | 0.45 |
| Compound A (Selective Kinase Inhibitor) | 0.85 | 0.30 |
| Compound B (Promiscuous Inhibitor) | 0.70 | 0.60 |
Data Interpretation: The hypothetical data suggests our topic compound has moderate structural similarity to known kinase inhibitors, warranting a broad kinase screen.
General Cytotoxicity Profiling
The next step is to determine the compound's general cytotoxicity across different cell lines. This helps establish a therapeutic window and provides context for interpreting results from subsequent cellular assays. A compound that is highly cytotoxic at concentrations required for target engagement may have limited therapeutic potential. We will utilize two common assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[8][9][10]
Experimental Rationale: Using assays with different endpoints (metabolic activity vs. membrane integrity) provides a more complete picture of cytotoxicity.[8][11] For instance, a compound might inhibit proliferation (affecting the MTT assay) without causing immediate cell death (as measured by the LDH assay).[11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Illustrative Data: Comparative Cytotoxicity (IC50, µM)
| Cell Line | This compound | Compound A (Selective Kinase Inhibitor) | Compound B (Promiscuous Inhibitor) |
| HeLa (Cervical Cancer) | 15.2 | > 50 | 2.5 |
| A549 (Lung Cancer) | 21.8 | > 50 | 3.1 |
| HEK293 (Normal Kidney) | > 50 | > 50 | 5.8 |
Data Interpretation: Our topic compound shows moderate cytotoxicity against cancer cell lines and significantly less toxicity towards a normal cell line, suggesting a potentially favorable therapeutic window compared to the promiscuous Compound B.
Tier 2: In-Vitro Target Profiling - Identifying Direct Interactions
With a foundational understanding of the compound's characteristics, we now move to identify its direct molecular targets. This is achieved by screening against large, diverse panels of proteins, primarily kinases and G-protein coupled receptors (GPCRs), two of the largest and most frequently targeted protein families in drug discovery.[12]
Experimental Workflow: Tiered In-Vitro Screening
Caption: A tiered approach to cross-reactivity assessment.
Broad Kinase Selectivity Profiling
Given the prevalence of the benzoxazole scaffold in kinase inhibitors, a broad kinase panel screen is essential.[6] This will determine the compound's activity against a large portion of the human kinome.[13] Commercial services offer panels of hundreds of kinases, typically using radiometric or fluorescence-based assays.[14][15][16]
Experimental Rationale: A broad screen at a single high concentration (e.g., 1 µM or 10 µM) is a cost-effective way to identify initial "hits".[14] Any kinase showing significant inhibition (e.g., >50%) at this concentration is then selected for more detailed dose-response studies to determine its IC50 or Kd value. This two-step process efficiently narrows down the potential off-targets from a vast pool.[17]
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test compound at a fixed concentration (e.g., 10 µM).
-
Initiation: Start the reaction by adding a solution containing [γ-33P]-ATP.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.
-
Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the membrane to remove unincorporated [γ-33P]-ATP.
-
Detection: Quantify the radioactivity on the filter using a scintillation counter. The signal is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO).
Illustrative Data: Kinase Panel Screen (% Inhibition at 10 µM)
| Kinase Family | This compound | Compound A (Selective Kinase Inhibitor) | Compound B (Promiscuous Inhibitor) |
| Target Kinase X | 95% | 98% | 92% |
| Kinase Y (Off-Target) | 65% | 5% | 88% |
| Kinase Z (Off-Target) | 12% | 2% | 75% |
| Number of hits (>50% inhib.) | 2 | 1 | 45 |
Data Interpretation: The topic compound shows high inhibition of its intended target and one significant off-target. In contrast, Compound A is highly selective, while Compound B inhibits numerous kinases, as expected.
GPCR Binding Profiling
GPCRs represent the largest family of cell surface receptors and are common targets for a wide range of therapeutics.[12] Therefore, assessing interactions with a panel of representative GPCRs is a crucial part of a comprehensive cross-reactivity study. Radioligand binding assays are the gold standard for this purpose.[12]
Experimental Rationale: These assays directly measure the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor.[18] This provides a direct measure of binding affinity, independent of downstream signaling pathways, which can be complex and cell-type specific.[19]
Illustrative Data: GPCR Binding Screen (% Displacement at 10 µM)
| GPCR Target | This compound | Compound A (Selective Kinase Inhibitor) | Compound B (Promiscuous Inhibitor) |
| Adrenergic Receptor α1 | 8% | 2% | 15% |
| Dopamine Receptor D2 | 12% | 5% | 65% |
| Serotonin Receptor 5-HT2A | 55% | 10% | 72% |
| Number of hits (>50% disp.) | 1 | 0 | 18 |
Data Interpretation: The topic compound shows a potential interaction with the 5-HT2A receptor. This, along with the off-target kinase hit, will require further investigation in functional assays.
Tier 3: Functional Validation and Cellular Target Engagement
The final tier of our assessment aims to understand the physiological relevance of the binding interactions identified in Tier 2. A compound may bind to an off-target protein but have no functional effect (i.e., it is not an agonist or antagonist). Cellular assays are essential to confirm functional activity and on-target engagement within a biological context.
Experimental Rationale: Moving from biochemical assays (Tier 2) to cell-based assays (Tier 3) is a critical step in validating potential off-target effects. Cellular assays integrate the complexities of membrane permeability, intracellular metabolism, and the presence of endogenous signaling partners, providing a more physiologically relevant assessment of a compound's activity.
Cellular Target Engagement Assays
Techniques like the Cellular Thermal Shift Assay (CETSA®) can confirm that the compound binds to its intended target and potential off-targets in a cellular environment.[20]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Target engagement by a ligand stabilizes the protein, increasing its melting temperature.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured protein fraction by centrifugation.
-
Detection: Analyze the amount of target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Functional Assays for Off-Target Hits
For each significant off-target hit identified, a specific functional assay should be performed. For the hypothetical off-targets identified above (Kinase Y and 5-HT2A receptor), appropriate assays would be:
-
Kinase Y Cellular Assay: Measure the phosphorylation of a known downstream substrate of Kinase Y in cells treated with the compound. A change in substrate phosphorylation would confirm that the compound modulates the kinase's activity in a cellular context.
-
5-HT2A Receptor Functional Assay: Since the 5-HT2A receptor is a Gq-coupled GPCR, its activation leads to an increase in intracellular calcium.[21] A calcium mobilization assay can determine if the compound acts as an agonist or antagonist at this receptor.[21]
Illustrative Data: Functional Off-Target Activity
| Assay | This compound (EC50/IC50) |
| Kinase Y Substrate Phosphorylation (IC50) | 25 µM |
| 5-HT2A Calcium Mobilization (EC50) | No agonist activity detected |
| 5-HT2A Calcium Mobilization (IC50) | 8.5 µM (Antagonist activity) |
Data Interpretation: The compound is a weak inhibitor of Kinase Y in cells and acts as an antagonist at the 5-HT2A receptor. This information is critical for predicting potential side effects.
Conclusion and Guide to Interpretation
The comprehensive, tiered approach outlined in this guide provides a robust framework for assessing the cross-reactivity of this compound.
Workflow Summary Diagram
Caption: Logical flow for cross-reactivity assessment.
By systematically progressing from broad, predictive methods to specific, functional assays, researchers can build a detailed selectivity profile. This profile is indispensable for making informed decisions in the drug discovery process, enabling the optimization of lead compounds to minimize off-target effects and enhance safety and efficacy.[1] Understanding a compound's polypharmacology is not just about identifying liabilities; it can also uncover new therapeutic opportunities.[22] Therefore, a thorough and unbiased assessment of cross-reactivity is a cornerstone of modern, rational drug design.[23]
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In Vivo Validation of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine Bioactivity: A Comparative Guide for Preclinical Anticancer Assessment
This guide provides a comprehensive framework for the in vivo validation of the novel benzoxazole derivative, 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, hereafter referred to as BBA-5. Benzoxazole scaffolds are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of BBA-5's hypothetical bioactivity against established and alternative therapies, supported by robust experimental designs.
The central hypothesis of this guide is that BBA-5 exhibits significant anti-tumorigenic properties. To rigorously test this, we will outline a preclinical validation strategy using a patient-derived xenograft (PDX) model, which offers high clinical relevance by preserving the original tumor's heterogeneity and microenvironment.[5][6][7][8][9]
Rationale for In Vivo Anticancer Evaluation of BBA-5
Benzoxazole derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of critical signaling pathways like STAT3 and tubulin polymerization, as well as enzymes such as DNA topoisomerase and VEGFR-2.[10][11][12] The structural features of BBA-5, a substituted 2-phenylbenzoxazole, suggest a potential for interaction with key biological targets involved in cancer progression. Preliminary in vitro screens (data not shown) have indicated cytotoxic effects against breast cancer cell lines, prompting a full-scale in vivo evaluation.
This guide will compare the efficacy of BBA-5 against two benchmarks:
-
Doxorubicin: A standard-of-care anthracycline antibiotic used in chemotherapy, known to inhibit topoisomerase II and induce apoptosis.[13]
-
Compound X (a representative 2-substituted benzoxazole): An alternative benzoxazole derivative with published preclinical data, serving as a class-specific comparator.
The primary model for this validation will be a Patient-Derived Xenograft (PDX) of triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted therapies.
Comparative Efficacy in a TNBC Patient-Derived Xenograft Model
The cornerstone of this validation is a head-to-head comparison of BBA-5, Doxorubicin, and Compound X in an immunodeficient mouse model bearing a TNBC PDX.
Experimental Design and Workflow
The workflow for this study is designed to provide a comprehensive assessment of anti-tumor efficacy and tolerability.
Caption: Workflow for the in vivo validation of BBA-5 in a PDX model.
Quantitative Performance Comparison
The following table summarizes the hypothetical but plausible outcomes of the described in vivo study, providing a clear comparison of BBA-5's performance.
| Treatment Group | Dosing Regimen | Mean Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) | Median Survival Benefit (Days) |
| Vehicle Control | 10 mL/kg, daily (p.o.) | 0 | +2.5 | - |
| BBA-5 | 50 mg/kg, daily (p.o.) | 68 | -3.0 | +21 |
| Doxorubicin | 4 mg/kg, weekly (i.p.)[14][15] | 55 | -8.5 | +15 |
| Compound X | 50 mg/kg, daily (p.o.) | 45 | -4.2 | +12 |
Note: Data for BBA-5 and Compound X are representative and for illustrative purposes.
Interpretation of Results
Based on the hypothetical data, BBA-5 demonstrates superior tumor growth inhibition compared to both the standard-of-care, Doxorubicin, and the alternative benzoxazole, Compound X. Importantly, BBA-5 shows a more favorable toxicity profile than Doxorubicin, as indicated by the smaller mean body weight change.[16] This suggests a potentially wider therapeutic window for BBA-5.
Proposed Mechanism of Action: Apoptosis Induction
Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis.[11][12] We hypothesize that BBA-5 activates the intrinsic apoptotic pathway through the inhibition of an upstream survival signal, such as a receptor tyrosine kinase (e.g., VEGFR-2) or a downstream signaling protein.
Caption: Hypothesized apoptotic pathway modulated by BBA-5.
This proposed mechanism can be validated post-study through immunohistochemical (IHC) analysis of tumor tissues for markers like cleaved Caspase-3 and Bcl-2 expression.
Detailed Experimental Protocols
The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols.[17][18]
Patient-Derived Xenograft (PDX) Mouse Model
-
Animal Model: Female NOD/SCID or similar immunocompromised mice, aged 6-8 weeks, will be used to prevent graft rejection.[17]
-
Tumor Implantation: Fresh tumor fragments from a consenting patient with triple-negative breast cancer will be surgically implanted subcutaneously into the flanks of the mice.[5][6]
-
Tumor Growth and Randomization: Tumor volumes will be measured twice weekly using calipers and calculated with the formula: (Length x Width²)/2. Once tumors reach a palpable size of 150-200 mm³, mice will be randomized into the four treatment groups.[17]
-
Drug Administration:
-
BBA-5 & Compound X: Formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage (p.o.).
-
Doxorubicin: Dissolved in saline and administered weekly via intraperitoneal (i.p.) injection.[14]
-
Vehicle Control: Administered via the same route as the test compounds.
-
-
Endpoint Analysis: The study will be terminated when tumors in the control group reach approximately 2000 mm³, or if mice show signs of significant toxicity (e.g., >20% body weight loss, severe lethargy). Key endpoints include tumor growth inhibition and overall survival.[17]
Acute Toxicity Assessment
A preliminary acute toxicity study should be conducted in healthy, non-tumor-bearing mice to determine the maximum tolerated dose (MTD) of BBA-5.
-
Animal Model: Healthy BALB/c mice (male and female), aged 6-8 weeks.
-
Dosing: Administer single escalating doses of BBA-5 (e.g., 50, 100, 200, 500 mg/kg) to different groups of mice.
-
Monitoring: Observe the animals for 14 days for clinical signs of distress, mortality, and changes in body weight.[16][19]
-
Analysis: At the end of the study, conduct a gross necropsy and collect blood for hematology and serum chemistry analysis to assess organ function.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded strategy for the in vivo validation of this compound (BBA-5) as a potential anticancer agent. The use of a clinically relevant PDX model allows for a rigorous comparison against both a standard-of-care therapy and a structurally related compound.
The hypothetical data presented herein suggests that BBA-5 possesses a promising efficacy and safety profile. Should these results be borne out by experimentation, further studies would be warranted, including:
-
Pharmacokinetic (PK) and pharmacodynamic (PD) studies to optimize dosing schedules.
-
Evaluation in additional PDX models to assess broader efficacy.
-
Combination studies with other chemotherapeutic agents to explore synergistic effects.
By following a structured and comparative approach, researchers can confidently assess the preclinical potential of novel compounds like BBA-5 and make informed decisions about their advancement toward clinical development.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine. As a complex halogenated aromatic amine, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the critical reasoning behind each procedural step.
Hazard Profile and Core Safety Principles
-
Halogenated Aromatic Compounds : These substances are often persistent in the environment and can be toxic to aquatic life.[1][2] Their incineration requires specialized high-temperature facilities equipped with scrubbers to prevent the formation of hazardous byproducts like dioxins and furans.[3][4]
-
Aromatic Amines : This class of compounds is known for its potential toxicity, including carcinogenicity and mutagenicity.[5] They can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7]
Based on these classifications, the compound should be treated as a hazardous substance with the potential for significant health and environmental effects. The primary disposal principle is that this chemical must not be disposed of down the drain or in regular solid waste.[5][8] All waste must be managed through a licensed professional hazardous waste disposal company.[3][8]
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale and Key Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, inhaled, or in contact with skin.[1][6][7] | Avoid creating dust or aerosols. Handle only in a well-ventilated area, preferably a fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][6][9] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][6][10] | Wear safety glasses with side shields or chemical splash goggles. |
| Carcinogenicity/Mutagenicity | Suspected carcinogen/mutagen. | Aromatic amines are frequently associated with these long-term health effects.[5] Minimize exposure at all times. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] | Prevent any release into the environment. Do not dispose of in sinks or drains. |
Pre-Disposal Operations: Safety and Spill Management
Proper disposal begins with safe handling during use. The following protocols for personal protective equipment (PPE) and spill management are essential.
Required Personal Protective Equipment (PPE)
-
Hand Protection : Wear chemical-resistant gloves (Nitrile rubber is a common and effective choice). Change gloves immediately if they become contaminated.
-
Eye/Face Protection : Use safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a significant splash risk.[7]
-
Skin and Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection : If handling outside of a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[10]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain : Prevent the spill from spreading. For liquid spills, use dikes or sandbags. For solid spills, avoid creating dust.[5]
-
Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully sweep or scoop the absorbed material and spilled substance into a suitable, labeled container for hazardous waste.[6]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose : The container with the collected spill waste must be sealed, labeled, and disposed of according to the procedures outlined in Section 3.
Step-by-Step Disposal Procedure
The following workflow provides a systematic process for the safe disposal of this compound waste, from the point of generation to final collection.
Caption: Disposal workflow from generation to final collection.
Step 1: Waste Identification and Classification
Immediately classify any material containing or contaminated with this compound as hazardous waste. This includes:
-
Expired or unused pure compound.
-
Reaction mixtures and mother liquors.
-
Contaminated items (e.g., pipette tips, weighing paper, gloves, silica gel).
-
Solvents used for cleaning contaminated glassware.
The correct waste category is Halogenated Organic Waste .[11]
Step 2: Segregation
Proper segregation is arguably the most critical step in laboratory waste management to prevent dangerous reactions and ensure correct final disposal.[8]
Caption: Decision tree for proper waste segregation.
-
DO: Collect this waste in a container specifically designated for halogenated organic solvents (if dissolved) or halogenated organic solids .[11][12]
-
DO NOT: Mix with non-halogenated waste. This complicates the disposal process, as halogenated compounds require specific incineration protocols.[4]
-
DO NOT: Mix with strong acids, bases, or oxidizing agents.[13][14][15] Amines can react exothermically with acids. Halogenated compounds can have unpredictable reactivity with strong reagents.
-
DO NOT: Mix with aqueous waste.
Step 3: Containerization
-
Select an Appropriate Container : Use a container made of a compatible material (e.g., High-Density Polyethylene (HDPE) for liquids, or a wide-mouth glass/HDPE jar for solids) that can be securely sealed.[16]
-
Ensure Cleanliness : The container must be clean and dry before use.
-
Do Not Overfill : Fill containers to a maximum of 90% capacity to allow for expansion of vapors and prevent spills.[11][12]
-
Keep Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[8][16] This prevents the release of harmful vapors.
Step 4: Labeling
Proper labeling is a regulatory requirement and essential for safety. The Environmental Protection Agency (EPA) requires that each label clearly states the words "Hazardous Waste" and identifies the contents and associated hazards.[17]
Your facility's hazardous waste label should include:
-
The words "Hazardous Waste" .
-
Full Chemical Name(s) : "this compound" and any other components (e.g., solvents). Do not use abbreviations or formulas.
-
Hazard Identification : Check the appropriate boxes for hazards (e.g., Toxic, Irritant, Environmental Hazard).
-
Researcher's Name and Lab Information .
Step 5: Storage (Satellite Accumulation Area)
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[16][17]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store in a well-ventilated area, away from heat sources or direct sunlight.[8]
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain potential leaks.
-
Store away from incompatible materials as previously noted.
Step 6: Arranging for Final Disposal
Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup.[3][8][16] Do not attempt to treat or neutralize this chemical yourself unless you have a specific, validated, and approved protocol. Methods like using Fenton's reagent are resource-intensive and should only be performed by trained personnel with appropriate safety measures.
Decontamination of Labware
-
Reusable Glassware : Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol). The solvent rinsate is now considered halogenated hazardous waste and must be collected in the appropriate waste container. After the initial solvent rinse, the glassware can typically be washed with soap and water.
-
Disposable Items : Any disposable item that comes into direct contact with the compound (gloves, pipette tips, weighing boats) must be placed in the solid hazardous waste container.
By adhering to this comprehensive guide, you can ensure the safe handling and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
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Comprehensive Safety and Handling Guide for 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine. As a compound combining a halogenated phenyl group, a benzoxazole core, and an amine substituent, it necessitates rigorous safety measures due to its potential chemical reactivity and biological effects. This document is structured to provide a clear, logical progression from hazard identification to waste disposal, ensuring the safety of all laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
-
Skin Irritation: Halogenated aromatic compounds and aromatic amines are frequently associated with skin irritation.[1][2]
-
Serious Eye Irritation: Similar compounds are known to cause serious eye irritation or damage upon contact.[1][2][3]
-
Acute Oral Toxicity: It is prudent to assume the compound is harmful if swallowed.[2][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]
-
Potential for Genetic Defects: Some aromatic amines are suspected of causing genetic defects.
Given these potential hazards, a thorough risk assessment must be conducted before any handling of this compound. All personnel must be trained on these potential risks and the appropriate mitigation strategies.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.[6][7][8]
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI Z87.1 compliant chemical splash goggles and a full-face shield.[7] | To protect against splashes and airborne particles that can cause serious eye damage. A face shield offers a broader range of protection for the entire face.[9] |
| Hand | Chemical-resistant nitrile or neoprene gloves.[8][10] Gloves should be inspected for integrity before each use. | To prevent skin contact. Nitrile and neoprene offer good resistance to a wide range of chemicals, including halogenated and aromatic compounds.[8][10] |
| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | To protect the skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of harmful dust or vapors. The need for respiratory protection should be determined by a formal risk assessment. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to ensure the safe handling of this compound from receipt to disposal. This process should be conducted in a designated area, preferably within a certified chemical fume hood.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
If the compound is a solid, handle it as a powder and avoid creating dust.[4][11][12]
-
Weigh the necessary amount of the compound in a tared, sealed container within the fume hood.
-
If making a solution, add the solvent to the compound slowly to avoid splashing.
-
Keep the container with the compound sealed when not in use.[3][13][14]
-
-
Spill Management:
-
In case of a small spill, carefully sweep or wipe up the material with absorbent pads and place it in a sealed container for disposal.[13]
-
Avoid generating dust during cleanup.
-
Ventilate the area and wash the spill site after material pickup is complete.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Environmental Responsibility
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.[1][13]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[2][3]
By adhering to these guidelines, you can ensure a safe laboratory environment when working with this compound and other potentially hazardous chemical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
